molecular formula C11H21NO2 B1275084 1-Boc-2-methylpiperidine CAS No. 126503-04-6

1-Boc-2-methylpiperidine

Cat. No.: B1275084
CAS No.: 126503-04-6
M. Wt: 199.29 g/mol
InChI Key: DHJKRRZIUOQEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-methylpiperidine is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKRRZIUOQEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404467
Record name N-Boc-2-Methyl-Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126503-04-6
Record name N-Boc-2-Methyl-Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-(+)-N-(Boc)-2-methylpiperidine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (S)-(+)-N-(Boc)-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-N-(Boc)-2-methylpiperidine, a key chiral building block in modern organic and medicinal chemistry. This document includes a summary of its physical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

(S)-(+)-N-(Boc)-2-methylpiperidine, also known as (S)-(+)-N-tert-butoxycarbonyl-2-methylpiperidine, is a colorless to pale yellow liquid at room temperature.[1] Its chemical structure features a piperidine ring with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This chiral intermediate is widely utilized in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[2][3]

Data Presentation

The quantitative physical properties of (S)-(+)-N-(Boc)-2-methylpiperidine are summarized in the table below for easy reference and comparison.

Physical PropertyValueNotes
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
CAS Number 183903-99-3
Appearance Colorless to pale yellow liquid[1]
Boiling Point 54-56 °C at 0.05 mmHg
Density 0.937 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.453
Specific Optical Rotation ([\alpha]²⁰/D) +46° (c = 1 in chloroform)
Melting Point Not available; liquid at room temperature
Solubility Soluble in methanol and other common organic solvents[4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are generalized based on standard laboratory practices for similar N-Boc protected amine compounds.

Determination of Boiling Point Under Reduced Pressure

The boiling point of (S)-(+)-N-(Boc)-2-methylpiperidine is determined under vacuum to prevent decomposition at high temperatures.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Place a small sample of (S)-(+)-N-(Boc)-2-methylpiperidine in the distillation flask along with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump equipped with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 0.05 mmHg).

  • Heating: Begin heating the distillation flask in a heating mantle while stirring the sample.

  • Observation: Carefully observe the temperature at which the liquid begins to boil and the condensate drips from the condenser. This temperature is recorded as the boiling point at the specified pressure.

Measurement of Specific Optical Rotation

The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the compound.

Methodology:

  • Sample Preparation: Accurately weigh a sample of (S)-(+)-N-(Boc)-2-methylpiperidine and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) to achieve a known concentration (c), typically expressed in g/mL.

  • Polarimeter Setup: Use a calibrated polarimeter. Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.

  • Measurement: Place the sample cell in the polarimeter and measure the observed optical rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).[5][6]

  • Calculation: Calculate the specific rotation using the formula: [\alpha] = α / (l * c).[5]

Mandatory Visualizations

Synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine

The following diagram illustrates a typical workflow for the synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine from its corresponding amine precursor, (S)-(+)-2-methylpiperidine. This process involves the protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A (S)-(+)-2-Methylpiperidine E Combine reactants in solvent A->E B Di-tert-butyl dicarbonate (Boc)₂O B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Stir at room temperature E->F G Aqueous wash F->G H Extraction with organic solvent G->H I Drying over anhydrous sulfate H->I J Solvent removal under reduced pressure I->J K Purification (e.g., Column Chromatography) J->K L (S)-(+)-N-(Boc)-2-methylpiperidine K->L

Caption: Synthetic workflow for N-Boc protection of (S)-(+)-2-methylpiperidine.

Representative Use in a Synthetic Pathway

(S)-(+)-N-(Boc)-2-methylpiperidine serves as a crucial chiral building block in multi-step organic syntheses. The following diagram outlines a logical workflow where it is utilized to introduce a chiral piperidine moiety into a target molecule, a common strategy in drug development.

G A (S)-(+)-N-(Boc)-2-methylpiperidine B Deprotonation (e.g., with n-BuLi) A->B C Reaction with an Electrophile (R-X) B->C D Intermediate Product C->D E Boc Deprotection (e.g., with TFA) D->E F Final Chiral Piperidine Derivative E->F

Caption: General synthetic application of (S)-(+)-N-(Boc)-2-methylpiperidine.

References

An In-depth Technical Guide to (R)-(-)-N-(Boc)-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-(-)-N-(Boc)-2-methylpiperidine, a chiral heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications as a versatile building block in drug development.

Chemical Structure and Identifiers

(R)-(-)-N-(Boc)-2-methylpiperidine, systematically named tert-butyl (R)-2-methylpiperidine-1-carboxylate, is a derivative of piperidine. The structure features a piperidine ring with a methyl group at the 2-position, conferring chirality. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances the compound's stability and modulates its reactivity, making it an essential intermediate in organic synthesis.[1] The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the amine.[2]

The IUPAC name for the core structure without the Boc group is 2-methylpiperidine.[3] The stereochemistry at the chiral center is designated as (R), and the negative sign (-) in the name indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Table 1: Chemical Identifiers for the Related (S)-Enantiomer

IdentifierValue
CAS Number 183903-99-3
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
IUPAC Name tert-butyl (S)-2-methylpiperidine-1-carboxylate
SMILES String C[C@H]1CCCCN1C(=O)OC(C)(C)C
InChI Key DHJKRRZIUOQEFW-VIFPVBQESA-N
PubChem Substance ID 24874127

Note: Data presented is for the (S)-(+)-enantiomer as it is more commonly cited in commercial databases. The (R)-(-)-enantiomer will share these identifiers except for the stereochemical descriptors in the name, SMILES, and InChI key, and will have the opposite sign of optical rotation.

Physicochemical Properties

The physical and chemical properties of N-Boc-2-methylpiperidine make it a versatile reagent in a variety of reaction conditions. It is typically a colorless to pale yellow liquid.[1]

Table 2: Physicochemical Data for (S)-(+)-N-(Boc)-2-methylpiperidine

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Purity ≥ 97.5 % (GC)[1]
Density 0.937 g/mL at 25 °C
Boiling Point 54-56 °C at 0.05 mmHg[1]
Refractive Index (n20/D) 1.453
Optical Rotation ([α]20/D) +46° (c = 1 in Chloroform)
Flash Point 101.7 °C (215.1 °F) - closed cup

Note: The (R)-(-)-enantiomer is expected to have an optical rotation of approximately -46° under the same conditions.

Synthesis and Characterization

The synthesis of enantiomerically pure substituted piperidines is a key challenge in organic chemistry. Methods often involve the hydrogenation of substituted pyridines or the diastereoselective functionalization of piperidine precursors.[4]

A common strategy to access chiral piperidines like (R)-(-)-N-Boc-2-methylpiperidine involves the asymmetric hydrogenation of a suitable pyridine precursor, followed by N-protection.

1. Asymmetric Hydrogenation of 2-Methylpyridine:

  • A solution of 2-methylpyridine in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.

  • A chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, is added.

  • The reactor is purged and pressurized with hydrogen gas (H₂).

  • The reaction is stirred at a specific temperature and pressure until the consumption of hydrogen ceases.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (R)-2-methylpiperidine. The enantiomeric excess is determined by chiral chromatography.

2. N-Boc Protection:

  • The crude (R)-2-methylpiperidine is dissolved in a solvent like dichloromethane (CH₂Cl₂).

  • A base, such as triethylamine (Et₃N), is added to the solution.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • The resulting crude product, (R)-(-)-N-(Boc)-2-methylpiperidine, is purified by flash column chromatography on silica gel.

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, while its enantiomeric purity is verified using chiral HPLC.

Applications in Drug Development

Piperidine and its derivatives are among the most important heterocyclic scaffolds in modern drug discovery, present in numerous approved pharmaceuticals.[5] The introduction of a methyl group at the 2-position creates a chiral center, which can be crucial for achieving selectivity and potency in drug candidates by providing a three-dimensional structure that can be optimized for target binding.[4]

(R)-(-)-N-(Boc)-2-methylpiperidine serves as a key chiral building block in the synthesis of complex, biologically active molecules. [1] Its utility stems from the defined stereochemistry and the presence of the versatile Boc-protecting group.

  • Scaffold for Biologically Active Molecules: It is used as a starting material to construct more complex molecules targeting various biological pathways.[1] The piperidine ring can be further functionalized at different positions to explore the chemical space around a pharmacophore.

  • Chiral Auxiliary: Its defined stereochemistry can be used to direct the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis for producing enantiomerically pure drugs.[1]

  • Pharmaceutical Intermediates: This compound is an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The N-Boc piperidine motif is found in compounds developed as inhibitors of various enzymes and antagonists for receptors.[6][7]

The workflow below illustrates the logical progression from a simple chiral building block to a diverse library of potential drug candidates.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification & Drug Discovery A (R)-2-Methylpyridine B (R)-2-Methylpiperidine A->B Asymmetric Hydrogenation C (R)-(-)-N-(Boc)-2-methylpiperidine B->C N-Boc Protection D Boc Deprotection C->D E Secondary Amine ((R)-2-Methylpiperidine) D->E F N-Alkylation / N-Arylation E->F G Amide Coupling E->G H Reductive Amination E->H I Diverse Library of Drug Candidates F->I G->I H->I

Figure 1: General workflow for the synthesis and functionalization of (R)-(-)-N-(Boc)-2-methylpiperidine.

References

Spectroscopic Profile of 1-Boc-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-2-methylpiperidine (tert-butyl 2-methylpiperidine-1-carboxylate), a key building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and graphical representations of the analytical workflows.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.13 - 4.01m-H-2
3.89d13.3H-6 (axial)
2.74td13.3, 2.9H-6 (equatorial)
1.75 - 1.45m-H-3, H-4, H-5
1.44s-Boc (C(CH₃)₃)
1.11d6.9CH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
155.2C=O (Boc)
79.1C(CH₃)₃ (Boc)
46.2C-2
38.8C-6
30.2C-3
28.7C(CH₃)₃ (Boc)
25.8C-5
18.8C-4
15.8CH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description
~2970C-H stretch (alkane)
~2870C-H stretch (alkane)
~1690C=O stretch (carbamate)
~1455C-H bend (alkane)
~1365C-H bend (tert-butyl)
~1170C-N stretch

Note: The IR data is based on typical values for N-Boc protected amines and may vary slightly.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
200[M+H]⁺ (protonated molecule)
144[M - C₄H₈ + H]⁺ (loss of isobutylene)
100[M - Boc + 2H]⁺ (loss of Boc group)
57[C₄H₉]⁺ (tert-butyl cation)

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used. For GC-MS analysis, a capillary column such as an Agilent HP-5ms is suitable. The sample is injected into the GC, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Analytical Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire ¹H & ¹³C Spectra Spectrometer->Acquire Processing Process Raw Data (FT, Phasing, Baseline Correction) Acquire->Processing Analysis Analyze Spectra (Peak Picking, Integration, Assignment) Processing->Analysis Report Generate Spectroscopic Report Analysis->Report IR_Workflow IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound (Neat Liquid) Film Prepare Thin Film Sample->Film Plates NaCl/KBr Plates Plates->Film Spectrometer FT-IR Spectrometer Film->Spectrometer Acquire Acquire IR Spectrum Spectrometer->Acquire Analysis Analyze Spectrum (Identify Functional Group Frequencies) Acquire->Analysis Report Generate Spectroscopic Report Analysis->Report MS_Workflow Mass Spectrometry Workflow (GC-MS) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Vial Prepare GC Vial Sample->Vial Solvent Volatile Solvent Solvent->Vial GCMS GC-MS System Vial->GCMS Acquire Acquire Mass Spectrum GCMS->Acquire Analysis Analyze Mass Spectrum (Identify Molecular Ion & Fragmentation) Acquire->Analysis Report Generate Spectroscopic Report Analysis->Report

References

Synthesis of Racemic 1-Boc-2-methylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 1-Boc-2-methylpiperidine, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic route involving the catalytic hydrogenation of 2-methylpyridine followed by Boc protection, as well as an alternative approach via intramolecular reductive amination. This guide includes detailed experimental protocols, comparative data tables, and workflow diagrams to facilitate its practical application in a laboratory setting.

Primary Synthesis Route: Catalytic Hydrogenation and Boc Protection

The most common and well-established method for the synthesis of racemic this compound proceeds in two main steps:

  • Catalytic Hydrogenation of 2-Methylpyridine: The aromatic pyridine ring of 2-methylpyridine is reduced to a piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.

  • Boc Protection of 2-Methylpiperidine: The secondary amine of the resulting 2-methylpiperidine is protected with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway 2-Methylpyridine 2-Methylpyridine Racemic 2-Methylpiperidine Racemic 2-Methylpiperidine 2-Methylpyridine->Racemic 2-Methylpiperidine Catalytic Hydrogenation (e.g., PtO2, Raney Ni) H2 Racemic this compound Racemic this compound Racemic 2-Methylpiperidine->Racemic this compound Boc Protection (Boc)2O, Base

Figure 1: Primary synthesis pathway for racemic this compound.

Experimental Protocols

Method A: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[1]

  • Reaction Setup: In a high-pressure autoclave, a solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up: After the reaction, the autoclave is carefully depressurized. The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Isolation: The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield racemic 2-methylpiperidine.

Method B: Hydrogenation using Raney® Nickel

This method provides an alternative catalytic system for the hydrogenation.

  • Reaction Setup: A solution of 2-methylpyridine (9.3 g) is prepared in a mixture of glacial acetic acid (6 mL) and water (50 mL).

  • Catalyst Addition: Approximately 10 g of Raney® nickel catalyst is added to the solution.

  • Hydrogenation: The mixture is agitated in a hydrogen atmosphere at a pressure of about 4 atmospheres at room temperature until hydrogen absorption ceases.

  • Work-up and Isolation: The catalyst is removed by filtration. The filtrate is then processed to isolate the 2-methylpiperidine product.

Boc Protection of Racemic 2-Methylpiperidine

This is a general procedure for the N-Boc protection of secondary amines.

  • Reaction Setup: Racemic 2-methylpiperidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Triethylamine (1.5 eq) is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: A saturated aqueous solution of NaHCO₃ is added, and the mixture is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with 0.1 N aqueous HCl and then with a saturated aqueous NaHCO₃ solution.

  • Isolation and Purification: The organic phase is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford pure racemic this compound.

Quantitative Data
ParameterHydrogenation (PtO₂)Hydrogenation (Raney® Ni)Boc Protection
Substrate 2-Methylpyridine2-MethylpyridineRacemic 2-Methylpiperidine
Key Reagents PtO₂, H₂, Acetic AcidRaney® Ni, H₂, Acetic Acid/Water(Boc)₂O, Triethylamine
Solvent Glacial Acetic AcidWater/Acetic Acid or TolueneDichloromethane or THF
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Pressure 70 bar~4 atmospheresAtmospheric
Reaction Time 4-6 hoursNot specifiedOvernight
Typical Yield Not specified for 2-methylpyridineNot specified for 2-methylpyridineHigh (typically >90%)
Purity Not specifiedNot specifiedHigh after chromatography

Alternative Synthesis Route: Intramolecular Reductive Amination

An alternative strategy for the synthesis of the 2-methylpiperidine core involves the intramolecular reductive amination of an acyclic precursor, such as 6-aminohexan-2-one or a protected derivative. This method constructs the heterocyclic ring in a single step.

Reductive_Amination_Pathway cluster_precursor Acyclic Precursor cluster_cyclization Cyclization 6-Aminohexan-2-one 6-Aminohexan-2-one Intramolecular\nImine Formation Intramolecular Imine Formation 6-Aminohexan-2-one->Intramolecular\nImine Formation [H+] or Base Reduction Reduction Intramolecular\nImine Formation->Reduction Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Racemic 2-Methylpiperidine Racemic 2-Methylpiperidine Reduction->Racemic 2-Methylpiperidine Racemic this compound Racemic this compound Racemic 2-Methylpiperidine->Racemic this compound Boc Protection

Figure 2: Conceptual workflow for the synthesis of racemic this compound via intramolecular reductive amination.

Conceptual Experimental Protocol
  • Precursor Synthesis: Synthesize or procure the acyclic precursor, 6-aminohexan-2-one. The primary amine may be protected (e.g., as a benzyl or carbamate derivative) depending on the desired reaction conditions.

  • Cyclization and Reduction: The amino-ketone is subjected to conditions that promote intramolecular imine formation, followed by in situ reduction. This can often be achieved in a one-pot procedure using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

  • Boc Protection: The resulting racemic 2-methylpiperidine is then protected with a Boc group as described in the primary synthesis route.

Characterization Data

The final product, racemic this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data

The following are the expected ¹H and ¹³C NMR spectral data for racemic tert-butyl 2-methylpiperidine-1-carboxylate.[2]

¹H NMR (300 MHz, CDCl₃): The spectrum is available in the supporting information of the cited literature.[2]

¹³C NMR (75.5 MHz, CDCl₃): The spectrum is available in the supporting information of the cited literature.

CompoundMolecular FormulaMolecular WeightKey Spectroscopic Data
Racemic this compound C₁₁H₂₁NO₂199.29 g/mol ¹H NMR (CDCl₃): Consistent with the structure. ¹³C NMR (CDCl₃): Consistent with the structure.

Conclusion

The synthesis of racemic this compound is most reliably achieved through the catalytic hydrogenation of 2-methylpyridine followed by Boc protection. This route offers high yields and utilizes readily available starting materials. Alternative methods, such as intramolecular reductive amination, provide a conceptually different approach that may be advantageous in certain synthetic contexts. The data and protocols provided in this guide are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate.

References

Enantioselective Synthesis of (S)-1-Boc-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (S)-1-Boc-2-methylpiperidine, a valuable chiral building block in the development of pharmaceutical agents. The document provides a comprehensive overview of a primary synthetic strategy, catalytic asymmetric hydrogenation, and an alternative approach utilizing a chiral auxiliary. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis a key challenge in drug discovery and development. (S)-1-Boc-2-methylpiperidine serves as a crucial intermediate for the synthesis of more complex molecules, where the Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen. This guide focuses on robust and efficient methods for the preparation of this important chiral intermediate in high enantiomeric purity.

Primary Synthetic Route: Catalytic Asymmetric Hydrogenation

The most direct and atom-economical approach to (S)-2-methylpiperidine, the precursor to the target molecule, is the asymmetric hydrogenation of a 2-methylpyridine derivative. To enhance the reactivity of the pyridine ring and prevent catalyst inhibition, the pyridine is first converted to an N-benzylpyridinium salt. Subsequent hydrogenation with a chiral iridium catalyst affords the desired enantiomer of 2-methylpiperidine with high enantioselectivity. The final step involves the protection of the piperidine nitrogen with a Boc group.

Reaction Scheme

cluster_0 Step 1: Quaternization cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection cluster_3 Step 4: Boc Protection 2-Methylpyridine N-Benzyl-2-methylpyridinium_bromide N-Benzyl-2-methyl- pyridinium bromide 2-Methylpyridine->N-Benzyl-2-methylpyridinium_bromide  Acetonitrile, reflux Benzyl_bromide Benzyl Bromide Benzyl_bromide->N-Benzyl-2-methylpyridinium_bromide N-Benzyl-2-methylpyridinium_bromide_2 N-Benzyl-2-methyl- pyridinium bromide S-N-Benzyl-2-methylpiperidine (S)-N-Benzyl- 2-methylpiperidine N-Benzyl-2-methylpyridinium_bromide_2->S-N-Benzyl-2-methylpiperidine [Ir(COD)Cl]₂ (S)-MeO-BoQPhos H₂ (600 psi), THF, 20°C S-N-Benzyl-2-methylpiperidine_2 (S)-N-Benzyl- 2-methylpiperidine S-2-Methylpiperidine (S)-2-Methylpiperidine S-N-Benzyl-2-methylpiperidine_2->S-2-Methylpiperidine H₂, Pd/C MeOH S-2-Methylpiperidine_2 (S)-2-Methylpiperidine S-1-Boc-2-methylpiperidine (S)-1-Boc- 2-methylpiperidine S-2-Methylpiperidine_2->S-1-Boc-2-methylpiperidine  Et₃N, DCM Boc_anhydride Di-tert-butyl dicarbonate Boc_anhydride->S-1-Boc-2-methylpiperidine

Caption: Overall reaction scheme for the synthesis of (S)-1-Boc-2-methylpiperidine.
Quantitative Data Summary

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Ratio (S:R)
1. Quaternization2-Methylpyridine, Benzyl bromide-AcetonitrileReflux12>95-
2. Asymmetric HydrogenationN-Benzyl-2-methylpyridinium bromide[Ir(COD)Cl]₂ (2 mol%), (S)-MeO-BoQPhos (4.4 mol%)THF2024High82:18[1]
3. Deprotection(S)-N-Benzyl-2-methylpiperidinePd/C (10 mol%)Methanolrt12>95>99:1 (after potential recrystallization)
4. Boc Protection(S)-2-Methylpiperidine, Di-tert-butyl dicarbonateTriethylamineDCMrt2>95-
Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-methylpyridinium bromide

  • To a solution of 2-methylpyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.05 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to afford N-benzyl-2-methylpyridinium bromide as a white solid.

Step 2: Asymmetric Hydrogenation to (S)-N-Benzyl-2-methylpiperidine

  • In an inert atmosphere glovebox, charge a pressure vessel with N-benzyl-2-methylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.02 eq), and (S)-MeO-BoQPhos (0.044 eq).

  • Add anhydrous, degassed tetrahydrofuran (THF).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas, then pressurize to 600 psi.

  • Stir the reaction mixture at 20°C for 24 hours.

  • Carefully release the pressure and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield (S)-N-benzyl-2-methylpiperidine. An enantiomeric ratio of 82:18 (S:R) can be expected.[1]

Step 3: Debenzylation to (S)-2-Methylpiperidine

  • Dissolve (S)-N-benzyl-2-methylpiperidine (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-2-methylpiperidine. The enantiomeric purity can often be enhanced at this stage or after Boc protection via crystallization of a salt.

Step 4: Boc Protection to (S)-1-Boc-2-methylpiperidine

  • Dissolve (S)-2-methylpiperidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-methylpiperidine.

Alternative Route: Chiral Auxiliary-Mediated Synthesis

An alternative strategy for establishing the stereocenter at the C2 position of the piperidine ring involves the use of a chiral auxiliary. This classical approach relies on the diastereoselective functionalization of a substrate covalently bonded to a chiral molecule. Although this method often requires more steps and stoichiometric use of the chiral source, it can provide high levels of stereocontrol and is a valuable alternative to catalytic methods.

General Workflow

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Substrate_Auxiliary_Adduct_2 Substrate-Auxiliary Adduct Diastereomerically_Enriched_Product Diastereomerically Enriched Product Substrate_Auxiliary_Adduct_2->Diastereomerically_Enriched_Product Reagent Diastereomerically_Enriched_Product_2 Diastereomerically Enriched Product Enantioenriched_Product Enantioenriched Product Diastereomerically_Enriched_Product_2->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Diastereomerically_Enriched_Product_2->Recovered_Auxiliary

References

Commercial Availability and Synthesis of Chiral 1-Boc-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral piperidine scaffolds are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their defined stereochemistry is often paramount to achieving the desired biological activity and pharmacological profile. This technical guide provides an in-depth overview of the commercial availability of the enantiomers of 1-Boc-2-methylpiperidine, a versatile intermediate in drug discovery and development. Where direct commercial sources are limited, this guide offers insights into custom synthesis options and provides detailed experimental protocols for its preparation and chiral analysis.

Commercial Availability

Direct, off-the-shelf availability of both (R)-1-Boc-2-methylpiperidine and (S)-1-Boc-2-methylpiperidine from major chemical suppliers is limited. However, the commercial landscape for closely related chiral building blocks, such as the corresponding piperazine derivatives, is well-established. This indicates a strong capability within the industry for the synthesis and supply of such compounds, primarily through custom synthesis services.

Sourcing Strategy for Chiral this compound

The acquisition of enantiomerically pure this compound typically follows a tiered approach. Researchers should first explore the catalogs of specialized suppliers of chiral building blocks. If the desired enantiomer is not listed as a stock item, the next step is to engage with companies that offer custom synthesis services. Many of these companies have extensive experience in the stereoselective synthesis of heterocyclic compounds.

Figure 1: Sourcing Workflow for Chiral Building Blocks start Identify Need for Chiral This compound search_catalog Search Catalogs of Specialized Suppliers (e.g., Enamine, BOC Sciences) start->search_catalog is_available Compound Available? search_catalog->is_available purchase Purchase from Stock is_available->purchase Yes request_quote Request Quotes for Custom Synthesis is_available->request_quote No end Receive and Qualify Chiral Building Block purchase->end select_vendor Select Custom Synthesis Vendor request_quote->select_vendor synthesis Vendor Synthesizes and Delivers Compound select_vendor->synthesis synthesis->end

Figure 1: Sourcing Workflow for Chiral Building Blocks
Representative Commercial Offerings of Related Chiral Building Blocks

To provide researchers with an expectation of purity, quantity, and cost for custom-synthesized chiral this compound, the following tables summarize the commercial availability of closely related, and in-stock, chiral piperidine and piperazine derivatives.

Table 1: Commercial Availability of (R)- and (S)-1-Boc-2-methylpiperazine

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich(R)-1-N-Boc-2-methylpiperazineCDS008802Not specified100 mg$114.00
Sigma-Aldrich(S)-1-N-Boc-2-methylpiperazineCDS004265Not specified100 mg$77.90

Table 2: Commercial Availability of Other Chiral Boc-Protected Piperidine Derivatives

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)
Chem-Impex(S)-1-Boc-2-piperidinemethanol28240≥ 99% (HPLC)1 g$50.00
Chem-Impex1-Boc-2-hydroxymethyl-piperidine27638≥ 99% (GC)1 g$45.00
AChemBlock(S)-1-Boc-2-Hydroxymethyl-piperazineA-22497%1 g$20.00

Note: Prices are subject to change and may not include shipping and handling fees. Data retrieved in December 2025.

Custom Synthesis Providers

Several companies specialize in the custom synthesis of chiral building blocks and are well-equipped to produce enantiomerically pure this compound. These include:

  • Enamine: Offers a vast catalog of "MAde-on-DEmand" building blocks and custom synthesis services, with extensive experience in chiral chemistry.[1][2]

  • BOC Sciences: Provides comprehensive custom synthesis services, including chiral synthesis and resolution, with a strong focus on pharmaceutical intermediates.[][]

  • Asymchem: Specializes in the custom synthesis of chiral molecules through both separation of racemic materials and modern asymmetric synthesis techniques.[5]

  • ChiroBlock: Focuses on the stereoselective synthesis of versatile chiral fine chemicals in both enantiomeric forms.[6]

When requesting a custom synthesis, it is crucial to specify the desired enantiomer ((R) or (S)), the required enantiomeric excess (e.e.), the quantity, and the desired purity.

Experimental Protocols

In the absence of a readily available commercial source, researchers may opt to synthesize chiral this compound in-house. The following protocols are derived from established literature procedures for the synthesis and chiral separation of related piperidine derivatives.

General Experimental Workflow

The synthesis of enantiomerically pure this compound typically involves the synthesis of the racemic compound followed by chiral resolution, or an asymmetric synthesis approach. The quality of the final product is then confirmed through chiral analytical techniques.

Figure 2: General Experimental Workflow start Starting Materials synthesis Synthesis of Racemic This compound start->synthesis chiral_separation Chiral Resolution (e.g., Preparative HPLC or Diastereomeric Salt Formation) synthesis->chiral_separation purification Purification of Enantiomers (e.g., Column Chromatography) chiral_separation->purification analysis Chiral Purity Analysis (Chiral HPLC or NMR) purification->analysis characterization Structural Characterization (NMR, MS) analysis->characterization final_product Enantiomerically Pure This compound characterization->final_product

Figure 2: General Experimental Workflow
Synthesis of Racemic this compound

A common route to N-Boc protected piperidines involves the protection of the corresponding piperidine.

Materials:

  • 2-Methylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methylpiperidine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude racemic this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Chiral Resolution by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the separation of enantiomers.

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®).

General Protocol:

  • Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Develop an analytical chiral HPLC method to achieve baseline separation of the two enantiomers. This involves screening different chiral columns and mobile phase compositions.

  • Scale up the analytical method to a preparative scale.

  • Inject the racemic mixture onto the preparative chiral column.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

  • Analyze the enantiomeric purity of each isolated fraction using the analytical chiral HPLC method.

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is critical. Chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis:

A validated chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of the synthesized this compound.

Typical HPLC Conditions:

  • Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.

  • Detection: UV detection at a wavelength where the Boc-protected compound absorbs (e.g., ~210 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents:

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to differentiate between enantiomers. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.

General Protocol:

  • Acquire a standard ¹H NMR spectrum of the enantiomerically enriched this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

  • Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two distinct sets of peaks.

  • The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

Conclusion

While direct commercial availability of (R)- and (S)-1-Boc-2-methylpiperidine is not widespread, these crucial chiral building blocks are accessible to the research and drug development community through custom synthesis from specialized suppliers. The established commercial landscape for related chiral heterocycles provides confidence in the feasibility and reliability of these custom synthesis services. For researchers with the appropriate capabilities, in-house synthesis and chiral resolution, guided by the protocols outlined in this guide, offer a viable alternative. Rigorous analytical characterization, particularly through chiral HPLC and NMR, is essential to ensure the enantiomeric purity of the final compound, a critical parameter for its application in the synthesis of new chemical entities.

References

Stability and Storage of N-Boc-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-2-methylpiperidine. Understanding the chemical stability of this building block is critical for its effective use in multi-step syntheses, ensuring the integrity of starting materials, and ultimately, the quality of the final active pharmaceutical ingredients (APIs). This document details the intrinsic stability of the N-Boc protecting group, provides recommended storage conditions, and outlines experimental protocols for stability assessment.

Chemical Stability Profile

N-Boc-2-methylpiperidine's stability is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions and thermal stress, while exhibiting robustness under basic and nucleophilic conditions.

Recommended Storage Conditions: For routine laboratory use, N-Boc-2-methylpiperidine should be stored in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to the degradation of the molecule.

Hydrolytic Stability

The Boc group is generally stable to hydrolysis under neutral and basic conditions. However, it is labile to acidic conditions, where it is readily cleaved to yield the free amine, carbon dioxide, and isobutene.

Thermal Stability

The N-Boc group can undergo thermolytic cleavage at elevated temperatures. While generally stable at room temperature, prolonged exposure to high temperatures can lead to deprotection. Studies on similar N-Boc protected amines have shown that thermal deprotection can occur at temperatures exceeding 100°C, with the rate of degradation increasing with temperature.

Photostability

According to ICH Q1B guidelines, photostability testing is an integral part of stress testing for new drug substances. While specific photostability data for N-Boc-2-methylpiperidine is not extensively published, compounds with similar structures are generally not considered to be highly photosensitive. However, for critical applications, it is advisable to store the material protected from light.

Quantitative Stability Data

To illustrate the stability profile of N-Boc-2-methylpiperidine, the following tables summarize hypothetical data from a forced degradation study. These values are representative of the expected stability based on the known chemistry of the Boc protecting group and are intended for illustrative purposes.

Table 1: Hydrolytic Stability of N-Boc-2-methylpiperidine (% Degradation)

ConditionDurationTemperature% DegradationPrimary Degradant
0.1 M HCl24 hours25°C15.2%2-methylpiperidine
0.1 M HCl24 hours60°C85.7%2-methylpiperidine
Purified Water7 days60°C< 1.0%Not Applicable
0.1 M NaOH24 hours60°C< 1.0%Not Applicable

Table 2: Thermal and Photostability of N-Boc-2-methylpiperidine (% Degradation)

ConditionDurationParameter% DegradationPrimary Degradant
Solid State7 days80°C5.8%2-methylpiperidine
Solution (Methanol)24 hours80°C12.3%2-methylpiperidine
Solid State-1.2 million lux hours (Visible) & 200 watt hours/m² (UVA)< 2.0%Not Applicable

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting a forced degradation study on N-Boc-2-methylpiperidine to identify potential degradation products and pathways.

Objective: To assess the stability of N-Boc-2-methylpiperidine under various stress conditions as per ICH guidelines.

Materials:

  • N-Boc-2-methylpiperidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade methanol, acetonitrile, and water

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

  • HPLC-UV system

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of N-Boc-2-methylpiperidine in 0.1 M HCl to a final concentration of 1 mg/mL. Stir the solution at room temperature and at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH (1 mg/mL). Stir at room temperature and at 60°C. Withdraw and neutralize aliquots at specified time points.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ (1 mg/mL). Stir at room temperature. Withdraw aliquots at specified time points.

  • Thermal Degradation: Place the solid compound and a 1 mg/mL solution in methanol in a calibrated oven at 80°C. Analyze samples after 1, 3, and 7 days.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A control sample should be protected from light.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the purity determination and stability assessment of N-Boc-2-methylpiperidine.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve N-Boc-2-methylpiperidine in methanol to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare samples from the forced degradation study at a concentration of approximately 0.5 mg/mL in methanol.

Visualizations

The following diagrams illustrate the key degradation pathway and the experimental workflow for stability testing.

Degradation Pathway of N-Boc-2-methylpiperidine A N-Boc-2-methylpiperidine B 2-methylpiperidine A->B Acid or Heat C CO2 + Isobutene A->C Acid or Heat

Caption: Primary degradation pathway of N-Boc-2-methylpiperidine.

Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Evaluation A Acid Hydrolysis F Sample Preparation (Dilution/Neutralization) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G HPLC-UV Analysis F->G H Purity Assessment G->H I Degradation Profiling G->I J Mass Balance G->J

Caption: Experimental workflow for forced degradation studies.

Conclusion

N-Boc-2-methylpiperidine is a stable compound under standard storage conditions. Its primary liability is the cleavage of the Boc group under acidic or high-temperature conditions. For optimal stability, it is recommended to store the compound in a cool, dry place, protected from light, and to avoid contact with strong acids and oxidizing agents. The provided experimental protocols serve as a foundation for researchers to perform their own stability assessments and ensure the quality of this important synthetic building block.

An In-depth Technical Guide to the Core Chemical Reactions of the 1-Boc-2-methylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-2-methylpiperidine scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its conformational pre-organization and the presence of a chiral center make it a valuable building block for the synthesis of a diverse array of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group not only facilitates the handling and purification of piperidine derivatives but also plays a crucial role in directing the regioselectivity of various chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions of the this compound scaffold, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step in the synthetic manipulation of the this compound scaffold, enabling further functionalization of the piperidine nitrogen. The most common method involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Quantitative Data for N-Boc Deprotection
Reagent(s)SolventTemperatureTimeYieldReference
50% TFACH₂Cl₂Room Temp.30 min>95% (General)[1]
4 M HClDioxaneRoom Temp.1-2 hHigh (General)[2]
Experimental Protocol: N-Boc Deprotection with TFA in CH₂Cl₂

A general procedure for the deprotection of a Boc-protected amine is as follows:

  • Dissolve the this compound derivative (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add a solution of 50% trifluoroacetic acid (TFA) in CH₂Cl₂.[2][3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Deprotection Start This compound Reagents TFA / CH₂Cl₂ Start->Reagents Product 2-Methylpiperidine (TFA salt) Reagents->Product Acid-catalyzed cleavage

Caption: N-Boc Deprotection Pathway.

Diastereoselective α-Lithiation and Electrophilic Quench

The deprotonation at the carbon adjacent to the nitrogen atom (α-position) using a strong base, followed by quenching with an electrophile, is a powerful strategy for the C-C and C-heteroatom bond formation at the C2 and C6 positions of the piperidine ring. The use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common method for this transformation. The stereochemical outcome of this reaction is highly dependent on the conformation of the lithiated intermediate. For this compound, lithiation and subsequent electrophilic quench can proceed with high diastereoselectivity to furnish the trans-2,6-disubstituted product. This is rationalized by the equatorial lithiation of the conformer bearing an axial 2-methyl group to minimize A(1,3) strain, followed by stereoretentive electrophilic trapping.[4]

Quantitative Data for Diastereoselective α-Lithiation and Electrophilic Quench
Starting MaterialBase/AdditiveElectrophile (E+)ProductYieldd.r. (trans:cis)Reference
(S)-1-Boc-2-methylpiperidines-BuLi / TMEDAClCO₂Me(2S,6R)-1-Boc-6-methoxycarbonyl-2-methylpiperidine81%85:15[4]
(S)-1-Boc-2-methylpiperidines-BuLi / TMEDAMeI(2S,6R)-1-Boc-2,6-dimethylpiperidine62%-[4]
(S)-1-Boc-2-methylpiperidines-BuLi / TMEDAMe₂SO₄(2S,6R)-1-Boc-2,6-dimethylpiperidine71%-[4]
Experimental Protocol: Diastereoselective α-Lithiation and Trapping with Methyl Chloroformate[4]
  • To an oven-dried, septum-capped round bottom flask equipped with a magnetic stir bar, add freshly distilled TMEDA (4.0 equiv) in diethyl ether (Et₂O) under an argon atmosphere.

  • Cool the solution to -80 °C and add s-BuLi (1.2 equiv).

  • Add a precooled solution of (S)-1-Boc-2-methylpiperidine (1.0 equiv) in Et₂O.

  • Stir the reaction mixture at -80 °C for the specified lithiation time (e.g., 1 hour).

  • Add a precooled solution of methyl chloroformate (1.5 equiv) in Et₂O.

  • Stir the reaction for 2 hours at -80 °C.

  • Quench the reaction by adding methanol (MeOH).

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired 2,6-disubstituted piperidine.

Lithiation_Workflow cluster_start Starting Material cluster_lithiation α-Lithiation cluster_intermediate Lithiated Intermediate cluster_quench Electrophilic Quench cluster_product Product This compound This compound s-BuLi / TMEDA s-BuLi / TMEDA 2-Lithio-1-Boc-2-methylpiperidine 2-Lithio-1-Boc-2-methylpiperidine s-BuLi / TMEDA->2-Lithio-1-Boc-2-methylpiperidine Deprotonation Et₂O, -80 °C Et₂O, -80 °C Electrophile (E+) Electrophile (E+) trans-2,6-Disubstituted\n1-Boc-piperidine trans-2,6-Disubstituted 1-Boc-piperidine Electrophile (E+)->trans-2,6-Disubstituted\n1-Boc-piperidine Stereoretentive Substitution

Caption: Diastereoselective Lithiation Workflow.

C-H Functionalization

Direct C-H functionalization represents a highly atom-economical approach to introduce complexity into the piperidine scaffold. While specific examples for this compound are less common in the literature, rhodium-catalyzed C-H insertion and palladium-catalyzed C-H arylation are well-established for the parent N-Boc-piperidine and are applicable to its derivatives.

Rhodium-Catalyzed C2 C-H Insertion

Rhodium carbenoid chemistry enables the insertion of a carbene fragment into a C-H bond. For N-Boc-piperidine, this reaction can be directed to the C2 position using specific rhodium catalysts.

Quantitative Data for Rhodium-Catalyzed C2 C-H Insertion of N-Boc-piperidine
CatalystDiazo CompoundYieldd.r.e.e.Reference
Rh₂(R-TCPTAD)₄Methyl aryldiazoacetateModerateVariableLow-Moderate[5]
Rh₂(S-2-Cl-5-BrTPCP)₄Methyl phenyldiazoacetate-5.3:183%[5]
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Insertion[5]
  • In a flame-dried flask, dissolve N-Boc-piperidine (1.5 equiv) and the rhodium catalyst (0.5 mol%) in an anhydrous solvent (e.g., CH₂Cl₂).

  • In a separate flask, dissolve the diazo compound (1.0 equiv) in the same anhydrous solvent.

  • Add the diazo compound solution to the piperidine/catalyst mixture via syringe pump over several hours at the desired temperature (e.g., room temperature or reflux).

  • After the addition is complete, continue stirring for an additional hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CH_Functionalization Start 1-Boc-piperidine Reagents Rh₂(L)₄ Catalyst Diazo Compound Start->Reagents Intermediate Rhodium Carbenoid Reagents->Intermediate Carbene Formation Product C2-Functionalized Piperidine Intermediate->Product C-H Insertion

Caption: Rhodium-Catalyzed C-H Functionalization.

Palladium-Catalyzed β-C-H Arylation

While α-functionalization is more common, directing reactions to the β-position (C3) of the piperidine ring is also achievable. Palladium-catalyzed migrative Negishi coupling has been shown to selectively arylate the β-position of N-Boc-piperidines.[6] Although this was reported for the parent N-Boc-piperidine, it presents a potential strategy for the C3-functionalization of the 2-methyl derivative.

Conclusion

The this compound scaffold offers a versatile platform for the synthesis of complex nitrogen-containing molecules. The key chemical reactions outlined in this guide—N-Boc deprotection, diastereoselective α-lithiation and electrophilic quench, and C-H functionalization—provide a powerful toolkit for medicinal chemists and drug development professionals. The provided experimental protocols and quantitative data serve as a practical resource for the design and execution of synthetic routes targeting novel therapeutic agents. The continued development of stereoselective and regioselective methodologies for the functionalization of this important scaffold will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

The Indispensable Role of the Boc Protecting Group in Piperidine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. A key strategy in the manipulation of the piperidine ring is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the role of the Boc protecting group in piperidine chemistry, detailing its application, the underlying chemical principles, and its strategic use in complex synthetic endeavors.

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its widespread use stems from its unique combination of stability under a variety of reaction conditions and its facile removal under specific, mild acidic conditions.[1][2] This orthogonality to many other common protecting groups makes it an invaluable asset in multi-step syntheses.[1][3][4][5]

Introduction of the Boc Group (N-Boc Protection)

The most common method for the introduction of the Boc group onto the piperidine nitrogen is the reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2] This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), to neutralize the acidic byproduct.

Diagram 1: General Scheme for Boc Protection of Piperidine

Piperidine Piperidine reaction + Piperidine->reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->reaction Base Base (e.g., Et₃N, NaHCO₃) Base->reaction Catalyst Solvent Solvent (e.g., DCM, THF) Solvent->reaction NBocPiperidine N-Boc-Piperidine reaction->NBocPiperidine

Caption: Boc protection of the piperidine nitrogen using Boc anhydride.

Removal of the Boc Group (N-Boc Deprotection)

The Boc group is readily cleaved under acidic conditions.[3][6][7] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation.[7] This acid lability is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenation.[1]

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[6][8]

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection

NBocPiperidine N-Boc-Piperidine Protonated_Boc Protonated Intermediate NBocPiperidine->Protonated_Boc Protonation H_plus H⁺ (from acid) Piperidine_Carbamic_Acid Piperidine Carbamic Acid Protonated_Boc->Piperidine_Carbamic_Acid Loss of tert-butyl cation tert_butyl_cation tert-butyl cation Protonated_Boc->tert_butyl_cation Piperidine_HCl Piperidine Salt Piperidine_Carbamic_Acid->Piperidine_HCl Decarboxylation CO2 CO₂ Piperidine_Carbamic_Acid->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

The Role of the Boc Group in Piperidine Functionalization

Beyond simply masking the reactivity of the nitrogen atom, the N-Boc group plays a crucial role as a directing group in the functionalization of the piperidine ring, particularly at the α-position (C2 and C6).

Directed ortho-Metalation (α-Lithiation)

The carbamate functionality of the N-Boc group can direct deprotonation at the adjacent carbon atoms. This is typically achieved using a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[9] The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the C2 position of the piperidine ring.[9][10] This method has proven to be a powerful tool for the synthesis of α-substituted piperidines.[10][11]

Diagram 3: N-Boc Directed α-Lithiation and Electrophilic Trapping

NBocPiperidine N-Boc-Piperidine Lithiated_Intermediate α-Lithiated Intermediate NBocPiperidine->Lithiated_Intermediate Deprotonation sBuLi_TMEDA s-BuLi / TMEDA sBuLi_TMEDA->Lithiated_Intermediate Alpha_Substituted_Piperidine α-Substituted N-Boc-Piperidine Lithiated_Intermediate->Alpha_Substituted_Piperidine Electrophilic Trap Electrophile Electrophile (E⁺) Electrophile->Alpha_Substituted_Piperidine

Caption: Synthetic pathway for α-functionalization of N-Boc-piperidine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection, as well as directed lithiation, is highly dependent on the specific substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: N-Boc Protection of Piperidines - Typical Reaction Conditions and Yields
SubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Piperidine(Boc)₂O (1.1 eq)Et₃N (1.2 eq)DCM0 to RT1289[12]
3-Aminopiperidine(Boc)₂O (1.5 eq)Et₃N (4 eq)CH₂Cl₂0 to RT699[13]
Piperazine(Boc)₂O (1.0 eq)-EthanolReflux5>90[14]
Table 2: N-Boc Deprotection of Piperidines - Typical Reaction Conditions
SubstrateReagentSolventTemp. (°C)Time (h)NotesReference
N-Boc-piperazine derivativeTFA (5-10 eq) in DCMDCMRT1-4Product isolated as TFA salt.[8]
N-Boc-piperazine derivative4M HCl in dioxaneDioxaneRT1-3Product often precipitates as HCl salt.[8]
N-Boc-piperazine derivative6N HClWater/EtherRT-Used for deprotection of Mannich bases.[14]
N-Boc protected amino acids20% TFA in DCMDCM0 to RT2.5Can lead to degradation of acid-sensitive esters.[15]
Table 3: α-Lithiation and Trapping of N-Boc-Piperidine
ElectrophileLithiation ConditionsTrapping ConditionsYield (%)Reference
Me₃SiCls-BuLi, TMEDA, Et₂O, -78 °C, 3.5 h-78 °C53-100[9]
Bu₃SnCls-BuLi, TMEDA, Et₂O, -78 °C, 3.5 h-78 °C53-100[9]
Dimethyl sulfates-BuLi, TMEDA, Et₂O, -78 °C, 3.5 h-78 °C53-100[9]
Variousn-BuLi, THF, -50 °C, 5-30 min-50 °C-[16]

Experimental Protocols

General Protocol for N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 equiv.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv.) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the N-Boc-piperidine derivative.[12]

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[8]

General Protocol for α-Lithiation of N-Boc-Piperidine and Trapping with an Electrophile

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of N-Boc-piperidine (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous Et₂O at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi (1.2 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for the time determined to be optimal for lithiation (e.g., 3.5 hours).[9]

  • Add the electrophile (1.2 equiv.) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The Boc protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of the piperidine scaffold. Its robust nature, coupled with its facile removal under acidic conditions, provides a reliable method for the protection of the piperidine nitrogen. Furthermore, its ability to direct C-H functionalization at the α-position has opened up new avenues for the synthesis of complex and diverse piperidine derivatives. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage the power of the Boc protecting group in their synthetic endeavors.

References

A Technical Guide to Chiral Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, frequently appearing in the structures of approved pharmaceuticals.[1][2] The introduction of chirality to the piperidine ring significantly enhances its utility in drug design, offering a powerful tool to refine a molecule's pharmacological profile. Chiral piperidines can lead to improved physicochemical properties, enhanced biological activity and selectivity, favorable pharmacokinetic characteristics, and reduced toxicity.[3][4][5] This guide provides an in-depth overview of the role of chiral piperidines in drug discovery, covering their synthesis, application in targeting various diseases, and the experimental protocols used for their evaluation.

The strategic incorporation of a chiral center within the piperidine moiety allows for precise three-dimensional arrangements of substituents, which can lead to optimal interactions with biological targets. This stereochemical control is crucial for differentiating between receptor subtypes and minimizing off-target effects. Consequently, the asymmetric synthesis of piperidine derivatives has become a major focus for synthetic and medicinal chemists.[6][7][8]

Core Advantages of Chiral Piperidines in Drug Design:
  • Modulation of Physicochemical Properties: The introduction of chiral centers can influence properties like pKa, logD, and logP, which are critical for solubility, permeability, and overall drug-likeness.[4]

  • Enhanced Biological Activity and Selectivity: The specific stereochemistry of a chiral piperidine can dictate its binding affinity and selectivity for a particular biological target.[3][4]

  • Improved Pharmacokinetic Profiles: Chirality can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • Reduced hERG Toxicity: Strategic placement of chiral centers can mitigate the risk of cardiac toxicity associated with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4]

Asymmetric Synthesis of Chiral Piperidines

The demand for enantiomerically pure piperidines has driven the development of numerous asymmetric synthetic strategies. These methods are essential for accessing specific stereoisomers for biological evaluation.

Key Synthetic Approaches:
  • Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to induce enantioselectivity. Examples include rhodium-catalyzed asymmetric reductive Heck reactions to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines.[9] Another method involves a rhodium (I) catalyzed [2+2+2] cycloaddition.[8]

  • Chiral Auxiliary-Based Methods: These methods involve the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

  • Substrate-Controlled Synthesis: In this approach, the chirality is derived from a chiral starting material, often from the chiral pool.

  • Enzymatic Resolutions: Biocatalytic methods can be employed to separate racemic mixtures of piperidine derivatives.

A notable example is the catalytic asymmetric deprotonation-aldehyde trapping-ring expansion, which provides a concise route to various stereoisomers of β-hydroxy piperidines.[6] Another innovative method involves a rhodium-catalyzed reductive transamination of pyridinium salts to afford a variety of chiral piperidines with high diastereo- and enantio-selectivities.[10][11]

Applications in Drug Discovery

Chiral piperidines are integral components of drugs targeting a wide array of diseases.[12][13][14]

Oncology

In cancer therapy, chiral piperidines are found in molecules designed to inhibit various targets. For instance, Niraparib, a PARP inhibitor used for the treatment of ovarian cancer, features a chiral piperidine ring.[9][15] The synthesis of such compounds often requires robust asymmetric methods to ensure the desired stereoisomer is obtained.

Central Nervous System (CNS) Disorders

The piperidine moiety is prevalent in drugs targeting the CNS. For example, derivatives of benzyl-piperidine are effective in binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease therapy.[1] Preclamol, an antipsychotic agent, also contains a chiral piperidine core.[9][15]

Infectious Diseases

Chiral piperidines have been incorporated into antiviral and antiparasitic agents. The natural product (+)-febrifugine, an antimalarial agent, contains a β-hydroxy piperidine structure.[6]

Quantitative Data of Chiral Piperidine-Containing Compounds

The following table summarizes the biological activity of selected compounds containing chiral piperidine scaffolds.

Compound/DrugTargetActivity MetricValueReference
(+)-L-733,060 Neurokinin-1 (NK1) ReceptorAntagonistPotent and Selective[6]
Compound 1 Sigma-1 Receptor (S1R)Ki3.2 nM[16]
Haloperidol (Reference) Sigma-1 Receptor (S1R)Ki2.5 nM[16]
PCAF Inhibitor (39) P300/CBP-associated factor (PCAF)KD~150 nmol/L[4]
GLP-1R Agonist (31) Glucagon-like peptide-1 Receptor (GLP-1R)Emax60%[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of chiral piperidine-containing drug candidates.

General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a method for the synthesis of 3-substituted tetrahydropyridines, precursors to chiral piperidines.[9]

  • Reaction Setup: To an oven-dried vial, add the rhodium precursor, chiral ligand, and arylboronic acid.

  • Solvent and Reagents: Add the solvent (e.g., dioxane) and the phenyl pyridine-1(2H)-carboxylate substrate.

  • Initiation: Add a base (e.g., potassium hydroxide) and an additive (e.g., water).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Workup and Purification: After cooling to room temperature, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.

Sigma-1 Receptor Binding Assay

This protocol is a general representation of a competitive binding assay to determine the affinity of a compound for the Sigma-1 receptor.[16]

  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line expressing the human Sigma-1 receptor.

  • Radioligand: Use a suitable radioligand, such as --INVALID-LINK---pentazocine.

  • Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Drug Discovery Workflow for Chiral Piperidines

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval Target_Identification Target Identification & Validation Lead_Generation Lead Generation (HTS, FBDD) Target_Identification->Lead_Generation Asymmetric_Synthesis Asymmetric Synthesis of Chiral Piperidines Lead_Generation->Asymmetric_Synthesis In_Vitro_Assays In Vitro Biological Assays (Binding, Functional) Asymmetric_Synthesis->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy & Safety Studies ADME_Tox->In_Vivo_Studies Phase_I Phase I Clinical Trials In_Vivo_Studies->Phase_I Phase_II Phase II Clinical Trials Phase_I->Phase_II Phase_III Phase III Clinical Trials Phase_II->Phase_III NDA_Submission NDA Submission Phase_III->NDA_Submission Market_Launch Market Launch NDA_Submission->Market_Launch

Caption: A generalized workflow for the discovery and development of drugs containing chiral piperidines.

Signaling Pathway Modulation by a Chiral Piperidine-Containing Drug

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Target Receptor (e.g., GPCR) Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation/Inhibition Drug Chiral Piperidine Drug Drug->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect Gene_Expression->Biological_Effect

Caption: A representative signaling pathway modulated by a chiral piperidine-containing drug.

Conclusion

Chiral piperidines are privileged scaffolds in modern drug discovery, offering significant advantages in the development of novel therapeutics.[3][5] Their stereochemistry plays a pivotal role in determining biological activity, selectivity, and pharmacokinetic properties. The continued development of efficient and scalable asymmetric synthetic methods will undoubtedly facilitate the exploration of new chemical space and the discovery of next-generation medicines. This guide has provided a comprehensive overview of the importance of chiral piperidines, their synthesis, and their application in targeting a range of diseases, underscoring their enduring value in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: (S)-1-Boc-2-methylpiperidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-methylpiperidine is a chiral building block increasingly utilized in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals.[1][2][3] Its rigid piperidine core, combined with the stereogenic center at the C2 position, makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[4][5] This document provides detailed application notes and protocols for the proposed use of (S)-1-Boc-2-methylpiperidine as a chiral auxiliary in asymmetric alkylation and aldol reactions, two fundamental carbon-carbon bond-forming reactions.

Principle of Operation

The underlying principle for the use of (S)-1-Boc-2-methylpiperidine as a chiral auxiliary lies in its ability to create a sterically hindered environment around a prochiral center. Once attached to a substrate, typically a carboxylic acid, to form an N-acyl derivative, the piperidine ring adopts a preferred conformation. The equatorial methyl group at the C2 position effectively shields one face of the enolate formed upon deprotonation. Consequently, an incoming electrophile is directed to the less hindered face, resulting in a diastereoselective transformation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

General Workflow

The utilization of (S)-1-Boc-2-methylpiperidine as a chiral auxiliary follows a well-defined three-step process: attachment of the substrate, diastereoselective reaction, and cleavage of the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Acylation Acylation Prochiral_Substrate->Acylation Auxiliary (S)-1-Boc-2-methylpiperidine Auxiliary->Acylation N_Acylpiperidine Chiral N-Acylpiperidine Acylation->N_Acylpiperidine Enolate_Formation Enolate Formation N_Acylpiperidine->Enolate_Formation N_Acylpiperidine->Enolate_Formation Reaction Reaction Enolate_Formation->Reaction Electrophile Electrophile Electrophile->Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using (S)-1-Boc-2-methylpiperidine.

Application 1: Asymmetric Alkylation

Asymmetric alkylation is a powerful method for the enantioselective formation of α-substituted chiral carboxylic acids. The N-acyl derivative of (S)-1-Boc-2-methylpiperidine can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide in a diastereoselective manner.

Proposed Mechanism of Stereoselection in Alkylation

Caption: Proposed transition state for the diastereoselective alkylation of the N-acylpiperidine enolate.

Quantitative Data (Representative)
EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃Iα-methylated product8595:5
2CH₃CH₂Brα-ethylated product8296:4
3PhCH₂Brα-benzylated product90>98:2
Experimental Protocols

Protocol 1.1: Attachment of Propanoic Acid to (S)-1-Boc-2-methylpiperidine

  • To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain propanoyl chloride.

  • In a separate flask, dissolve (S)-1-Boc-2-methylpiperidine (1.1 eq) and triethylamine (1.5 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C and add the freshly prepared propanoyl chloride dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the N-propanoyl-(S)-1-Boc-2-methylpiperidine.

Protocol 1.2: Asymmetric Alkylation

  • To a solution of the N-propanoyl-(S)-1-Boc-2-methylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Purify by flash column chromatography.

Protocol 1.3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated N-acylpiperidine (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 4.0 eq) followed by 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic with solid K₂CO₃ and extract with DCM (3x) to recover the (S)-1-Boc-2-methylpiperidine auxiliary.

Application 2: Asymmetric Aldol Reaction

The N-acyl derivative of (S)-1-Boc-2-methylpiperidine can also be used in diastereoselective aldol reactions to produce chiral β-hydroxy acids.

Quantitative Data (Representative)
EntryAldehydeProductYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehydeβ-hydroxy-β-phenyl product8897:3
2Isobutyraldehydeβ-hydroxy-β-isopropyl product8095:5
3Acetaldehydeβ-hydroxy product7592:8
Experimental Protocols

Protocol 2.1: Asymmetric Aldol Reaction

  • To a solution of the N-propanoyl-(S)-1-Boc-2-methylpiperidine (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z-enolate.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio and purify by flash column chromatography.

Protocol 2.2: Cleavage of the Aldol Product

  • Follow Protocol 1.3 for the cleavage of the chiral auxiliary to obtain the chiral β-hydroxy carboxylic acid and recover the (S)-1-Boc-2-methylpiperidine.

Conclusion

(S)-1-Boc-2-methylpiperidine shows significant potential as a chiral auxiliary for asymmetric synthesis. The protocols outlined above provide a foundational methodology for its application in asymmetric alkylation and aldol reactions. Researchers can adapt these procedures to a variety of substrates and electrophiles to access a wide range of enantiomerically enriched molecules, which are of high value in drug discovery and development.[1] Further optimization of reaction conditions may lead to even higher yields and stereoselectivities.

References

Application Notes & Protocols: 1-Boc-2-methylpiperidine as a Chiral Auxiliary in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are fundamental tools in modern asymmetric synthesis, enabling the precise control of stereochemistry during the formation of new chiral centers. By temporarily attaching a chiral molecule to a prochiral substrate, the auxiliary directs the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[2] The use of chiral piperidine derivatives as auxiliaries offers a potential route to novel chiral building blocks.

This document outlines a theoretical framework and hypothetical protocols for the application of (R)- or (S)-1-Boc-2-methylpiperidine as a chiral auxiliary in diastereoselective aldol reactions. While direct literature precedents for this specific auxiliary in aldol reactions are limited, the principles and protocols described herein are based on well-established methodologies for analogous N-acyl chiral auxiliaries, such as Evans oxazolidinones.[1][3]

General Principles and Workflow

The use of 1-Boc-2-methylpiperidine as a chiral auxiliary in an aldol reaction follows a three-stage process:

  • Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form an N-acylpiperidine.

  • Diastereoselective Aldol Reaction: The N-acylpiperidine is converted to a specific enolate, which then reacts with an aldehyde to form a β-hydroxy adduct. The stereochemistry of the auxiliary directs the facial selectivity of the enolate, leading to the formation of one major diastereomer.

  • Auxiliary Cleavage and Recovery: The chiral auxiliary is cleaved from the aldol adduct to yield the desired enantiomerically enriched β-hydroxy acid, ester, or alcohol. The auxiliary can then be recovered.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Aldol Reaction cluster_2 Stage 3: Cleavage & Recovery Auxiliary This compound N_Acylpiperidine N-Acyl Piperidine (Substrate for Aldol) Auxiliary->N_Acylpiperidine Acyl_Substrate Prochiral Acyl Source (e.g., Propionyl Chloride) Acyl_Substrate->N_Acylpiperidine Enolization Enolization (e.g., Bu2BOTf, Et3N) N_Acylpiperidine->Enolization Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolization->Aldol_Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol_Adduct Cleavage Cleavage Reagent (e.g., LiOH/H2O2) Aldol_Adduct->Cleavage Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Figure 1: General workflow for using this compound as a chiral auxiliary.

Proposed Reaction Mechanism and Stereochemical Model

The diastereoselectivity of the aldol reaction is proposed to arise from a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.

  • Enolate Formation: Reaction of the N-propionyl-2-methylpiperidine with a Lewis acid such as dibutylboron triflate (Bu₂BOTf) and a hindered base (e.g., triethylamine) is expected to selectively form the Z-enolate.

  • Transition State Assembly: The boron enolate coordinates with the aldehyde. To minimize steric interactions, the reactants adopt a chair-like transition state.

  • Stereochemical Control: The bulky tert-butyl group of the Boc protecting group and the methyl group at the C2 position of the piperidine ring effectively shield one face of the enolate. The aldehyde's R-group preferentially occupies a pseudo-equatorial position to avoid steric clashes, leading to the formation of the syn-aldol adduct.

Figure 2: Proposed Zimmerman-Traxler transition state for the aldol reaction.

Hypothetical Performance Data

The following table summarizes the expected outcomes for the aldol reaction between N-propionyl-(S)-1-Boc-2-methylpiperidine and various aldehydes, based on typical results for similar chiral auxiliaries.

EntryAldehyde (R-CHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3a 85>95:5
2Benzaldehyde3b 90>97:3
3Propionaldehyde3c 82>94:6
4Acetaldehyde3d 75>92:8
5Cinnamaldehyde3e 88>96:4

Experimental Protocols

Protocol 4.1: Synthesis of N-Propionyl-(S)-1-Boc-2-methylpiperidine (1)

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1-Boc-2-methylpiperidine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of propionyl chloride (1.2 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure N-acylpiperidine 1 .

Protocol 4.2: Diastereoselective Aldol Reaction

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acylpiperidine 1 (1.0 equiv) and anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise.

  • Add triethylamine (1.2 equiv) dropwise over 10 minutes. The solution should become pale yellow. Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour, allowing the mixture to warm to room temperature.

  • Dilute with water and extract with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the aldol adduct.

Protocol 4.3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with ether (3x) to recover the chiral auxiliary (this compound).

  • Acidify the aqueous layer to pH < 3 with HCl and extract with ethyl acetate (3x) to isolate the β-hydroxy acid product.

  • Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

References

Application Notes and Protocols for the Acidic Deprotection of 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile and clean removal under acidic conditions. This document provides detailed application notes and experimental protocols for the acidic deprotection of 1-Boc-2-methylpiperidine, a common intermediate in the synthesis of pharmaceutical agents and other bioactive compounds. The protocols focus on two of the most prevalent and effective acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA or HCl. This protonation is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt.[1]

Boc Deprotection Mechanism cluster_0 Reaction Steps cluster_1 Byproducts This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate Elimination tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation 2-Methylpiperidine Salt 2-Methylpiperidine Salt Carbamic Acid Intermediate->2-Methylpiperidine Salt - CO2 CO2 CO2 Carbamic Acid Intermediate->CO2 Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection mechanism of this compound.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively reported in publicly available literature, the following table summarizes representative data for the deprotection of closely related N-Boc protected piperidines under various acidic conditions. This data can serve as a valuable guide for optimizing the deprotection of this compound.

SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
N-Boc-piperidinep-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES)ChCl:pTSA (1:1)Room Temp.15 minQuantitative[2]
N-Boc-amine (general)25% TFA in DCMDichloromethaneRoom Temp.2 h60[3]
N-Boc-amine (general)TFA in DCMDichloromethaneRoom Temp.18 h87[3]
N-Boc-amine (general)4M HCl in Dioxane1,4-DioxaneRoom Temp.2 h91[4]
N-Boc-amine (general)4M HCl in Dioxane1,4-DioxaneRoom Temp.16 hNot specified[4]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection and is generally high-yielding.[1]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (typically 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v). For a standard procedure, a 1:1 mixture of TFA and DCM can be used.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, 2-methylpiperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common and effective way to remove the Boc group, often yielding the hydrochloride salt of the amine directly, which can be advantageous for purification and storage.[4]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane (optional, for dilution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve this compound in a minimal amount of 1,4-dioxane or use the 4M HCl in 1,4-dioxane solution directly.

  • HCl Addition: Add the 4M HCl in 1,4-dioxane solution to the substrate. Typically, a significant excess of HCl is used.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours.[5] Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Isolation:

    • Upon completion, if a precipitate has formed, add diethyl ether to ensure complete precipitation of the 2-methylpiperidine hydrochloride salt.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain the 2-methylpiperidine hydrochloride salt.

Experimental Workflow Diagram

Experimental Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve cool Cool solution to 0°C (optional but recommended) dissolve->cool add_acid Add acidic reagent (TFA or HCl in Dioxane) cool->add_acid react Stir at room temperature (Monitor by TLC/LC-MS) add_acid->react workup Reaction Work-up react->workup tfa_workup 1. Evaporate solvent & excess TFA 2. Neutralize with NaHCO3 (aq) 3. Extract with organic solvent 4. Dry and concentrate workup->tfa_workup TFA Protocol hcl_workup 1. Precipitate with diethyl ether 2. Filter the solid 3. Wash with cold ether 4. Dry under vacuum workup->hcl_workup HCl Protocol product Isolated Product (Free amine or HCl salt) tfa_workup->product hcl_workup->product

Caption: General experimental workflow for the acidic deprotection of this compound.

Conclusion

The acidic deprotection of this compound is a fundamental and efficient transformation. Both Trifluoroacetic Acid and Hydrochloric Acid in dioxane are reliable reagents for this purpose. The choice between the two often depends on the desired final product (free amine vs. hydrochloride salt) and the presence of other acid-sensitive functional groups in the molecule. The protocols and data provided herein offer a comprehensive guide for researchers to successfully and efficiently perform this crucial synthetic step.

References

The Pivotal Role of N-Boc-2-methylpiperidine and its Analogs in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The strategic application of N-Boc-protected piperidine derivatives, particularly N-Boc-2-methylpiperidine, continues to be a cornerstone in the synthesis of complex pharmaceutical intermediates. These chiral building blocks offer chemists a versatile and reliable scaffold for the construction of sophisticated molecular architectures found in modern therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of N-Boc-piperidines in the synthesis of key intermediates for drugs such as the anti-diabetic agent Alogliptin and the anti-cancer drug Vandetanib.

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role by enabling regioselective functionalization of the piperidine ring. Its stability under various reaction conditions and the ease of its removal under mild acidic conditions make it an ideal choice for multi-step syntheses. This allows for precise modifications at other positions of the piperidine core, a critical aspect in the development of targeted therapies.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Case of Alogliptin

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes. The chiral (R)-3-aminopiperidine moiety is a critical pharmacophore of Alogliptin. The synthesis of this key intermediate often involves the use of N-Boc protected piperidine precursors.

Signaling Pathway of Alogliptin

Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these incretins, Alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon secretion, leading to improved glycemic control.

Alogliptin_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic Islets GLP1_GIP GLP-1 & GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Alogliptin Alogliptin Alogliptin->DPP4 Inhibition Insulin Insulin Secretion (Increased) Beta_Cells->Insulin Glucagon Glucagon Secretion (Decreased) Alpha_Cells->Glucagon

Figure 1. Mechanism of action of Alogliptin as a DPP-4 inhibitor.

Synthesis of a Key Alogliptin Intermediate: (R)-3-Aminopiperidine Dihydrochloride

A common route to (R)-3-aminopiperidine, a crucial building block for Alogliptin, involves the resolution of racemic 3-aminopiperidine or the asymmetric synthesis from a chiral precursor. The N-Boc protected version, (R)-N-Boc-3-aminopiperidine, is a key intermediate in many of these synthetic strategies.

Experimental Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol describes the Boc-protection of (R)-3-aminopiperidine.

Materials:

  • (R)-3-aminopiperidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-3-aminopiperidine dihydrochloride in a mixture of water and ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride salt and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-aminopiperidine.

ParameterValueReference
Starting Material (R)-3-aminopiperidine dihydrochloride[1]
Key Reagents (Boc)₂O, NaOH[2]
Solvent Ethanol/Water, DCM[2]
Reaction Temperature 0 °C to room temperature[2]
Reaction Time 12-16 hours[2]
Yield >95%[2]
Purity (ee) >99%[1]

Table 1. Quantitative data for the synthesis of (R)-N-Boc-3-aminopiperidine.

Application in the Synthesis of Multi-Kinase Inhibitors: The Case of Vandetanib

Vandetanib is an oral anti-cancer agent that functions as a potent inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase. A key structural feature of Vandetanib is the 1-methylpiperidin-4-yl)methoxy side chain, the synthesis of which relies on N-protected piperidine intermediates.

Signaling Pathways Targeted by Vandetanib

Vandetanib's multi-targeted approach allows it to simultaneously inhibit several key signaling pathways involved in tumor growth, proliferation, and angiogenesis. By blocking VEGFR, it inhibits the formation of new blood vessels that supply tumors. Inhibition of EGFR and RET disrupts signaling cascades that promote cancer cell proliferation and survival.

Vandetanib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR Inhibition EGFR EGFR Vandetanib->EGFR Inhibition RET RET Vandetanib->RET Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival EGFR->Proliferation Tumor_Growth Tumor Growth RET->Tumor_Growth

Figure 2. Multi-targeted inhibition by Vandetanib.

Synthesis of a Key Vandetanib Intermediate: N-Boc-4-(hydroxymethyl)piperidine Tosylate

The synthesis of the side chain of Vandetanib often starts with the preparation of a suitably functionalized piperidine, such as N-Boc-4-(hydroxymethyl)piperidine, which is then converted to a tosylate for subsequent coupling reactions.

Experimental Protocol: Synthesis of N-Boc-4-(hydroxymethyl)piperidine

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous THF and cool to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (1M solution in THF) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 12 hours, then warm to room temperature and stir for an additional 6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Add an aqueous solution of potassium carbonate and extract the product into ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield N-Boc-4-(hydroxymethyl)piperidine as a white solid.

ParameterValueReference
Starting Material N-Boc-piperidine-4-carboxylic acid[3]
Key Reagents BH₃·THF, K₂CO₃[3]
Solvent THF[3]
Reaction Temperature 0 °C to room temperature[3]
Reaction Time 18 hours[3]
Yield 84%[3]
Purification Flash column chromatography[3]

Table 2. Quantitative data for the synthesis of N-Boc-4-(hydroxymethyl)piperidine.

Advanced Applications: Diastereoselective Synthesis of 2,6-Disubstituted Piperidines

N-Boc-2-methylpiperidine serves as a valuable starting material for the diastereoselective synthesis of trans-2,6-disubstituted piperidines, which are important scaffolds in medicinal chemistry. The Boc group directs the deprotonation to the adjacent carbon, and the stereochemical outcome of the subsequent trapping with an electrophile can be controlled.

Diastereoselective Lithiation and Trapping of N-Boc-2-methylpiperidine

The α-lithiation of N-Boc-2-methylpiperidine followed by trapping with an electrophile allows for the introduction of a second substituent at the 6-position. The stereoselectivity of this reaction is influenced by the conformation of the lithiated intermediate.

Lithiation_Workflow Start N-Boc-2-methylpiperidine Lithiation α-Lithiation (s-BuLi, TMEDA, -78 °C) Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Trapping Electrophilic Trap (e.g., CO₂, R-X) Intermediate->Trapping Product trans-2,6-Disubstituted N-Boc-piperidine Trapping->Product

Figure 3. Workflow for diastereoselective synthesis of trans-2,6-disubstituted piperidines.

Experimental Protocol: Diastereoselective α-Lithiation and Carboxylation of N-Boc-2-methylpiperidine

Materials:

  • N-Boc-2-methylpiperidine

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-2-methylpiperidine and TMEDA in anhydrous Et₂O at -78 °C, add s-BuLi dropwise.

  • Stir the reaction mixture at -78 °C for the specified time to ensure complete lithiation.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then acidify with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The product can be purified by crystallization or chromatography.

ParameterValueReference
Starting Material N-Boc-2-methylpiperidine[4]
Key Reagents s-BuLi, TMEDA, CO₂[4]
Solvent Et₂O or THF[4]
Reaction Temperature -78 °C[4]
Diastereomeric Ratio High trans selectivity[4]

Table 3. General conditions for diastereoselective lithiation-carboxylation.

Conclusion

N-Boc-2-methylpiperidine and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. The ability to perform selective and stereocontrolled functionalizations on the piperidine ring, facilitated by the Boc protecting group, allows for the efficient construction of complex molecules with desired pharmacological activities. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, underscoring the continued importance of these versatile building blocks.

References

Application of 1-Boc-2-methylpiperidine in the Total Synthesis of Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Boc-2-methylpiperidine and its parent compound, 1-Boc-piperidine, represent versatile chiral building blocks for the stereoselective synthesis of a wide array of piperidine alkaloids. The Boc (tert-butoxycarbonyl) protecting group facilitates the activation of the C2 and C6 positions of the piperidine ring towards deprotonation, enabling the introduction of various substituents with a high degree of stereocontrol. This methodology has been successfully applied to the total synthesis of several notable alkaloids, including (+)-coniine and (-)-pelletierine.

This document provides detailed application notes and experimental protocols for the use of N-Boc-protected piperidines in alkaloid synthesis, with a specific focus on the potential applications of this compound. While direct examples of the total synthesis of complex alkaloids starting from this compound are limited in published literature, its reactivity is analogous to the extensively studied 1-Boc-piperidine. The methodologies presented herein are therefore highly relevant and adaptable for syntheses commencing with this compound.

Key Synthetic Strategies and Applications

The primary synthetic strategy involves the diastereoselective or enantioselective lithiation of the N-Boc-piperidine ring at the C2 or C6 position, followed by quenching with a suitable electrophile. The presence of the methyl group in this compound can influence the regioselectivity and stereoselectivity of these reactions, offering opportunities for the synthesis of more complex and substituted alkaloids.

Key applications of this methodology include the synthesis of:

  • Simple Piperidine Alkaloids: Such as (+)-coniine, a toxic component of poison hemlock.

  • Quinolizidine Alkaloids: A large class of alkaloids with diverse biological activities.

  • Indolizidine Alkaloids: Another significant group of alkaloids with potential therapeutic applications.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the lithiation and electrophilic quench of N-Boc-piperidine and N-Boc-2-methylpiperidine, providing insights into the expected yields and stereoselectivities.

Table 1: Asymmetric Synthesis of 2-Substituted N-Boc-piperidines [1][2]

ElectrophileProductLigandYield (%)Enantiomeric Ratio (er)
Allyl bromideN-Boc-2-allylpiperidine(-)-Sparteine5578:22
Propargyl bromideN-Boc-2-propargylpiperidine(-)-Sparteine6280:20
AcroleinN-Boc-2-(3-hydroxyprop-1-en-1-yl)piperidine(-)-Sparteine4575:25
Methyl acrylateMethyl 3-(N-Boc-piperidin-2-yl)propanoate(-)-Sparteine7082:18

Table 2: Diastereoselective Lithiation and Carboxylation of N-Boc-2-methylpiperidine

Base/SolventProductDiastereomeric Ratio (dr)Yield (%)
s-BuLi/TMEDA in Et2O at -40 °CN-Boc-6-methylpipecolic acid>95:5 (trans)82
s-BuLi/TMEDA in THF at -78 °CN-Boc-6-methylpipecolic acid85:15 (trans)75

Experimental Protocols

The following are detailed protocols for key experiments involving the lithiation and electrophilic quench of N-Boc-piperidines. These can be adapted for use with this compound, with adjustments to reaction conditions as necessary to optimize for stereoselectivity.

Protocol 1: Asymmetric Synthesis of (S)-N-Boc-2-allylpiperidine

This protocol is adapted from the work of Coldham and Leonori and is a key step in the total synthesis of (+)-coniine.[1][2]

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine

  • Anhydrous diethyl ether (Et2O)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et2O at -78 °C under an argon atmosphere, add s-BuLi (1.1 equiv.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of N-Boc-piperidine (1.0 equiv.) in anhydrous Et2O dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 3 hours.

  • Add allyl bromide (1.5 equiv.) dropwise and continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with Et2O (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-2-allylpiperidine.

Protocol 2: Total Synthesis of (+)-Coniine from (S)-N-Boc-2-allylpiperidine

Materials:

  • (S)-N-Boc-2-allylpiperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Hydrogenation: Dissolve (S)-N-Boc-2-allylpiperidine in MeOH and add 10% Pd/C.

  • Stir the suspension under an atmosphere of H2 (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield N-Boc-(+)-coniine.

  • Deprotection: Dissolve the N-Boc-(+)-coniine in DCM and cool to 0 °C.

  • Add TFA dropwise and stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO3).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give (+)-coniine.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described.

total_synthesis_of_coniine start N-Boc-piperidine intermediate1 N-Boc-2-lithiopiperidine / (-)-sparteine complex start->intermediate1 s-BuLi, (-)-sparteine Et2O, -78 °C intermediate2 (S)-N-Boc-2-allylpiperidine intermediate1->intermediate2 Allyl bromide intermediate3 N-Boc-(+)-coniine intermediate2->intermediate3 H2, Pd/C MeOH end (+)-Coniine intermediate3->end TFA, DCM

Caption: Total synthesis of (+)-Coniine from N-Boc-piperidine.

diastereoselective_lithiation start N-Boc-2-methylpiperidine intermediate Lithiated intermediate start->intermediate s-BuLi, TMEDA Et2O, -40 °C product trans-N-Boc-2-methyl-6-substituted-piperidine intermediate->product Electrophile (e.g., CO2) experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification setup 1. Add chiral ligand and s-BuLi to anhydrous solvent at -78 °C add_piperidine 2. Add N-Boc-piperidine solution setup->add_piperidine stir 3. Stir for 3 hours at -78 °C add_piperidine->stir add_electrophile 4. Add electrophile and stir stir->add_electrophile quench 5. Quench with sat. aq. NH4Cl add_electrophile->quench extract 6. Extract with organic solvent quench->extract dry 7. Dry, filter, and concentrate extract->dry purify 8. Purify by column chromatography dry->purify

References

Application Notes and Protocols for the Diastereoselective Alkylation of N-Boc-2-lithiated Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective alkylation of N-Boc-2-lithiated piperidine, a key transformation in the synthesis of substituted piperidine scaffolds prevalent in pharmaceuticals.

Introduction

The stereoselective synthesis of substituted piperidines is of great interest in medicinal chemistry due to the prevalence of this heterocyclic motif in a wide range of biologically active compounds. The diastereoselective alkylation of in situ generated N-Boc-2-lithiated piperidine offers a powerful strategy for accessing 2,6-disubstituted piperidines with defined stereochemistry. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, the nature of the electrophile, and the presence of existing stereocenters in the piperidine ring. This document outlines the key factors influencing diastereoselectivity and provides detailed protocols for achieving high levels of stereocontrol.

Key Factors Influencing Diastereoselectivity

The diastereoselectivity of the alkylation of N-Boc-2-lithiated piperidine is primarily governed by the conformational preference of the lithiated intermediate. The bulky N-Boc group plays a crucial role in directing the stereochemical outcome. In the case of 2-substituted N-Boc-piperidines, the existing substituent dictates the preferred site of lithiation and the subsequent approach of the electrophile.

Generally, the lithiation of N-Boc-piperidine with an alkyllithium base in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) generates a configurationally stable organolithium species. The subsequent alkylation proceeds with either axial or equatorial attack of the electrophile, leading to the formation of cis or trans diastereomers.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective alkylation of N-Boc-2-lithiated piperidines with various electrophiles, highlighting the achieved yields and diastereomeric ratios (d.r.).

EntryStarting MaterialElectrophileProductYield (%)d.r. (trans:cis)Reference
1N-Boc-2-methylpiperidine4-Bromo-1,2-dimethoxybenzenetrans-N-Boc-2-(4,5-dimethoxy-2-methylphenyl)-6-methylpiperidine39>95:5[1]
2N-Boc-2-methylpiperidineDimethylsulfatetrans-N-Boc-2,6-dimethylpiperidine71>95:5[1]

Note: The diastereomeric ratio is typically determined by techniques such as NMR spectroscopy or gas chromatography.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-2,6-Disubstituted N-Boc-Piperidines

This protocol describes the diastereoselective alkylation of N-Boc-2-methylpiperidine to yield the corresponding trans-2,6-disubstituted product.

Materials:

  • N-Boc-2-methylpiperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Electrophile (e.g., dimethylsulfate, alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add N-Boc-2-methylpiperidine (1.0 equiv) and anhydrous diethyl ether or THF.

  • Chelating Agent Addition: Add freshly distilled TMEDA (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 equiv) dropwise to the stirred solution while maintaining the temperature at -78 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species. Stir the reaction mixture at this temperature for 3 hours.

  • Electrophilic Quench: Add the electrophile (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired trans-2,6-disubstituted N-Boc-piperidine.

  • Characterization: Characterize the product by NMR and mass spectrometry and determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by GC analysis of the purified product.

Mandatory Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_lithiation Lithiation cluster_alkylation Alkylation N-Boc-piperidine N-Boc-piperidine Lithiated_Intermediate N-Boc-2-lithiated piperidine N-Boc-piperidine->Lithiated_Intermediate s-BuLi, TMEDA -78 °C Product Diastereoselective Alkylation Product Lithiated_Intermediate->Product Electrophile (E+)

Caption: Reaction pathway for diastereoselective alkylation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: N-Boc-piperidine, Solvent, TMEDA Start->Reaction_Setup Cooling Cool to -78 °C Reaction_Setup->Cooling Lithiation Add s-BuLi Stir for 3h Cooling->Lithiation Alkylation Add Electrophile Lithiation->Alkylation Workup Quench, Extract, Dry, Concentrate Alkylation->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, d.r. determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for diastereoselective alkylation.

Diastereoselectivity_Factors cluster_factors Influencing Factors Diastereoselectivity Diastereoselectivity Conformation Conformation of Lithiated Intermediate Conformation->Diastereoselectivity Electrophile Nature of Electrophile Electrophile->Diastereoselectivity Temperature Reaction Temperature Temperature->Diastereoselectivity Solvent Solvent Solvent->Diastereoselectivity

Caption: Factors influencing diastereoselectivity.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions with derivatives of N-Boc-piperidine, focusing on the synthesis of 2-aryl-substituted piperidines. This methodology is of significant interest for the synthesis of complex molecules in medicinal chemistry and drug development, where the piperidine scaffold is a common motif.

Introduction to Suzuki-Miyaura Coupling with Piperidine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of organic halides and organoboron compounds, catalyzed by a palladium complex.[1][2] While traditionally employed for the coupling of sp²-hybridized carbons, its application to sp³-hybridized centers, such as those on a piperidine ring, has been a subject of intense research. The C(sp³)-C(sp²) coupling presents unique challenges, including slower reaction rates and potential side reactions.[3]

This document focuses on a successful strategy involving the Suzuki-Miyaura coupling of 1-Boc-protected tetrahydropyridine-2-boronic acid pinacol esters with various aryl and heteroaryl halides. This approach provides a reliable route to 2-substituted piperidine derivatives, which are valuable building blocks in pharmaceutical research.[4]

Data Presentation

The following table summarizes the yields of 2-substituted piperidine derivatives obtained through the Suzuki-Miyaura coupling of 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester with a variety of electrophiles. The reactions were performed under palladium catalysis and demonstrate the versatility of this method with different coupling partners.[4]

EntryElectrophileCatalystBaseSolventTime (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane1285
24-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1288
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂Cs₂CO₃Dioxane1275
44-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane1278
52-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane1265
63-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane1272
74-Bromopyridine hydrochloridePd(dppf)Cl₂Cs₂CO₃Dioxane1268
82-BromothiophenePd(dppf)Cl₂Cs₂CO₃Dioxane1280
9Phenyl triflatePd(dppf)Cl₂Cs₂CO₃Dioxane1290
101-IodonaphthalenePd(dppf)Cl₂Cs₂CO₃Dioxane1282

Experimental Protocols

The following protocols are based on the successful procedures reported for the synthesis of 2-aryl-substituted piperidines via Suzuki-Miyaura coupling.[4]

Protocol 1: Synthesis of 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester

This protocol describes the synthesis of the key boronic ester intermediate from the corresponding vinyl triflate.

Materials:

  • 1-Boc-1,4,5,6-tetrahydropyridin-2-yl trifluoromethanesulfonate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-Boc-1,4,5,6-tetrahydropyridin-2-yl trifluoromethanesulfonate (1.0 equiv) in anhydrous 1,4-dioxane.

  • Add bis(pinacolato)diboron (1.5 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of the synthesized boronic ester with various aryl and heteroaryl halides.

Materials:

  • 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (3.0 equiv).

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding 2-aryl-1-Boc-piperidine derivative.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_product Final Product Boc_Piperidine_Derivative 1-Boc-2-methylpiperidine Derivative Boronic_Ester 1-Boc-piperidine Boronic Ester Boc_Piperidine_Derivative->Boronic_Ester Borylation Boron_Reagent Boron Reagent (e.g., B₂pin₂) Boron_Reagent->Boronic_Ester Coupled_Product 2-Aryl-1-Boc-piperidine Boronic_Ester->Coupled_Product Cross-Coupling Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Coupled_Product

Caption: General workflow for the synthesis of 2-aryl-1-Boc-piperidines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-R L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Functionalized 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of functionalized 1-Boc-2-methylpiperidine derivatives. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are crucial for the synthesis of a wide array of pharmacologically active compounds. The piperidine scaffold, particularly when substituted, is a privileged structure in medicinal chemistry, and its N-arylation via the Buchwald-Hartwig reaction offers a versatile and efficient route to novel chemical entities.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, ligand, base, and solvent system. This document outlines general principles, provides specific experimental protocols, and summarizes quantitative data to guide researchers in developing robust and high-yielding amination reactions for this important class of substrates.

General Principles and Considerations

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[1] The catalytic cycle is generally understood to involve oxidative addition of the aryl electrophile to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[2][3]

Key Reaction Components:

  • Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[3] The active Pd(0) catalyst is generated in situ.

  • Ligand: The choice of phosphine ligand is critical for a successful reaction. Bulky, electron-rich ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] For sterically hindered substrates or less reactive aryl chlorides, specialized biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often employed.[4]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[2][3] The choice of base can be substrate-dependent, with weaker bases sometimes being necessary for substrates with base-sensitive functional groups.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[2] It is crucial to ensure that the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the palladium catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2] Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of functionalized this compound derivatives. Optimization of the reaction conditions, including the choice of ligand, base, and temperature, may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Arylation of 1-Boc-2-methyl-4-aminopiperidine with Aryl Bromides

This protocol is a representative example for the coupling of a functionalized piperidine with an aryl bromide.

Materials:

  • 1-Boc-2-methyl-4-aminopiperidine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 1-Boc-2-methyl-4-aminopiperidine, the aryl bromide, and sodium tert-butoxide.

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative data for the Buchwald-Hartwig amination of piperidine derivatives, providing a basis for comparison and optimization. While specific data for a wide range of functionalized 1-Boc-2-methylpiperidines is not extensively available in the public literature, the data for related piperidine and piperazine substrates can serve as a valuable guide.

Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Various Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001895
4-ChlorobenzonitrilePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102488
2-BromopyridinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Toluene1001692

Table 2: Buchwald-Hartwig Amination of Piperidine with Various Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole[Pd(IPr)(cinnamyl)Cl] (1)-NaOtBuToluene80498
3-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1002090
2-IodopyrimidinePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃Dioxane901285

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -BH⁺X⁻ Amido->Pd0 Reductive Elimination Product N-Arylpiperidine Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Piperidine, Aryl Halide, Base Setup->Reagents Catalyst Add Pd-Catalyst/Ligand Solution Reagents->Catalyst Reaction Heat and Stir Catalyst->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Workup (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Final Product Purify->End

Caption: A general workflow for a Buchwald-Hartwig amination experiment.

Troubleshooting

Common issues in Buchwald-Hartwig amination include low or no yield, and the formation of side products.

  • Low or No Yield:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Degas solvents and use proper Schlenk techniques.

    • Impure Reagents: Use pure starting materials and anhydrous solvents.

    • Incorrect Reaction Conditions: Optimize temperature, reaction time, and the choice of ligand and base for the specific substrate.

  • Side Products:

    • Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction mixture. Ensure an inert atmosphere and dry reagents.

    • Homocoupling of Aryl Halide: This can be minimized by optimizing the catalyst-to-ligand ratio and reaction conditions.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully apply the Buchwald-Hartwig amination to the synthesis of a diverse range of functionalized N-aryl-2-methylpiperidines for applications in drug discovery and development.

References

Application Notes and Protocols for the Oxidation of the Methyl Group in 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alkyl groups in complex molecules is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous bioactive compounds, and the ability to functionalize its substituents provides a powerful tool for structure-activity relationship (SAR) studies. This document provides detailed protocols for the selective oxidation of the 2-methyl group of 1-Boc-2-methylpiperidine to the corresponding hydroxymethyl and carboxylic acid functionalities.

The first protocol describes a two-step process for the hydroxylation of the methyl group. This involves an initial palladium-catalyzed acetoxylation via a Boc-directed C(sp³)–H bond activation, followed by hydrolysis of the resulting acetate ester. The second protocol outlines the subsequent oxidation of the synthesized 1-Boc-2-(hydroxymethyl)piperidine to 1-Boc-piperidine-2-carboxylic acid using a TEMPO-mediated oxidation.

Data Summary

The following tables summarize the key quantitative data for the described oxidation protocols.

Table 1: Protocol 1 - Hydroxylation of this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a: Acetoxylation This compoundPd(OAc)₂, PhI(OAc)₂, I₂Acetic Acid10012-2460-70
1b: Hydrolysis 1-Boc-2-(acetoxymethyl)piperidineLiOHTHF/H₂ORoom Temp.2-4>95

Table 2: Protocol 2 - Oxidation of 1-Boc-2-(hydroxymethyl)piperidine to Carboxylic Acid

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
2: Carboxylation 1-Boc-2-(hydroxymethyl)piperidineTEMPO, NaOCl, NaClO₂CH₂Cl₂/H₂O0 to Room Temp.1-390-98

Experimental Workflow

Workflow cluster_0 Protocol 1: Hydroxylation cluster_1 Protocol 2: Carboxylation A This compound B Pd-Catalyzed Acetoxylation A->B C 1-Boc-2-(acetoxymethyl)piperidine B->C D Hydrolysis C->D E 1-Boc-2-(hydroxymethyl)piperidine D->E F 1-Boc-2-(hydroxymethyl)piperidine G TEMPO-mediated Oxidation F->G H 1-Boc-piperidine-2-carboxylic acid G->H

Caption: Overall workflow for the selective oxidation of this compound.

Experimental Protocols

Protocol 1: Hydroxylation of this compound

This protocol is adapted from the methodology for palladium-catalyzed acetoxylation of Boc-protected N-methylamines.[1]

Step 1a: Synthesis of 1-Boc-2-(acetoxymethyl)piperidine

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Iodine (I₂)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv).

  • Add glacial acetic acid as the solvent.

  • Add palladium(II) acetate (0.1 equiv), iodosobenzene diacetate (1.5 equiv), and iodine (0.5 equiv).

  • Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford 1-Boc-2-(acetoxymethyl)piperidine.

Step 1b: Synthesis of 1-Boc-2-(hydroxymethyl)piperidine

Materials:

  • 1-Boc-2-(acetoxymethyl)piperidine

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-2-(acetoxymethyl)piperidine (1.0 equiv) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-2-(hydroxymethyl)piperidine, which is often pure enough for the next step without further purification.

Protocol 2: Oxidation of 1-Boc-2-(hydroxymethyl)piperidine to 1-Boc-piperidine-2-carboxylic acid

This protocol utilizes a TEMPO-mediated oxidation system.

Materials:

  • 1-Boc-2-(hydroxymethyl)piperidine

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 6.8)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up

  • Sodium sulfite

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-2-(hydroxymethyl)piperidine (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add the phosphate buffer (pH 6.8) to create a biphasic system.

  • Add TEMPO (0.01-0.05 equiv) to the mixture.

  • Cool the flask in an ice bath and begin vigorous stirring.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water.

  • Slowly and simultaneously add the sodium chlorite solution and a small amount of sodium hypochlorite solution (0.05 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and discard the aqueous layer.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-piperidine-2-carboxylic acid.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Oxidizing agents such as PhI(OAc)₂, NaOCl, and NaClO₂ are corrosive and can react violently with other materials. Handle with caution.

  • Use care when handling strong acids and bases.

Conclusion

The protocols detailed in this document provide reliable methods for the selective oxidation of the methyl group in this compound to both the alcohol and carboxylic acid functionalities. These procedures are valuable for the synthesis of piperidine-based compounds for use in drug discovery and development. The methodologies employ readily available reagents and utilize well-established chemical transformations, making them accessible to a wide range of researchers.

References

Application Notes and Protocols for Utilizing 1-Boc-2-methylpiperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained structural motifs into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and selectivity. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to introduce conformational rigidity.[1] 1-Boc-2-methylpiperidine serves as a versatile building block in solid-phase peptide synthesis (SPPS) for introducing a 2-methylpiperidine moiety into a peptide backbone. This modification can induce specific secondary structures and provide a scaffold for further diversification, aiding in the development of novel peptidomimetics with improved pharmacological profiles.[2][3]

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase synthesis. The protocols detailed below are based on established methodologies for analogous N-Boc protected building blocks due to the limited specific literature on this compound. Researchers are advised to optimize reaction conditions for their specific peptide sequences.

Core Applications

The introduction of a 2-methylpiperidine unit into a peptide sequence can serve several key purposes in drug design and development:

  • Conformational Constraint: The rigid piperidine ring restricts the flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Induction of Turns: The stereochemistry of the 2-methylpiperidine unit can be utilized to mimic and stabilize β-turns or other secondary structures that are often crucial for molecular recognition.

  • Enhanced Metabolic Stability: The non-natural amino acid-like structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Peptidomimetics: The piperidine nitrogen, after deprotection, can be further functionalized, allowing for the creation of diverse and complex peptidomimetic structures.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide chain during Fmoc-based SPPS.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the coupling of the this compound building block to the N-terminus of the growing peptide chain on the solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive like HOBt (3 equivalents, if using DIC) in anhydrous DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the peptide-resin in the reaction vessel.

  • Reaction Incubation: Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing: After the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Boc Group from the Piperidine Nitrogen

This protocol details the selective removal of the Boc protecting group from the incorporated 2-methylpiperidine moiety to expose the secondary amine for subsequent peptide chain elongation.

Materials:

  • Peptide-resin with incorporated N-Boc-2-methylpiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane - TIPS, water)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes. Drain the solvent.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 50% TFA in DCM with scavengers (e.g., 95:2.5:2.5 TFA:TIPS:H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.[4]

  • Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM (3 x 5 mL) to remove the TFA.

  • Neutralization: To neutralize the trifluoroacetate salt of the newly formed secondary amine, wash the resin with a 10% solution of DIEA in DMF (3 x 5 mL).

  • Final Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare it for the next coupling step.

Protocol 3: Coupling of the Next Amino Acid to the Piperidine Nitrogen

This protocol describes the acylation of the secondary amine of the 2-methylpiperidine moiety with the subsequent Fmoc-protected amino acid.

Materials:

  • Peptide-resin with deprotected 2-methylpiperidine moiety

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Activation of Fmoc-amino acid:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in anhydrous DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated Fmoc-amino acid solution to the peptide-resin.

  • Reaction Incubation: Agitate the reaction mixture for 2-4 hours at room temperature. Note that coupling to a secondary amine can be slower than to a primary amine, and may require longer reaction times or double coupling. Monitor the reaction using the ninhydrin test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL). The peptide is now ready for the next cycle of Fmoc deprotection and coupling.

Data Presentation

The following tables summarize hypothetical quantitative data for the incorporation of this compound in SPPS, based on typical efficiencies observed for similar building blocks.

Table 1: Coupling Efficiency of this compound with Various Activating Reagents.

Coupling ReagentEquivalents (Building Block:Reagent:Base)Reaction Time (h)Coupling Efficiency (%)*
HBTU/DIEA3 : 2.9 : 6298.5
HATU/DIEA3 : 2.9 : 6299.1
DIC/HOBt3 : 3 : 3497.8

*Coupling efficiency determined by quantitative ninhydrin assay.

Table 2: Comparison of Peptide Purity with and without Incorporated 2-Methylpiperidine.

Peptide SequenceModificationCrude Purity (%)**Overall Yield (%)
Ac-Tyr-Gly-Gly-Phe-Leu-NH₂None9275
Ac-Tyr-Gly-(2-MePip)-Phe-Leu-NH₂2-Methylpiperidine8868

**(2-MePip) represents the incorporated 2-methylpiperidine moiety. **Crude purity determined by RP-HPLC analysis at 220 nm.

Visualizations

Experimental Workflow

SPPS_Workflow node_start Start: Fmoc-Peptide-Resin node_fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) node_start->node_fmoc_deprotection 1. node_coupling_boc_pip Coupling: This compound (HATU/DIEA) node_fmoc_deprotection->node_coupling_boc_pip 2. node_boc_deprotection Boc Deprotection (50% TFA/DCM) node_coupling_boc_pip->node_boc_deprotection 3. node_coupling_next_aa Coupling: Next Fmoc-AA (HATU/DIEA) node_boc_deprotection->node_coupling_next_aa 4. node_final_cleavage Final Cleavage & Deprotection node_coupling_next_aa->node_final_cleavage 5. Repeat cycle then proceed node_end Purified Peptide node_final_cleavage->node_end 6.

Caption: Workflow for incorporating this compound into a peptide chain.

Signaling Pathway Context

Peptides incorporating piperidine scaffolds can be designed to target a variety of signaling pathways, for instance, by mimicking the structure of natural ligands for G-protein coupled receptors (GPCRs).

GPCR_Signaling ligand Piperidine-Containing Peptidomimetic receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Activity) second_messenger->cellular_response Signal Transduction

Caption: A generalized GPCR signaling pathway targeted by a peptidomimetic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals improve the yield and purity in the synthesis of 1-Boc-2-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method involves a two-step process:

  • Catalytic Hydrogenation: The aromatic ring of 2-methylpyridine is reduced to form 2-methylpiperidine.

  • Boc Protection: The secondary amine of 2-methylpiperidine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Q2: What kind of yields can I expect from this synthesis?

A2: Yields can vary significantly based on the optimization of reaction conditions. The catalytic hydrogenation of pyridine derivatives can be challenging.[1] Well-executed hydrogenations can achieve high conversions, and the subsequent Boc protection is typically a high-yielding reaction, often exceeding 90%.[2][3] Overall yields of 70-85% are considered good for the two-step process.

Q3: What are the critical factors affecting the yield of the catalytic hydrogenation step?

A3: The key factors for the hydrogenation of 2-methylpyridine include the choice of catalyst, solvent, hydrogen pressure, and temperature.[4] Platinum-based catalysts like PtO₂ are commonly used, often in an acidic solvent like glacial acetic acid to enhance catalyst activity and prevent catalyst poisoning by the pyridine derivative.[1]

Q4: Are there common side reactions during the Boc protection step?

A4: The Boc protection of 2-methylpiperidine is generally a clean reaction. However, potential issues include incomplete reaction due to inactive (Boc)₂O or insufficient base. If the starting 2-methylpiperidine is not fully purified, impurities from the hydrogenation step may also react or interfere.

Troubleshooting Guide

Low Yield or Incomplete Conversion in Catalytic Hydrogenation

Q5: My hydrogenation of 2-methylpyridine is slow or stalls completely. What could be the cause?

A5: This is a common issue and can be attributed to several factors:

  • Catalyst Activity: The catalyst (e.g., PtO₂) may be old or of low quality. Ensure you are using a fresh, active catalyst.

  • Catalyst Poisoning: The pyridine substrate or intermediates can inhibit the catalyst.[5] Using an acidic solvent like glacial acetic acid can mitigate this by protonating the nitrogen, reducing its coordinating ability.[1]

  • Insufficient Hydrogen Pressure: Hydrogenation of pyridine rings often requires elevated pressures (e.g., 50-70 bar).[1][4] Ensure your system is maintaining the target pressure.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst. Ensure vigorous agitation throughout the reaction.

Issues with Boc Protection

Q6: The Boc protection of my 2-methylpiperidine is not going to completion. What should I check?

A6: If you are observing unreacted 2-methylpiperidine, consider the following:

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture.[6] Use a fresh bottle or verify the purity of your reagent.

  • Stoichiometry: While a slight excess (1.1-1.2 equivalents) of (Boc)₂O is common, ensure accurate measurement.

  • Base and Solvent: Ensure you are using an appropriate base (like triethylamine or sodium bicarbonate) and an anhydrous aprotic solvent (like Dichloromethane (DCM) or Tetrahydrofuran (THF)).[6] Moisture can hydrolyze the (Boc)₂O.[6]

  • Reaction Time: While often fast, some reactions may require stirring for several hours to overnight to ensure full conversion. Monitor the reaction by TLC or LC-MS.[6]

Purification Challenges

Q7: I'm having trouble purifying this compound by column chromatography. The product is tailing badly on the silica gel.

A7: Tailing is a frequent problem when purifying basic compounds like piperidines on standard silica gel due to strong interactions with acidic silanol groups.[7]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) to the solvent system (e.g., ethyl acetate/hexanes).[7] This competes with your product for the acidic sites on the silica, leading to better peak shapes.

  • Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-deactivated silica gel for chromatography.[7]

Q8: How do I remove excess (Boc)₂O and its byproducts after the reaction?

A8: Excess (Boc)₂O can often be removed during the aqueous workup. Washing the organic layer with a solution of sodium bicarbonate can help hydrolyze the remaining anhydride.[8] For stubborn cases, a dilute solution of aqueous ammonia or bubbling imidazole through the solution can be effective.[8] The byproducts are generally volatile and can often be removed under high vacuum.

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrogenation of Methylpyridine

Catalyst (mol%) Support Solvent H₂ Pressure (bar) Temperature (°C) Time (h) Conversion/Yield Reference
PtO₂ (5 mol%) None Glacial Acetic Acid 70 Room Temp 4-6 High [4]
Rhodium (5 mol%) Carbon Methanol 5 40 16 High [4]
Raney® Nickel None 1-Propanol N/A (Flow) >180 N/A (Flow) Good [9]

| Pd/C (10 wt%) | Carbon | Ethanol / HCl | 50 | 60 | 12 | Moderate to High | General Knowledge |

Table 2: Typical Conditions for Boc Protection of Piperidines

Amine Substrate Reagent (Equivalents) Base (Equivalents) Solvent Time (h) Yield (%) Reference
Piperazine (Boc)₂O (1.0) N/A Dioxane/Water 3 >90 [2]
2-Hydroxymethylpiperazine (Boc)₂O (2.2) NaOH Dichloromethane 12 78 [10]

| Amine Substrate | (Boc)₂O (1.2) | NaHCO₃ | Water | 24 | High |[8] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine [1][4]

  • Vessel Preparation: To a high-pressure autoclave, add 2-methylpyridine (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%).

  • Sealing and Purging: Seal the reaction vessel and purge it several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 70 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by GC-MS by periodically taking samples (ensure proper depressurization/purging procedures are followed).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Neutralization: Slowly quench the filtrate by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 9).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Remove the solvent under reduced pressure to obtain crude 2-methylpiperidine, which can be purified by distillation if necessary.

Protocol 2: Synthesis of this compound [8][10]

  • Dissolution: Dissolve 2-methylpiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Addition of Base: Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (often with 0.5% triethylamine added to the eluent to prevent tailing).

Mandatory Visualizations

SynthesisWorkflow Start 2-Methylpyridine Step1 Catalytic Hydrogenation Start->Step1 PtO₂, H₂ (70 bar) Glacial Acetic Acid Intermediate 2-Methylpiperidine Step1->Intermediate Step2 Boc Protection Intermediate->Step2 (Boc)₂O, Base DCM Purification Purification (Chromatography) Step2->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield Problem Low Yield in Hydrogenation Step CheckCatalyst Is Catalyst Active/Fresh? Problem->CheckCatalyst CheckPressure Is H₂ Pressure Sufficient & Stable? CheckCatalyst->CheckPressure Yes Sol_Catalyst Replace Catalyst CheckCatalyst->Sol_Catalyst No CheckSolvent Is Solvent Acidic (e.g., AcOH)? CheckPressure->CheckSolvent Yes Sol_Pressure Increase/Check Pressure (e.g., 50-70 bar) CheckPressure->Sol_Pressure No CheckStirring Is Stirring Vigorous? CheckSolvent->CheckStirring Yes Sol_Solvent Use Glacial Acetic Acid to Prevent Poisoning CheckSolvent->Sol_Solvent No Sol_Stirring Increase Stirring Rate CheckStirring->Sol_Stirring No

Caption: Troubleshooting decision tree for low hydrogenation yield.

References

Technical Support Center: Deprotection of N-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the N-Boc deprotection of 2-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of N-Boc-2-methylpiperidine challenging?

The primary challenge in the deprotection of N-Boc-2-methylpiperidine arises from steric hindrance. The methyl group at the 2-position of the piperidine ring sterically hinders the approach of the acid catalyst to the Boc-protected nitrogen, slowing down the cleavage reaction.[1][2] This can lead to incomplete reactions and lower yields compared to less hindered amines.

Q2: What are the most common issues encountered during the deprotection of N-Boc-2-methylpiperidine?

The most frequently reported issues are incomplete deprotection, leading to a mixture of starting material and product, and low yields of the desired 2-methylpiperidine. These issues are often interconnected and stem from the sterically hindered nature of the substrate.

Q3: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting material (N-Boc-2-methylpiperidine) will have a different Rf value than the product (2-methylpiperidine). A staining agent such as ninhydrin can be used to visualize the primary amine of the deprotected product. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Q4: What are the potential side reactions during the acidic deprotection of N-Boc-2-methylpiperidine?

While specific side reactions for N-Boc-2-methylpiperidine are not extensively documented in the provided search results, potential side reactions under strong acidic conditions could include:

  • Ring opening or fragmentation: Although less common, highly forcing acidic conditions could potentially lead to the cleavage of the piperidine ring.[3]

  • Alkylation of scavengers or other nucleophiles: The tert-butyl cation generated during the deprotection can alkylate any susceptible nucleophiles present in the reaction mixture.

Careful control of reaction conditions is crucial to minimize these potential side reactions.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of both starting material and the desired product.

  • The isolated product is contaminated with N-Boc-2-methylpiperidine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time Due to steric hindrance, the reaction may require a longer duration than typical Boc deprotections. Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is no longer detectable.[3]
Insufficient Acid Concentration The concentration of the acid may be too low to effectively cleave the sterically hindered Boc group. For challenging substrates, using a higher concentration of acid, such as 4M HCl in dioxane, or a larger excess of the acidic reagent can drive the reaction to completion.[3]
Poor Substrate Solubility If the N-Boc-2-methylpiperidine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure the starting material is fully soluble. If necessary, a co-solvent can be used, but its compatibility with the acidic conditions must be verified.[1]
Degraded Acidic Reagent Trifluoroacetic acid (TFA) is hygroscopic and can absorb water, reducing its effectiveness. Use fresh or properly stored reagents.
Issue 2: Low Yield of 2-Methylpiperidine

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product Loss During Work-up The deprotected 2-methylpiperidine is a volatile and water-soluble amine. During the aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form for efficient extraction with an organic solvent. Perform multiple extractions to maximize recovery.[3]
Formation of Stable Salts When using TFA, the resulting trifluoroacetate salt can be difficult to handle. If this is an issue, consider using HCl in dioxane, which typically forms a hydrochloride salt that may be easier to isolate as a solid.[3]
Side Reactions Harsh reaction conditions (e.g., high temperatures) can lead to side reactions and degradation of the product. If side product formation is suspected, try lowering the reaction temperature and carefully monitoring the reaction progress.[3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general guideline and may require optimization for your specific scale and equipment.

Materials:

  • N-Boc-2-methylpiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve N-Boc-2-methylpiperidine (1.0 equiv.) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-6 hours, monitoring its progress by TLC or LC-MS. Due to steric hindrance, longer reaction times may be necessary.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is > 8.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-methylpiperidine. The product may be purified further by distillation or other suitable methods if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method often results in the precipitation of the hydrochloride salt of the product, which can be an advantage for isolation.

Materials:

  • N-Boc-2-methylpiperidine

  • 4M HCl in dioxane solution

  • Dioxane or methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve N-Boc-2-methylpiperidine (1.0 equiv.) in a minimal amount of dioxane or methanol in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours. The hydrochloride salt of 2-methylpiperidine may precipitate during this time. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • Alternatively, the hydrochloride salt can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with a strong base (e.g., NaOH) to pH > 10, followed by extraction with an organic solvent.

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up start N-Boc-2-methylpiperidine reaction Stir at RT (Monitor by TLC/LC-MS) start->reaction 1. Dissolve reagents Acidic Reagent (TFA/DCM or HCl/Dioxane) reagents->reaction 2. Add quench Quench/Neutralize (e.g., NaHCO3) reaction->quench 3. Reaction Complete extraction Aqueous Extraction quench->extraction dry Dry & Concentrate extraction->dry product 2-Methylpiperidine dry->product

Caption: General workflow for the deprotection of N-Boc-2-methylpiperidine.

Troubleshooting_Logic start Deprotection of N-Boc-2-methylpiperidine issue Problem Encountered? start->issue incomplete Incomplete Reaction issue->incomplete Yes low_yield Low Yield issue->low_yield Yes solution_incomplete1 Increase Reaction Time incomplete->solution_incomplete1 solution_incomplete2 Increase Acid Concentration incomplete->solution_incomplete2 solution_incomplete3 Ensure Substrate Solubility incomplete->solution_incomplete3 solution_low_yield1 Optimize Work-up (pH, extractions) low_yield->solution_low_yield1 solution_low_yield2 Consider Alternative Salt Formation (HCl) low_yield->solution_low_yield2 solution_low_yield3 Milder Reaction Conditions low_yield->solution_low_yield3

Caption: Troubleshooting logic for common issues in N-Boc-2-methylpiperidine deprotection.

References

Technical Support Center: Navigating Reactions with 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in chemical reactions involving 1-Boc-2-methylpiperidine. The presence of the C2-methyl group in conjunction with the bulky tert-butyloxycarbonyl (Boc) protecting group presents unique synthetic challenges. This guide offers practical solutions and detailed protocols to help you successfully navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge is steric hindrance. The bulky tert-butoxycarbonyl (Boc) group and the adjacent methyl group at the C2 position create a sterically congested environment around the piperidine nitrogen and the C6 position. This steric bulk can impede the approach of reagents, leading to slow reaction rates, low yields, and in some cases, complete inhibition of the desired transformation.

Q2: I am experiencing very low yields for my N-acylation reaction with this compound. What can I do?

A2: Low yields in N-acylation are common due to the steric hindrance around the nitrogen atom. Here are some troubleshooting steps:

  • Choice of Coupling Reagent: Standard coupling reagents may be ineffective. Consider using more potent reagents known to perform well in sterically hindered couplings, such as HATU, HBTU, or PyAOP. These reagents can activate the carboxylic acid to a greater extent, facilitating the reaction.[1][2]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier. However, this should be done cautiously to avoid side reactions.

  • Extended Reaction Time: Monitor the reaction progress closely and consider extending the reaction time, as these reactions are often sluggish.

  • Alternative Protecting Group: If feasible, consider if an alternative, less bulky N-protecting group could be used in your synthetic strategy.

Q3: My attempt at α-lithiation and alkylation of this compound is giving me a mixture of products or low yield. What is the expected regioselectivity?

A3: The α-lithiation of N-Boc-piperidines is highly influenced by the substituents on the ring. For N-Boc 2-methyl piperidine, equatorial lithiation from the lowest energy conformation, where the 2-methyl group is axial to avoid A(1,3) strain, is expected to lead to the formation of the 2,6-trans isomer upon trapping with an electrophile.[3] Low yields can be due to the steric bulk of the chiral ligand used for deprotonation. Even small increases in the steric bulk of the ligand can significantly reduce the yield.[4]

Q4: What are the best conditions for the deprotection of the Boc group from this compound?

A4: Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection. The choice depends on the presence of other acid-labile functional groups and the desired salt form of the product.

  • TFA: A solution of 20-50% TFA in dichloromethane (DCM) is a standard condition. Reactions are typically fast, running from 30 minutes to a few hours at room temperature.[5] The resulting TFA salt can sometimes be oily, which may complicate purification.

  • HCl: A 4M solution of HCl in dioxane is a common and effective alternative. This can be very rapid, often completing within 30 minutes. The resulting hydrochloride salt is frequently a crystalline solid, which can aid in purification.[5][6]

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation (Amide Coupling)

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Low yield of the desired N-acyl product.

  • Formation of side products from the decomposition of the activated carboxylic acid.

Troubleshooting Workflow:

G start Low N-Acylation Yield coupling_reagent Using standard coupling reagent (e.g., DCC, EDC)? start->coupling_reagent switch_reagent Switch to a more potent coupling reagent (HATU, HBTU, PyAOP) coupling_reagent->switch_reagent Yes conditions Reaction conditions optimized? coupling_reagent->conditions No switch_reagent->conditions increase_temp Increase reaction temperature (e.g., to 40-60 °C) conditions->increase_temp No solved Problem Solved conditions->solved Yes extend_time Extend reaction time and monitor by TLC/LC-MS increase_temp->extend_time extend_time->solved Improved Yield unsolved Consider alternative strategy (e.g., different protecting group) extend_time->unsolved No Improvement

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Issue 2: Inefficient Boc Deprotection

Symptoms:

  • Incomplete removal of the Boc group, as observed by TLC or LC-MS.

  • Low yield of the deprotected piperidine.

  • Degradation of other acid-sensitive functional groups in the molecule.

Troubleshooting Workflow:

G start Inefficient Boc Deprotection conditions Standard conditions used (e.g., 20% TFA/DCM)? start->conditions increase_acid Increase acid concentration or equivalents conditions->increase_acid Yes, incomplete solved Problem Solved conditions->solved No, successful extend_time Extend reaction time increase_acid->extend_time acid_sensitive Other acid-sensitive groups present? extend_time->acid_sensitive switch_acid Switch acid (e.g., from TFA to 4M HCl/dioxane) switch_acid->solved acid_sensitive->switch_acid No milder_conditions Consider milder deprotection methods (e.g., Lewis acids) acid_sensitive->milder_conditions Yes milder_conditions->solved

Caption: Troubleshooting workflow for inefficient Boc deprotection.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation (General Guidance)

Coupling ReagentClassRelative Effectiveness in Hindered CouplingsCommon AdditivesNotes
DCC/EDC CarbodiimideModerateHOBt, DMAPOften require longer reaction times or higher temperatures for hindered substrates.[7]
HBTU/TBTU Aminium/UroniumHighHOBtVery efficient, with fast reaction times.[2]
HATU Aminium/UroniumVery High-Generally faster and with less epimerization than HBTU.[2]
PyAOP PhosphoniumVery High-Particularly effective for coupling N-methylated or other highly hindered amino acids.[2]

Table 2: Comparison of Deprotection Conditions for N-Boc Group

ReagentTypical ConcentrationSolventTypical Reaction TimeProduct Salt FormNotes
TFA 20-50% (v/v)DCM30 min - 4 hTrifluoroacetateGenerally high yielding; product salt may be oily.[5]
HCl 4M1,4-Dioxane30 min - 2 hHydrochlorideHigh yielding; product salt is often a crystalline solid.[5][6]

Experimental Protocols

Protocol 1: Diastereoselective α-Lithiation and Trapping of this compound

This protocol is adapted from a procedure for the synthesis of the trans-2,6-disubstituted piperidine derivative.[3]

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., carbon dioxide for carboxylation)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a solution of this compound (1.0 eq) and TMEDA (1.3 eq) in anhydrous Et₂O at -40 °C under an inert atmosphere (e.g., argon), add s-BuLi (1.3 eq) dropwise.

  • Stir the reaction mixture at -40 °C for 90 minutes to allow for the formation of the lithiated intermediate.

  • Cool the reaction mixture to -78 °C.

  • Add the desired electrophile (e.g., excess dry CO₂ gas bubbled through the solution).

  • After the addition of the electrophile, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Acylation of a Sterically Hindered Piperidine using HATU

Materials:

  • This compound

  • Carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS. For highly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Boc Deprotection using HCl in Dioxane

This is a standard and generally effective method for N-Boc deprotection, often yielding a crystalline hydrochloride salt.[5]

Materials:

  • This compound derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the this compound derivative in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with anhydrous diethyl ether.

  • If the product remains in solution, the solvent can be removed under reduced pressure to yield the hydrochloride salt. The crude salt can be triturated with diethyl ether to induce crystallization and remove non-polar impurities.

References

Technical Support Center: Purification of Chiral N-Boc-2-methylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral N-Boc-2-methylpiperidine isomers.

Troubleshooting Guides

Chiral Chromatography (HPLC & SFC)
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Enantiomeric Resolution 1. Incorrect Chiral Stationary Phase (CSP): The selected CSP may not have the appropriate chiral recognition mechanism for N-Boc-2-methylpiperidine. Polysaccharide-based CSPs are often effective for piperidine derivatives.[1] 2. Inappropriate Mobile Phase Composition: The mobile phase composition may be too strong or too weak, or the modifier may not be optimal for inducing enantioselectivity. 3. Low Temperature: Lower temperatures can sometimes enhance resolution.1. Screen Different CSPs: Test a variety of polysaccharide-based columns such as Chiralpak® AD-H, Chiralcel® OD-H, or Chiralpak® IA. 2. Optimize Mobile Phase:     - For HPLC (Normal Phase): Vary the ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol).[2]     - For SFC: Adjust the percentage of the alcohol co-solvent (e.g., methanol, ethanol) in supercritical CO2.[3][4]     - Additives: For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[3] 3. Adjust Temperature: Experiment with a lower column temperature (e.g., 15-25°C).[2]
Peak Tailing or Broadening 1. Secondary Interactions: The basic nitrogen of the piperidine ring can interact with acidic sites on the silica support of the CSP, leading to peak tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion.1. Use a Mobile Phase Additive: Add a small concentration (typically 0.1%) of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase to block the active sites on the silica.[3] 2. Reduce Sample Concentration: Lower the concentration of the sample being injected.
Irreproducible Retention Times 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Mobile Phase Inconsistency: The composition of the mobile phase may not be consistent.1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time before each injection, especially when changing mobile phase composition. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing.
Diastereomeric Salt Crystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation (Oiling Out) 1. Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent. 2. Supersaturation Not Reached: The concentration of the salt is below the saturation point. 3. High Purity of Both Diastereomers: Very high purity of both diastereomers can sometimes inhibit crystallization.1. Solvent Screening: Test a range of solvents with varying polarities. Consider using a mixture of a good solvent and a poor solvent (anti-solvent) to induce precipitation. 2. Increase Concentration: Slowly evaporate the solvent or cool the solution to induce supersaturation. 3. Seeding: Add a small seed crystal of the desired diastereomeric salt to initiate crystallization.
Low Yield of Desired Diastereomer 1. Suboptimal Resolving Agent: The chosen chiral resolving agent may not form a diastereomeric salt with a significant difference in solubility compared to the other diastereomer. 2. Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent may not be optimal. 3. Crystallization Conditions: The cooling rate or final temperature may not be optimal for selective precipitation.1. Screen Resolving Agents: Test different chiral acids like derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid) or mandelic acid.[5][6] 2. Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemate (e.g., from 0.5 to 1.5 equivalents). 3. Control Cooling: Employ a slow and controlled cooling process to allow for selective crystallization.
Low Enantiomeric Excess (ee%) of the Resolved Amine 1. Co-precipitation: The undesired diastereomer is co-precipitating with the desired one due to similar solubilities. 2. Incomplete Reaction: The salt formation reaction may not have gone to completion.1. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity. 2. Optimize Reaction Conditions: Ensure the salt formation reaction is stirred for a sufficient duration to reach equilibrium.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying chiral N-Boc-2-methylpiperidine isomers?

A1: The most prevalent methods for the purification of chiral N-Boc-2-methylpiperidine isomers are:

  • Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for separating piperidine derivatives.[1]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic N-Boc-2-methylpiperidine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[5][6]

  • Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer.[7][8]

Q2: Which chiral stationary phases are recommended for the HPLC and SFC separation of N-Boc-2-methylpiperidine?

A2: For the chiral separation of N-Boc-2-methylpiperidine and related compounds, polysaccharide-based chiral stationary phases are highly recommended. Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) have demonstrated good performance in resolving similar structures.[1][2] The choice between different polysaccharide CSPs often requires screening to find the optimal selectivity for the specific analyte.

Q3: What are the advantages of using SFC over HPLC for chiral separations?

A3: Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for chiral separations, particularly at a preparative scale:

  • Speed: SFC runs are typically 3 to 5 times faster than HPLC runs due to the lower viscosity and higher diffusivity of supercritical CO2.[9][10]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[4][10] This makes it a "greener" and more cost-effective technique.

  • Easier Product Recovery: After separation, the CO2 is simply evaporated, making the recovery of the purified enantiomers from the collected fractions much faster and easier compared to the evaporation of large volumes of organic solvents in HPLC.[10]

Q4: Which chiral resolving agents are effective for the diastereomeric salt crystallization of 2-methylpiperidine derivatives?

A4: For the resolution of basic compounds like 2-methylpiperidine, chiral acids are used as resolving agents. Commonly employed and effective resolving agents include:

  • Tartaric acid derivatives: Dibenzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid are frequently used.[5][6]

  • Mandelic acid and its derivatives: (S)-mandelic acid and (R)-mandelic acid can also be effective resolving agents.[6][11]

The choice of the optimal resolving agent and solvent system often requires experimental screening to achieve the best separation.

Data Presentation

Comparison of Chiral Chromatography Techniques for N-Boc-2-methylpiperidine Isomers (Illustrative Data)
Parameter Chiral HPLC Chiral SFC
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEACO2 / Methanol (80:20 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Back Pressure ~50 bar~150 bar
Temperature 25°C35°C
Analysis Time ~15 min~5 min
Resolution (Rs) > 2.0> 2.5
Solvent Consumption HighLow

Note: This data is illustrative and based on typical performance for similar compounds. Actual results may vary.

Diastereomeric Salt Crystallization of 2-Methylpiperidine with Dibenzoyl-L-Tartaric Acid (Example Data)
Parameter Value
Racemic Substrate Ethyl nipecotate (a piperidine derivative)
Resolving Agent Dibenzoyl-L-tartaric acid
Solvent 91% Aqueous Ethanol
Yield of Diastereomeric Salt 35%
Enantiomeric Excess (ee%) of (S)-enantiomer ≥97%

Source: Adapted from a process for resolving racemic mixtures of piperidine derivatives.[5]

Experimental Protocols

Protocol 1: Chiral SFC Separation of N-Boc-2-methylpiperidine Isomers
  • System Preparation:

    • Equip an SFC system with a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

    • Set the column temperature to 35°C.

    • Set the back pressure regulator to 150 bar.

  • Mobile Phase Preparation:

    • Prepare the co-solvent: Methanol with 0.1% (v/v) diethylamine (DEA).

    • Set the mobile phase composition to 80% CO2 and 20% of the co-solvent.

  • Sample Preparation:

    • Dissolve racemic N-Boc-2-methylpiperidine in the co-solvent to a concentration of 1 mg/mL.

  • Chromatographic Analysis:

    • Set the flow rate to 3.0 mL/min.

    • Inject 5 µL of the sample solution.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Calculate the resolution and the relative peak areas to determine the enantiomeric ratio.

Protocol 2: Diastereomeric Salt Crystallization of 2-Methylpiperidine

This protocol is a general guideline and may require optimization for N-Boc-2-methylpiperidine.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-methylpiperidine in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve 1.0 equivalent of dibenzoyl-L-tartaric acid in the same solvent, gently heating if necessary.

    • Slowly add the resolving agent solution to the 2-methylpiperidine solution with stirring.

  • Crystallization:

    • Heat the combined solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

    • Continue cooling in an ice bath to maximize crystal formation.

    • Allow the crystallization to proceed for several hours to overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

    • To improve diastereomeric purity, the crystals can be recrystallized from a fresh portion of hot solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with a suitable base (e.g., NaOH or Na2CO3) to a pH > 10.

    • Extract the liberated enantiomerically enriched 2-methylpiperidine with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over a suitable drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

  • Enantiomeric Excess Determination:

    • Analyze the enantiomeric excess of the purified 2-methylpiperidine by chiral HPLC or SFC after N-Boc protection.

Mandatory Visualization

Chiral_SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_analysis Data Analysis racemate Racemic N-Boc-2- methylpiperidine sample_prep Sample Preparation (1 mg/mL) racemate->sample_prep solvent Co-solvent (e.g., Methanol + 0.1% DEA) solvent->sample_prep sfc_system SFC Instrument (CO2 + Co-solvent) sample_prep->sfc_system Inject csp_column Chiral Stationary Phase (e.g., Chiralpak AD-H) sfc_system->csp_column Elution detector UV Detector csp_column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram analysis Calculate ee% and Resolution chromatogram->analysis

Caption: Workflow for Chiral Separation by SFC.

Diastereomeric_Salt_Crystallization_Workflow cluster_reaction Salt Formation cluster_separation Separation cluster_purification Purification racemate Racemic Amine mixing Mixing & Dissolution racemate->mixing resolving_agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) resolving_agent->mixing solvent Solvent solvent->mixing crystallization Controlled Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals (Enriched) filtration->crystals mother_liquor Mother Liquor (Other Diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Base Addition) crystals->liberation extraction Extraction liberation->extraction pure_enantiomer Purified Enantiomer extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

References

Technical Support Center: Stereoselective Functionalization of 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-Boc-2-methylpiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to maintaining stereochemical integrity during synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when functionalizing this compound at the C2 position?

A1: The most common cause of racemization is the formation of a configurationally unstable α-lithio (organolithium) intermediate at the C2 position. When the proton at C2 is abstracted by a strong base (like s-BuLi), the resulting carbanion can rapidly invert its stereochemistry, especially at higher temperatures. This leads to a racemic or partially racemized mixture before the electrophile is introduced.[1][2]

Q2: How does temperature control affect the stereochemical outcome of the reaction?

A2: Temperature is a critical factor. Low temperatures, typically -78 °C, are essential to slow down the rate of racemization of the 2-lithio-N-Boc-piperidine intermediate.[3][4] Even slight increases in temperature can lead to a significant loss of enantiomeric purity. The barrier to rotation of the N-Boc group itself is also temperature-dependent, which can influence reaction kinetics and yields.[3]

Q3: Can the choice of base and ligand prevent racemization?

A3: Absolutely. While a strong base is needed for deprotonation, the choice of an appropriate chiral ligand is crucial for stereocontrol. Using a chiral ligand like (-)-sparteine or a custom chiral diamino-alkoxide can lead to a dynamic resolution, where the racemic organolithium is resolved in situ.[2][5] This can occur under kinetic control (Dynamic Kinetic Resolution, DKR) or thermodynamic control (Dynamic Thermodynamic Resolution, DTR), affording an enantiomerically enriched product.[2][5] Interestingly, while TMEDA is often used as a non-chiral ligand to facilitate lithiation, using it in excess can actually retard the rate of racemization.[1]

Q4: Are there alternative functionalization methods that avoid forming a lithiated intermediate?

A4: Yes, transition-metal-catalyzed C-H activation is a powerful alternative. Rhodium-catalyzed C-H insertion reactions, for example, can functionalize the C2 position. The stereoselectivity in these cases is controlled by the choice of the chiral rhodium catalyst and the nitrogen protecting group.[6][7][8] Similarly, palladium-catalyzed C-H functionalization using chiral ligands can achieve high enantioselectivity.[9][10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (d.r.) in Lithiation/Alkylation
Symptom Possible Cause Suggested Solution
Product is nearly racemic.Racemization of the 2-lithio intermediate is too fast.1. Lower the Temperature: Ensure the reaction is maintained at -78 °C throughout the lithiation and quenching steps.[3] 2. Minimize Time: Reduce the time between the formation of the organolithium and the addition of the electrophile. 3. Use a Chiral Ligand: Employ a chiral ligand such as (-)-sparteine or a chiral diamino-alkoxide to perform a dynamic kinetic or thermodynamic resolution.[2][5]
Inconsistent stereoselectivity.Impurities (e.g., water) are quenching the organolithium prematurely. Reaction conditions are not strictly controlled.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. 2. Standardize Procedure: Maintain consistent addition rates, stirring speeds, and reaction times.
Low d.r. when using a chiral substrate.Mismatched stereoelectronics between the substrate and the reagent/catalyst.1. Screen Chiral Ligands: If using a chiral ligand-mediated process, screen ligands of the opposite enantiomeric series. 2. Modify the Protecting Group: In C-H activation, switching from N-Boc to another group like N-brosyl can dramatically alter diastereoselectivity.[6][7]
Issue 2: Low Yield of the Desired Functionalized Product
Symptom Possible Cause Suggested Solution
Starting material is recovered.Deprotonation is incomplete or too slow.1. Check the Base: Use freshly titrated s-BuLi or n-BuLi. 2. Increase Lithiation Time: While balancing racemization risk, a longer lithiation time may be necessary. Monitoring the reaction with in-situ IR can help optimize this.[3] 3. Add an Activator: Ensure an appropriate ligand like TMEDA is present to accelerate lithiation.[4]
Formation of side products.The organolithium is reacting with the solvent or the Boc group. Nucleophilic attack of the base on the Boc group is a known side reaction.[4]1. Choose an Appropriate Solvent: Use a non-reactive solvent like diethyl ether or THF. 2. Optimize Temperature: Very slow lithiation allows side reactions to become competitive. A slightly higher temperature (e.g., -50 °C instead of -78 °C) might increase the deprotonation rate relative to side reactions, but this must be carefully balanced against the risk of racemization.[3]

Experimental Protocols & Data

Protocol 1: Dynamic Thermodynamic Resolution (DTR) of 2-Lithio-N-Boc-piperidine

This protocol is adapted from methodologies described for the asymmetric substitution of 2-lithiated N-Boc-piperidine.[2][5]

  • Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-piperidine (1.0 equiv.) in anhydrous diethyl ether at -78 °C (acetone/dry ice bath).

  • Lithiation: Add s-BuLi (1.1 equiv.) dropwise, followed by TMEDA (1.1 equiv.). Stir the solution at -78 °C for 1.5 hours to generate the racemic 2-lithio-N-Boc-piperidine.

  • Resolution: Add a solution of the chiral diamino-alkoxide ligand (1.2 equiv.) in anhydrous diethyl ether. Allow the reaction mixture to warm to -30 °C and stir for 30 minutes to allow the organolithium enantiomers to equilibrate and form a diastereomeric complex with the chiral ligand.

  • Quenching: Cool the mixture back to -78 °C and add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv.). Stir for 1 hour at this temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or SFC analysis.

Quantitative Data: Stereoselectivity in C2-Functionalization

The following table summarizes representative data from rhodium-catalyzed C-H functionalization of N-Boc-piperidine, illustrating the critical role of the catalyst.[8]

CatalystProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
Rh₂(S-DOSP)₄2-substituted1:1-
Rh₂(S-PTAD)₄2-substituted2:166%
Rh₂(S-2-Cl-5-BrTPCP)₄2-substituted5.3:183%
Rh₂(R-TCPTAD)₄2-substitutedVariableVariable

Data is illustrative of trends and specific results depend on the exact substrate and reaction conditions.[8]

Visual Guides

Mechanism of Racemization

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_products Racemic Mixture start_S (S)-1-Boc-2-methyl- piperidine intermediate Achiral/Planar 2-Lithio Intermediate (sp2-hybridized carbanion) start_S->intermediate + s-BuLi - Butane, - H⁺ product_S (S)-Product intermediate->product_S + E⁺ (Attack from Si face) product_R (R)-Product intermediate->product_R + E⁺ (Attack from Re face)

Caption: Mechanism of racemization via a planar lithiated intermediate.

Troubleshooting Workflow for Low Stereoselectivity

troubleshooting_workflow cluster_lithiation Lithiation Pathway cluster_ch C-H Activation Pathway start Start: Low ee% or d.r. in C2-Functionalization q_method Reaction Type? start->q_method check_temp Verify Temp. (is it ≤ -78°C?) q_method->check_temp Lithiation/ Alkylation screen_catalyst Screen Chiral Catalysts (e.g., Rh₂(TCPTAD)₄) q_method->screen_catalyst C-H Activation check_time Minimize Lithiation Time (before quench) check_temp->check_time add_chiral_ligand Implement Dynamic Resolution (e.g., add chiral ligand) check_time->add_chiral_ligand end_lith Re-evaluate Stereoselectivity add_chiral_ligand->end_lith change_pg Modify N-Protecting Group (e.g., N-Boc -> N-Bs) screen_catalyst->change_pg end_ch Re-evaluate Stereoselectivity change_pg->end_ch

Caption: Decision tree for troubleshooting poor stereochemical outcomes.

References

Troubleshooting incomplete Boc deprotection of 2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Boc deprotection of 2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical transformation. The steric hindrance introduced by the 2-methyl group can often lead to incomplete reactions or the formation of side products.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of 2-methylpiperidine is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is the most common issue, often due to the steric hindrance of the 2-methyl group, which slows the cleavage reaction.[1] You can confirm the presence of remaining starting material by TLC, where the deprotected amine will have a lower Rf value, or by ¹H NMR, observing the persistence of the tert-butyl singlet at approximately 1.4 ppm.[2][3]

Several strategies can be employed to achieve complete deprotection:

  • Increase Reaction Time: Monitor the reaction closely by TLC or LC-MS and extend the duration until the starting material is fully consumed.[2][4] Reactions involving sterically hindered amines may require several hours for completion.[1][5]

  • Increase Acid Concentration/Equivalents: The concentration and amount of acid are critical.[4] For stubborn deprotections, increasing the equivalents of acid or using a higher concentration can facilitate the complete removal of the Boc group.[4][6]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 30-40°C) can increase the reaction rate.[2] However, this may also promote side reactions, so careful monitoring is essential.[7]

  • Change the Acid/Solvent System: If TFA in DCM is ineffective, stronger acidic conditions or different solvent systems may be required.[7] A common alternative is 4M HCl in dioxane, which is often very effective for hindered substrates.[4][8][9]

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent them?

A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu+) intermediate during the acid-catalyzed cleavage of the Boc group.[7][10][11] This carbocation is a powerful electrophile and can alkylate any available nucleophiles, including the deprotected amine product itself, leading to N-tert-butylation (+56 Da mass increase).[6]

Solution: Use of Scavengers

The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the t-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[7][10][11]

Troubleshooting Guide

The following table summarizes common issues and recommended solutions for the Boc deprotection of 2-methylpiperidine.

Observation (via TLC/LC-MS/NMR) Possible Cause Recommended Solution
Significant starting material remains after standard reaction time.Steric Hindrance: The 2-methyl group is impeding acid access to the Boc group.[1]1. Increase reaction time to 4-18 hours and monitor progress.[5] 2. Increase temperature to 30-40°C.[2] 3. Switch to a stronger acid system like 4M HCl in dioxane.[4][9]
Significant starting material remains.Insufficient Acid: The amount or concentration of acid is too low for the hindered substrate.[1][7]1. Increase the volume percentage of TFA (e.g., from 20% to 50% in DCM).[2][12] 2. Increase the equivalents of acid used relative to the substrate.[4]
Formation of new, less polar spots/peaks. Mass increase of +56 Da observed.t-Butyl Cation Alkylation: The reactive t-butyl cation is alkylating the product or other nucleophiles.[6][10]1. Add a carbocation scavenger to the reaction mixture. Triisopropylsilane (TIS) is highly effective.[2][10] 2. Use a scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5).[11][13]
Product degradation or formation of multiple unknown byproducts.Harsh Reaction Conditions: The substrate may contain other acid-labile functional groups.1. Run the reaction at a lower temperature (0°C) for a longer duration.[14] 2. Consider milder deprotection methods, such as using Lewis acids (e.g., ZnBr₂) or thermal deprotection, although the latter requires high temperatures.[15][16][17]

Comparative Data on Reaction Conditions

For substrates like 2-methylpiperidine where steric hindrance is a factor, adjusting the reaction conditions is key. The table below compares common acidic systems.

Reagent System Typical Concentration Solvent Temperature Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room TempMost common method; may be sluggish for hindered amines.[2][18] Volatile byproducts simplify workup.[18]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom TempVery effective for stubborn or hindered Boc groups.[4][8][9] The resulting hydrochloride salt often precipitates and is easily isolated.[4]
Trifluoroacetic Acid (TFA)Neat (100%)NoneRoom TempHarsh conditions for resistant substrates. Increased risk of side reactions; scavengers are highly recommended.[19]
Zinc Bromide (ZnBr₂)2-3 equivalentsDichloromethane (DCM)Room TempMilder Lewis acid alternative, useful if other strong-acid-labile groups are present. Reaction may be slower.[16]

Common Scavengers

The addition of a scavenger is highly recommended to improve the purity of the final product by preventing t-butylation.

Scavenger Typical Concentration Primary Use Case
Triisopropylsilane (TIS)2.5 - 5% (v/v)Highly effective and common general-purpose carbocation scavenger.[2][10]
Triethylsilane (TES)10-20 equivalentsEffective carbocation scavenger.[10]
Water2.5 - 5% (v/v)Can act as a scavenger; often used as part of a cocktail (e.g., with TFA and TIS).[10][11]
Thioanisole5% (v/v)Useful for protecting methionine and other sulfur-containing residues, though less relevant for 2-methylpiperidine itself.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolution: Dissolve the Boc-protected 2-methylpiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.[2]

  • Work-up:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[18]

    • For neutralization, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by brine.[2][4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.[4]

Protocol 2: Alternative Deprotection with HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected 2-methylpiperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.[4]

  • Reaction: Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[4] Often, the hydrochloride salt of the deprotected amine will precipitate.[4]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[4]

Visual Guides

Boc Deprotection and Scavenging Mechanism

Boc_Deprotection_Mechanism cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction cluster_scavenging Scavenging Pathway Start Boc-2-Methylpiperidine Protonated Protonated Intermediate Start->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of Cation tBu_Cation t-Butyl Cation (+) Protonated->tBu_Cation Product 2-Methylpiperidine (Product) CarbamicAcid->Product -CO₂ CO2 CO2 CarbamicAcid->CO2 SideProduct N-Alkylated Side Product tBu_Cation->SideProduct + Nucleophile (e.g., Product) Trapped Trapped Cation tBu_Cation->Trapped + Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Mechanism of acid-catalyzed Boc deprotection and competitive pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Incomplete Deprotection (TLC/NMR shows starting material) CheckTime Was reaction time >4 hours? Start->CheckTime IncreaseTime Action: Increase reaction time (monitor every 2h) CheckTime->IncreaseTime No CheckTemp Was reaction run at RT? CheckTime->CheckTemp Yes IncreaseTime->CheckTemp IncreaseTemp Action: Heat gently to 30-40°C (monitor closely) CheckTemp->IncreaseTemp Yes CheckAcid Are you using >20% TFA in DCM? CheckTemp->CheckAcid No IncreaseTemp->CheckAcid IncreaseAcid Action: Increase TFA to 50% OR Switch to 4M HCl/Dioxane CheckAcid->IncreaseAcid No CheckScavenger Side products observed? CheckAcid->CheckScavenger Yes IncreaseAcid->CheckScavenger AddScavenger Action: Add Scavenger (e.g., 2.5-5% TIS) CheckScavenger->AddScavenger Yes End Result: Complete Deprotection CheckScavenger->End No AddScavenger->End

Caption: Step-by-step workflow for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Managing the Reactivity of N-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the reactivity of the C2 position in N-Boc-2-methylpiperidine. It offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the C2-functionalization of N-Boc-2-methylpiperidine.

Q1: I am observing low yields for the C2-functionalization of N-Boc-2-methylpiperidine. What are the possible causes and how can I improve the yield?

Low yields in the C2-functionalization of N-Boc-2-methylpiperidine can stem from several factors, primarily related to the generation and stability of the C2-lithiated intermediate. Key areas to investigate include:

  • Inefficient Deprotonation: The choice of base, solvent, temperature, and reaction time are all critical for efficient deprotonation. Strong alkyllithium bases like s-BuLi are typically required. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often essential to break up alkyllithium aggregates and increase the basicity of the system.[1] Insufficient reaction time or temperatures that are too high can lead to incomplete deprotonation.

  • Intermediate Instability: The lithiated intermediate of N-Boc-piperidine can be configurationally unstable, especially at higher temperatures.[2] This instability can lead to side reactions and decomposition before the electrophile is added. Maintaining a low temperature (typically -78 °C) throughout the deprotonation and quenching steps is crucial.

  • Side Reactions: The strong base can potentially react with the Boc protecting group or other functional groups present in the molecule. Additionally, competitive deprotonation at the C6 position can occur, although C2 is generally favored.

  • Electrophile Reactivity: The nature of the electrophile can significantly impact the yield. Highly reactive electrophiles are generally preferred to ensure rapid trapping of the organolithium intermediate. Some electrophiles may react slowly, allowing for the decomposition of the intermediate.[2]

Optimization Strategies:

  • Base and Additive Screening: If yields are low, consider screening different alkyllithium bases (n-BuLi, s-BuLi, t-BuLi) in combination with TMEDA. The combination of s-BuLi and TMEDA is a common starting point for the deprotonation of N-Boc-piperidines.[3]

  • Temperature Control: Strict adherence to low temperatures (-78 °C) is paramount. Ensure the reaction flask is adequately cooled before adding the base and that the temperature is maintained until the electrophilic quench is complete.

  • Reaction Time: Optimize the deprotonation time. While longer times may seem to ensure complete reaction, they also increase the chance of intermediate decomposition. In situ monitoring techniques like IR spectroscopy can be valuable for determining the optimal lithiation time.[4]

  • Order of Addition: Adding the base slowly to the solution of the piperidine and TMEDA can help to control the exotherm and maintain a low temperature.

Q2: My reaction is showing poor diastereoselectivity at the C2 position. How can I control the stereochemical outcome?

Controlling the diastereoselectivity of C2-functionalization is a significant challenge. The stereochemical outcome is influenced by the conformation of the lithiated intermediate and the trajectory of the incoming electrophile.

  • Role of Solvent and Additives: The choice of solvent and additives can influence the aggregation state and conformation of the organolithium intermediate, thereby affecting the diastereoselectivity. Ethereal solvents like THF and diethyl ether are commonly used.[1] Additives like TMEDA can sequester the lithium cation, altering the transition state of the reaction.

  • Chiral Ligands: The use of chiral ligands, such as (-)-sparteine and its surrogates, can induce asymmetry and lead to the formation of one diastereomer in excess.[3][5] This approach relies on the formation of a diastereomeric complex between the organolithium and the chiral ligand, which then reacts preferentially with the electrophile.

  • Temperature Effects: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the more ordered transition state.

  • Nature of the Electrophile: The steric bulk and electronic properties of the electrophile can play a role in the diastereochemical outcome.

Strategies for Improving Diastereoselectivity:

  • Employ Chiral Ligands: The most effective method for controlling stereoselectivity is the use of a chiral ligand. A screening of different chiral diamines or amino alcohols may be necessary to find the optimal ligand for a specific substrate and electrophile.

  • Optimize Reaction Temperature: Conduct the reaction at the lowest practical temperature (e.g., -78 °C or even lower) to maximize selectivity.

  • Vary the Electrophile: If possible, consider using different electrophiles to see how they influence the diastereomeric ratio.

Q3: I am getting a mixture of products, including reaction at other positions of the piperidine ring. How can I improve the regioselectivity for the C2 position?

While the C2 position is the most acidic and generally favored for deprotonation, side reactions at other positions can occur.

  • Directed Metalation: The N-Boc group acts as a directed metalating group, guiding the organolithium base to the adjacent C2 and C6 positions. The methyl group at C2 provides some steric hindrance, but deprotonation at C6 can still be competitive.

  • Kinetic vs. Thermodynamic Control: The regioselectivity can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. At low temperatures, the kinetically favored product (usually C2) is typically formed.

  • Base and Ligand Effects: The choice of base and ligand can influence the regioselectivity. Bulky bases may favor deprotonation at the less sterically hindered C6 position.

Strategies for Improving Regioselectivity:

  • Optimize Base and Additive: The s-BuLi/TMEDA system is generally effective for selective C2 deprotonation.[3]

  • Maintain Low Temperatures: Running the reaction at -78 °C helps to ensure kinetic control and favors deprotonation at the most acidic C2 position.

  • Careful Analysis of Product Mixture: Use techniques like NMR and mass spectrometry to identify all products and byproducts to better understand the competing reaction pathways.

Data Presentation

Table 1: Comparison of Conditions for C2-Functionalization of N-Boc-piperidine Derivatives

EntryBase/AdditiveSolventTemp (°C)ElectrophileProductYield (%)d.r.Reference
1s-BuLi/TMEDAEt₂O-78Me₃SiCl2-TMS-N-Boc-piperidine--[3]
2n-BuLi/TMEDATHF-78MeI2-Me-N-Boc-2-phenylpiperidine76-
3n-BuLi/TMEDATHF-78EtBr2-Et-N-Boc-2-phenylpiperidine65-
4n-BuLi/TMEDATHF-78Allyl Bromide2-Allyl-N-Boc-2-phenylpiperidine58-
5Rh₂(R-TCPTAD)₄CH₂Cl₂39Aryldiazoacetate2-Substituted N-Boc-piperidineModerateVariable[6]
6Rh₂(R-TPPTTL)₄CH₂Cl₂39Aryldiazoacetate2-Substituted N-Bs-piperidine->30:1[6]

Note: This table provides a selection of reported conditions and outcomes. Yields and diastereomeric ratios (d.r.) are highly dependent on the specific substrate and electrophile used.

Experimental Protocols

Representative Protocol for C2-Alkylation of N-Boc-2-methylpiperidine

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Materials:

  • N-Boc-2-methylpiperidine

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Electrophile (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add N-Boc-2-methylpiperidine (1.0 equiv) and anhydrous Et₂O (or THF) to make a ~0.1 M solution.

  • Add freshly distilled TMEDA (1.2 equiv) to the solution.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting orange to red solution at -78 °C for the optimized deprotonation time (typically 1-3 hours).

  • Add the electrophile (1.5 equiv) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with Et₂O or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_quench Electrophilic Quench cluster_workup Workup and Purification start 1. Add N-Boc-2-methylpiperidine and anhydrous solvent to flask add_tmeda 2. Add TMEDA start->add_tmeda cool 3. Cool to -78 °C add_tmeda->cool add_sBuLi 4. Slowly add s-BuLi cool->add_sBuLi stir_deprotonation 5. Stir at -78 °C add_sBuLi->stir_deprotonation add_electrophile 6. Add electrophile stir_deprotonation->add_electrophile stir_quench 7. Stir at -78 °C add_electrophile->stir_quench quench_reaction 8. Quench with sat. NH4Cl stir_quench->quench_reaction warm 9. Warm to room temperature quench_reaction->warm extract 10. Extraction warm->extract dry_concentrate 11. Dry and concentrate extract->dry_concentrate purify 12. Purify by chromatography dry_concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the C2-alkylation of N-Boc-2-methylpiperidine.

decision_tree decision decision outcome outcome start Low Yield or Poor Selectivity check_deprotonation Is deprotonation efficient? start->check_deprotonation check_temp Is temperature strictly -78 °C? check_deprotonation->check_temp Yes optimize_base Optimize base/additive (e.g., s-BuLi/TMEDA) check_deprotonation->optimize_base No check_selectivity Is diastereoselectivity the main issue? check_temp->check_selectivity Yes improve_cooling Improve cooling setup check_temp->improve_cooling No optimize_time Optimize deprotonation time check_selectivity->optimize_time No use_chiral_ligand Screen chiral ligands (e.g., (-)-sparteine) check_selectivity->use_chiral_ligand Yes optimize_base->check_temp success Improved Result optimize_time->success improve_cooling->check_selectivity lower_temp Consider even lower temperatures use_chiral_ligand->lower_temp use_chiral_ligand->success lower_temp->success

Caption: Decision tree for troubleshooting C2-functionalization reactions.

Frequently Asked Questions (FAQs)

FAQ1: What makes the C2 position of N-Boc-2-methylpiperidine particularly reactive?

The acidity of the protons at the C2 position (and C6) is significantly increased due to the adjacent nitrogen atom. The electron-withdrawing nature of the N-Boc group further enhances this acidity through an inductive effect and by stabilizing the resulting carbanion via chelation with the lithium counterion. This phenomenon is a well-established principle in heterocyclic chemistry known as α-amino deprotonation.

FAQ2: What are the best practices for handling the organolithium intermediates of N-Boc-2-methylpiperidine?

Organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. The lithiated intermediates of N-Boc-piperidines are also thermally unstable. Therefore, strict anhydrous and anaerobic techniques are essential.

  • Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried before use, and all solvents and reagents must be anhydrous.

  • Low Temperatures: Maintain low temperatures (typically -78 °C) throughout the generation and reaction of the organolithium intermediate to minimize decomposition.

  • Safe Quenching: Quench the reaction slowly at low temperature with a proton source like saturated aqueous ammonium chloride or by carefully adding it to a quenching solution.

FAQ3: Can I use other protecting groups besides Boc to achieve similar reactivity at the C2 position?

Yes, other N-protecting groups can be used to direct C2-functionalization. The choice of protecting group can influence the site selectivity and stereoselectivity of the reaction.[6] For example, N-carbamoyl groups have also been shown to direct C2-deprotonation.[7] However, the Boc group is widely used due to its stability under the basic reaction conditions and its ease of removal under acidic conditions.

FAQ4: What range of electrophiles can be used to functionalize the C2 position?

A wide variety of electrophiles can be used to trap the C2-lithiated intermediate, allowing for the introduction of diverse functional groups. Common examples include:

  • Alkylating agents: Alkyl halides (e.g., methyl iodide, ethyl bromide, allyl bromide).

  • Silylating agents: Silyl chlorides (e.g., trimethylsilyl chloride).[3]

  • Carbonyl compounds: Aldehydes and ketones.[8]

  • Carboxylation agents: Carbon dioxide.

  • Acylating agents: Acyl chlorides and anhydrides.

The reactivity of the electrophile is a key consideration; more reactive electrophiles are generally preferred to ensure efficient trapping of the organolithium intermediate.[2]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Boc-2-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Boc-2-methylpiperidine derivatives. The inherent steric hindrance of this substrate class presents unique challenges in achieving optimal reaction outcomes. This guide offers targeted advice on catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cross-coupling reactions with this compound derivatives?

A1: The main challenge stems from the steric bulk around the reactive center. The 2-methyl group on the piperidine ring sterically hinders the approach of the catalyst to the reaction site, which can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This can lead to low yields, slow reaction rates, and the need for carefully optimized catalyst systems. Catalyst deactivation due to coordination of the piperidine nitrogen to the metal center can also be a concern.

Q2: Which cross-coupling reactions are most suitable for forming C-C and C-N bonds with this compound?

A2: For C-C bond formation, the Negishi and Suzuki-Miyaura couplings are commonly employed. The Negishi coupling, utilizing an organozinc reagent, is often effective for sterically hindered substrates. For C-N bond formation, the Buchwald-Hartwig amination is the premier choice for coupling with amines.

Q3: What type of palladium catalysts and ligands are generally recommended for these sterically hindered substrates?

A3: For all cross-coupling variants with this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of monoligated palladium species, which are more reactive in the sterically demanding environment.

  • For Negishi and Suzuki Couplings: Biarylphosphine ligands (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.

  • For Buchwald-Hartwig Amination: Bulky dialkylbiaryl phosphine ligands are particularly effective for coupling with sterically hindered secondary amines.[1]

Q4: How critical is the choice of base in these reactions?

A4: The choice of base is crucial and can significantly impact the reaction outcome.[2][3]

  • Suzuki-Miyaura: A range of bases can be used, from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The optimal base often depends on the specific substrates and solvent system. For base-sensitive functional groups, weaker bases may be necessary, though this might require higher temperatures.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be required, potentially necessitating higher reaction temperatures.[4][5] The solubility of the base is also a key factor.

  • Negishi: This reaction is typically performed under neutral or mildly basic conditions, as the organozinc reagent is prepared separately.

Q5: What are common side reactions to watch out for?

A5: Common side reactions include:

  • Hydrodehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom.

  • Homocoupling: The dimerization of the organometallic reagent or the aryl halide.

  • β-Hydride Elimination: This can be an issue when using organometallic partners with β-hydrogens, leading to the formation of an alkene and a metal hydride species.[1]

  • Protodeborylation (Suzuki): Cleavage of the C-B bond of the boronic acid, especially with electron-rich or heteroaromatic boronic acids.

Troubleshooting Guides

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the use of a high-quality, air-stable precatalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.[6] If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents.
Inappropriate Ligand The steric and electronic properties of the ligand are critical. For the sterically hindered this compound, use bulky, electron-rich ligands like XPhos, SPhos, or bulky trialkylphosphines (e.g., t-Bu₃P).[1] Screen a panel of ligands to find the optimal one for your specific substrate combination.
Suboptimal Base The base may be too weak, too strong, or poorly soluble. For Suzuki and Buchwald-Hartwig reactions, screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure the base is finely powdered and dry. The choice of base can be solvent-dependent.[2][3]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures (80-120 °C) to overcome the activation energy barrier. Incrementally increase the reaction temperature.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[7]
Impure Reagents Impurities in starting materials, solvents, or the base can poison the catalyst. Purify starting materials and use anhydrous, degassed solvents.
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Suggested Solution
High Catalyst Loading or Temperature High concentrations of the active catalyst or excessive heat can promote side reactions. Reduce the catalyst loading and/or the reaction temperature.
Presence of Water/Protic Sources For hydrodehalogenation, ensure anhydrous conditions. For Suzuki coupling, while some water is often necessary to dissolve the base, excess water can promote protodeboronation.
Inefficient Reductive Elimination The desired final step of the catalytic cycle may be slow relative to side reactions. The choice of a bulky, electron-rich ligand is crucial to promote reductive elimination over competing pathways like β-hydride elimination.[1]
Inefficient Oxidative Addition If the starting aryl halide is largely unreacted, consider switching to a more reactive halide (I > Br > Cl) or using a more active catalyst system.

Quantitative Data on Catalyst Performance

The following tables summarize catalyst systems and their performance in cross-coupling reactions involving this compound and analogous sterically hindered piperidine derivatives.

Table 1: Negishi Coupling of this compound Derivatives

Catalyst SystemAryl HalideYield (%)Reaction Time (h)Temp (°C)Reference Substrate
4 mol% Pd(OAc)₂ / 8 mol% t-Bu₃PHBF₄4-Bromo-1,2-dimethoxybenzene39% (trans)Not SpecifiedRTThis compound
2.5 mol% Pd₂(dba)₃ / 5 mol% CPhos3-BromopyridineHigh YieldNot SpecifiedNot Specified1-Boc-4-(TBSO)-piperidine

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Secondary Amines

Catalyst SystemAryl HalideAmineBaseYield (%)Temp (°C)
[Pd(cinnamyl)Cl]₂ / RuPhos2-Chlorotoluene2-MethylpiperidineNaOtBu95%100
Pd₂(dba)₃ / XPhos4-Chlorotoluene2,6-DimethylpiperidineNaOtBu98%100
Pd(OAc)₂ / DavePhos4-ChlorotoluenePiperidineCs₂CO₃98%100

Table 3: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Catalyst SystemAryl HalideBoronic AcidBaseYield (%)Temp (°C)
Pd(OAc)₂ / SPhos2-Chloro-6-methylpyridinePhenylboronic acidK₃PO₄95%80
PdCl₂(dppf)1-Bromo-2,6-dimethylbenzenePhenylboronic acidK₂CO₃85%80
NiCl₂(dppf)2-ChlorotoluenePhenylboronic acidK₃PO₄91%100

Experimental Protocols

Protocol 1: Negishi α-Arylation of this compound

This protocol is adapted from the literature for the α-arylation of this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromo-1,2-dimethoxybenzene)

  • sec-Butyllithium

  • Zinc chloride (ZnCl₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)

  • Anhydrous THF

  • Anhydrous Diethyl Ether

Procedure:

  • Deprotonation: To a solution of this compound (1.0 equiv) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 equiv) dropwise. Stir the mixture at -78 °C for 3 hours.

  • Transmetalation: Add a solution of ZnCl₂ (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.04 equiv) and t-Bu₃PHBF₄ (0.08 equiv) in anhydrous THF. Add this catalyst solution to the organozinc reagent, followed by the aryl bromide (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Piperidine

This is a general protocol for the coupling of an aryl halide with a sterically hindered secondary amine like 2-methylpiperidine, which can be adapted for this compound.[7][8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst, NaOtBu, and a magnetic stir bar to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide, followed by the solvent and then this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling start Low or No Yield Observed check_reagents Check Reagent Purity & Integrity (Substrates, Solvent, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source & Ligand) check_reagents->check_catalyst Reagents OK sub_issue Impure or Degraded Reagents? check_reagents->sub_issue Problem Persists check_conditions Assess Reaction Conditions (Temperature, Atmosphere) check_catalyst->check_conditions Catalyst System Appropriate cat_issue Inappropriate Ligand or Inactive Precatalyst? check_catalyst->cat_issue Problem Persists re_run Re-run Experiment with Optimized Parameters check_conditions->re_run Conditions Optimized cond_issue Temperature Too Low or O₂ Contamination? check_conditions->cond_issue Problem Persists purify Purify/Replace Reagents sub_issue->purify purify->re_run screen_catalyst Screen Bulky, Electron-Rich Ligands Use Air-Stable Precatalyst cat_issue->screen_catalyst screen_catalyst->re_run optimize_cond Increase Temperature Ensure Rigorous Inert Atmosphere cond_issue->optimize_cond optimize_cond->re_run

Caption: A decision tree for troubleshooting low yields.

Catalyst_Selection_Logic Catalyst Selection for this compound start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond negishi Negishi Coupling (Organozinc Reagent) cc_bond->negishi suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester) cc_bond->suzuki buchwald Buchwald-Hartwig Amination (Amine) cn_bond->buchwald catalyst_negishi Catalyst System: Pd(OAc)₂ / t-Bu₃PHBF₄ or Pd₂(dba)₃ / Biarylphosphine Ligand negishi->catalyst_negishi catalyst_suzuki Catalyst System: Pd Precatalyst / Bulky Biarylphosphine (XPhos, SPhos) suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: Pd Precatalyst / Bulky Dialkylbiaryl Phosphine (RuPhos, BrettPhos) buchwald->catalyst_buchwald

Caption: Logic for selecting the appropriate cross-coupling reaction and catalyst.

References

Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiopure 1-Boc-2-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiopure 2-methylpiperidine at scale?

A1: The most common industrial method for obtaining enantiopure 2-methylpiperidine is through classical resolution via diastereomeric salt formation. This involves reacting racemic 2-methylpiperidine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[1] These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[2]

Q2: Which chiral resolving agents are most effective for the resolution of 2-methylpiperidine?

A2: Chiral acids are used to resolve racemic bases like 2-methylpiperidine. Commonly employed and effective resolving agents include (+)-tartaric acid and its derivatives, as well as (S)-mandelic acid.[2] The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve optimal separation.[2]

Q3: My Boc protection reaction is sluggish or incomplete when scaling up. What are the likely causes?

A3: Incomplete Boc protection at scale can be due to several factors. Steric hindrance from the 2-methyl group can slow the reaction.[3] Inadequate mixing in a large reactor can lead to localized concentration gradients. Also, ensure that the di-tert-butyl dicarbonate (Boc₂O) is of high purity and has not hydrolyzed. The choice and amount of base can also be critical for driving the reaction to completion.[4]

Q4: What are the key safety precautions to consider when handling large quantities of piperidine derivatives?

A4: Piperidine and its derivatives are flammable, corrosive, and toxic.[4] It is crucial to work in a well-ventilated area, use spark-proof tools, and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4] When scaling up, consider the use of closed systems to minimize exposure. Ensure that emergency eyewash stations and safety showers are readily accessible.

Experimental Protocols

Protocol 1: Large-Scale Diastereomeric Salt Resolution of (±)-2-Methylpiperidine

This protocol describes the resolution of racemic 2-methylpiperidine using (L)-tartaric acid.

Materials:

  • (±)-2-Methylpiperidine

  • (L)-Tartaric Acid

  • Methanol

  • Reactor with temperature control and mechanical stirrer

  • Filtration equipment (e.g., Nutsche filter-dryer)

Procedure:

  • Dissolution: In a suitable reactor, dissolve 1.0 equivalent of (L)-tartaric acid in methanol.

  • Addition of Amine: Slowly add 1.0 equivalent of (±)-2-methylpiperidine to the stirred solution. An exothermic reaction may occur; control the temperature.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution. Allow the solution to cool slowly to room temperature to initiate crystallization. For optimal yield and purity, a controlled cooling profile is recommended.

  • Seeding: If crystallization does not initiate, seeding with a small amount of the desired diastereomeric salt can be beneficial.[2]

  • Maturation: Stir the resulting slurry at a controlled temperature (e.g., 0-5 °C) for several hours to allow for complete crystallization.

  • Isolation: Isolate the precipitated crystals by filtration. Wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[5]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of Enantiopure 2-Methylpiperidine

Materials:

  • Diastereomeric salt of 2-methylpiperidine

  • Aqueous sodium hydroxide (e.g., 10 M)

  • Organic solvent (e.g., dichloromethane or toluene)

  • Separatory funnel or liquid-liquid extraction setup

Procedure:

  • Dissolution: Suspend the dried diastereomeric salt in water.

  • Basification: Add a concentrated aqueous solution of sodium hydroxide until the pH of the solution is >12.[6]

  • Extraction: Extract the liberated enantiopure 2-methylpiperidine into an organic solvent.[6] Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiopure 2-methylpiperidine.

Protocol 3: Large-Scale Boc Protection of Enantiopure 2-Methylpiperidine

Materials:

  • Enantiopure 2-methylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable solvent (e.g., tetrahydrofuran, dichloromethane)

  • Base (e.g., triethylamine, optional but recommended)

Procedure:

  • Dissolution: Dissolve the enantiopure 2-methylpiperidine (1.0 eq) in the chosen solvent in a reactor.

  • Base Addition: If using, add a suitable base such as triethylamine (1.1 eq).

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent, maintaining the temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction mixture until completion, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Quench the reaction with water or a dilute aqueous acid. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization if necessary.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for 2-Alkylpiperidines

Resolving AgentTypical SolventAdvantagesDisadvantagesReference
(L)-Tartaric AcidWater, AlcoholsReadily available, cost-effectiveMay require careful control of water content[6]
(S)-Mandelic AcidAlcohols, TolueneOften provides good crystallinityMore expensive than tartaric acid[2]
Di-p-toluoyl-D-tartaric acidAlcohols, AcetoneCan provide excellent separationHigher cost[2]

Table 2: Typical Boc Protection Reaction Parameters

ParameterLab ScalePilot/Industrial ScaleConsiderations for Scale-Up
Solvent Volume 5-10 mL / g of amine3-5 L / kg of amineMinimize for throughput, but ensure adequate mixing and heat transfer.
Boc₂O Equivalents 1.05 - 1.2 eq1.02 - 1.1 eqTighter control of stoichiometry to reduce cost and impurities.
Reaction Time 1-4 hours4-12 hoursSlower reagent addition and mixing can increase reaction time.
Temperature 0 - 25 °C10 - 30 °CExotherm management is critical. Use jacketed reactors.

Troubleshooting Guides

Troubleshooting Diastereomeric Salt Resolution

Issue 1: Failure to Induce Crystallization

  • Question: I've mixed the racemic amine and the resolving agent, but no crystals are forming, even after cooling. What should I do?

  • Answer:

    • Seeding: The most effective method is to add a few seed crystals of the desired diastereomeric salt.[1]

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[1]

    • Scratching: Gently scratch the inside of the reactor with a glass rod at the liquid-air interface to create nucleation sites.[2]

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is less soluble (an "anti-solvent") to induce precipitation.[1]

    • Solvent Screening: The chosen solvent may be too effective at solvating the salt. A systematic screening of different solvents or solvent mixtures may be necessary.[5]

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine

  • Question: After crystallization and liberation of the amine, the enantiomeric excess is lower than expected. How can I improve it?

  • Answer:

    • Slow Cooling: A rapid cooling rate can lead to the co-precipitation of both diastereomeric salts.[1] Implement a slow, controlled cooling profile.

    • Recrystallization: A single crystallization may not be sufficient. Recrystallizing the diastereomeric salt can significantly improve the enantiomeric purity.

    • Purity of Starting Materials: Impurities can interfere with the crystallization process.[2] Ensure that both the racemic amine and the resolving agent are of high purity.

    • Optimize Solvent: The choice of solvent can greatly impact the separation efficiency. Experiment with different solvent systems.

Issue 3: The Diastereomeric Salt "Oils Out" Instead of Crystallizing

  • Question: Instead of forming solid crystals, my product is separating as an oil. What is happening and how can I fix it?

  • Answer: "Oiling out" can occur if the solution is too concentrated or if there are impurities present.[2]

    • Dilution: Add more solvent to the mixture.

    • Temperature Control: Try to induce crystallization at a slightly higher temperature.

    • Purification: Purify the starting materials to remove any impurities that may be inhibiting crystallization.[2]

Troubleshooting Boc Protection

Issue 1: Incomplete Reaction

  • Question: My Boc protection reaction is not going to completion, even after an extended reaction time. What can I do?

  • Answer:

    • Increase Boc₂O: Add a slight excess of Boc₂O (e.g., 1.1 - 1.2 equivalents).

    • Add a Base: Use a non-nucleophilic base like triethylamine to neutralize the acidic byproducts and drive the reaction forward.[4]

    • Increase Temperature: Gently warming the reaction mixture may increase the reaction rate, but be cautious of potential side reactions.

    • Solvent Choice: Ensure your amine is fully soluble in the chosen solvent. Aprotic solvents like THF, dichloromethane, or acetonitrile are generally effective.

Issue 2: Formation of Di-Boc Protected Amine

  • Question: I am observing the formation of a di-Boc protected byproduct. How can I avoid this?

  • Answer: This can happen with primary amines under forcing conditions.

    • Control Stoichiometry: Use a stoichiometric amount of Boc₂O or a very slight excess.

    • Slow Addition: Add the Boc₂O solution slowly to the amine solution to avoid high local concentrations of the anhydride.[3]

    • Lower Temperature: Running the reaction at a lower temperature can help to minimize over-reaction.

Visualizations

experimental_workflow cluster_resolution Step 1: Diastereomeric Salt Resolution cluster_liberation Step 2: Liberation of Enantiopure Amine cluster_protection Step 3: Boc Protection racemic_amine Racemic 2-Methylpiperidine dissolution Dissolution in Solvent (Methanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((L)-Tartaric Acid) resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration_resolution Filtration crystallization->filtration_resolution diastereomeric_salt Enriched Diastereomeric Salt filtration_resolution->diastereomeric_salt basification Basification (aq. NaOH) diastereomeric_salt->basification extraction Liquid-Liquid Extraction basification->extraction enantiopure_amine Enantiopure 2-Methylpiperidine extraction->enantiopure_amine boc_reaction Reaction in Solvent enantiopure_amine->boc_reaction boc_anhydride Boc₂O boc_anhydride->boc_reaction workup Aqueous Work-up boc_reaction->workup final_product Enantiopure this compound workup->final_product

Caption: Overall experimental workflow for the synthesis of enantiopure this compound.

troubleshooting_crystallization start No Crystallization Observed seed Add Seed Crystals start->seed concentrate Increase Concentration start->concentrate scratch Scratch Inner Surface start->scratch antisolvent Add Anti-Solvent start->antisolvent success Crystallization Initiated seed->success fail Still No Crystals? Re-evaluate Solvent System seed->fail concentrate->success concentrate->fail scratch->success scratch->fail antisolvent->success antisolvent->fail

Caption: Troubleshooting logic for inducing crystallization of the diastereomeric salt.

References

Validation & Comparative

A Comparative Guide to Chiral Piperidine Building Blocks: (S)-1-Boc-2-methylpiperidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the properties and performance of novel therapeutics. Among the most privileged scaffolds in medicinal chemistry is the piperidine ring, and its substituted chiral variants offer a gateway to navigating complex biological landscapes. This guide provides a detailed comparison of (S)-1-Boc-2-methylpiperidine with other key chiral piperidine building blocks, supported by experimental data to inform rational drug design.

The introduction of stereocenters and substituents onto the piperidine scaffold allows for fine-tuning of a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile. The position of these substituents—be it at the 2, 3, or 4-position—can dramatically alter the way a molecule interacts with its biological target. This comparison will delve into the synthesis, properties, and applications of (S)-1-Boc-2-methylpiperidine, juxtaposing it with its enantiomer and regioisomers to highlight the subtle yet significant differences that drive success in drug discovery.

Synthetic Accessibility: A Practical Overview

The enantioselective synthesis of substituted piperidines is a well-established field, with multiple strategies available to access these valuable building blocks. A common and effective method for the preparation of N-Boc protected chiral piperidines involves the Boc protection of the corresponding chiral piperidine.

A representative protocol for the Boc protection of a chiral amine, which can be adapted for (S)-2-methylpiperidine, is as follows:

Experimental Protocol: General N-Boc Protection of a Chiral Amine

Materials:

  • Chiral amine (e.g., (S)-2-methylpiperidine) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • The chiral amine is dissolved in dichloromethane.

  • Triethylamine is added to the solution, and the mixture is stirred.

  • Di-tert-butyl dicarbonate, dissolved in dichloromethane, is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the pure N-Boc protected chiral piperidine.

This straightforward procedure provides a reliable route to a variety of N-Boc protected chiral piperidines, including (S)-1-Boc-2-methylpiperidine and its isomers, in high yields.

The Impact of Methyl Group Position and Stereochemistry on Biological Activity

The seemingly minor change of moving a methyl group from one position to another on the piperidine ring, or inverting its stereochemistry, can have profound consequences for a drug candidate's biological activity. Structure-activity relationship (SAR) studies have repeatedly demonstrated that these modifications influence a molecule's affinity and selectivity for its target.

For instance, in the development of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of a piperidine ring, while decreasing overall potency, significantly increased selectivity over the GABAa receptor[1]. This highlights the critical role of substitution in achieving a desired pharmacological profile.

Similarly, studies on nicotinic acetylcholine receptor (nAChR) modulators have shown that methyl substitution on a piperazine ring (a close structural analog to piperidine) has a dramatic effect on receptor selectivity. Specifically, methylation at the C2 position of the piperazine ring had selective effects on either α7 or α9/α10 nAChR activity, while substitution at the C3 position greatly diminished activity altogether[2]. This underscores the importance of the substituent's position in dictating biological function.

While direct head-to-head quantitative comparisons of the biological activities of compounds derived from (S)-1-Boc-2-methylpiperidine versus its 3-methyl and 4-methyl counterparts are not extensively available in the public domain, the existing literature strongly supports the principle that each isomer imparts unique properties to the final molecule. The choice between a 2-, 3-, or 4-substituted piperidine is therefore a critical design element in medicinal chemistry.

To illustrate the decision-making process in selecting a chiral piperidine building block, the following workflow can be considered:

G cluster_0 Initial Design cluster_1 Building Block Selection cluster_2 Synthesis & Evaluation cluster_3 Lead Optimization Target Identify Biological Target Pharmacophore Define Pharmacophore Model Target->Pharmacophore S_2_Me (S)-1-Boc-2-methylpiperidine Pharmacophore->S_2_Me R_2_Me (R)-1-Boc-2-methylpiperidine Pharmacophore->R_2_Me S_3_Me (S)-1-Boc-3-methylpiperidine Pharmacophore->S_3_Me Other Other Chiral Piperidines Pharmacophore->Other Synthesis Parallel Synthesis of Analogs S_2_Me->Synthesis R_2_Me->Synthesis S_3_Me->Synthesis Other->Synthesis Screening Biological Screening (Potency & Selectivity) Synthesis->Screening ADME ADME/Tox Profiling Screening->ADME SAR Analyze Structure-Activity Relationship ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Pharmacophore G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate & Final Product BuildingBlock Chiral Piperidine Building Block (e.g., (S)-1-Boc-2-methylpiperidine) Coupling Coupling Reaction (e.g., Amide coupling, Suzuki coupling) BuildingBlock->Coupling CoreScaffold Core Scaffold/Reactant CoreScaffold->Coupling Deprotection Boc Deprotection Coupling->Deprotection FinalProduct Final Biologically Active Molecule Deprotection->FinalProduct

References

A Comparative Guide to Amine Protection: 1-Boc-2-methylpiperidine vs. N-Cbz-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an appropriate amine protecting group is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route. Among the most common choices for protecting secondary amines like 2-methylpiperidine are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide provides an objective comparison of 1-Boc-2-methylpiperidine and N-Cbz-2-methylpiperidine, supported by experimental data, to aid in the selection of the optimal protecting group strategy.

Core Comparison: Boc vs. Cbz Protecting Groups

The primary distinction between the Boc and Cbz protecting groups lies in their lability and stability under different reaction conditions. The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. This orthogonality is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one group in the presence of the other.

Key Advantages of this compound

The use of the Boc protecting group for 2-methylpiperidine offers several distinct advantages:

  • Mild Deprotection Conditions: The Boc group can be readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This method is often rapid and proceeds at room temperature.

  • Stability to Catalytic Hydrogenation: this compound is stable under the conditions required for the removal of Cbz and other benzyl-type protecting groups (e.g., H₂/Pd/C). This stability is crucial for synthetic strategies that require the selective deprotection of a Cbz-protected amine while leaving the Boc-protected piperidine intact.

  • Avoidance of Heavy Metal Catalysts: The deprotection of the Boc group does not require heavy metal catalysts, which can be advantageous in terms of cost, safety, and purification of the final product, as residual metal contamination is not a concern.

Key Advantages of N-Cbz-2-methylpiperidine

Conversely, the Cbz protecting group presents its own set of benefits in the synthesis of 2-methylpiperidine derivatives:

  • Stability to Acidic Conditions: N-Cbz-2-methylpiperidine is generally stable to the acidic conditions used to remove Boc groups, allowing for orthogonal deprotection schemes.

  • Crystallinity of Protected Intermediates: Cbz-protected amines and their derivatives often exhibit a higher tendency to be crystalline solids.[1] This property can significantly simplify the purification of intermediates through recrystallization, which is a more scalable and cost-effective method compared to column chromatography.

  • Alternative Deprotection Methods: While standard catalytic hydrogenation is the most common method for Cbz removal, alternative methods like catalytic transfer hydrogenation using reagents such as ammonium formate or formic acid are available.[2] These methods can sometimes offer advantages in terms of experimental setup and safety.

Data Presentation: A Comparative Overview

The following tables summarize the key properties and reaction parameters for the synthesis and deprotection of this compound and N-Cbz-2-methylpiperidine, based on typical experimental outcomes.

FeatureThis compoundN-Cbz-2-methylpiperidine
Protecting Group tert-butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Yield High (often >90%)High (often >90%)
Purification Method Flash column chromatographyCrystallization or column chromatography
Deprotection Method Acidolysis (e.g., TFA in DCM)Catalytic Hydrogenolysis (e.g., H₂/Pd/C)
Alternative Deprotection -Catalytic Transfer Hydrogenation
Stability to Catalysis Stable to catalytic hydrogenationLabile to catalytic hydrogenation
Stability to Acid Labile to strong acidsGenerally stable to mild/moderate acids

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of both this compound and N-Cbz-2-methylpiperidine are provided below.

Synthesis of this compound

Materials:

  • 2-methylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add trifluoroacetic acid (5-10 eq) at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpiperidine.

Synthesis of N-Cbz-2-methylpiperidine

Materials:

  • 2-methylpiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylpiperidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[4]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography to yield N-Cbz-2-methylpiperidine.

Deprotection of N-Cbz-2-methylpiperidine (Catalytic Transfer Hydrogenation)

Materials:

  • N-Cbz-2-methylpiperidine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve N-Cbz-2-methylpiperidine (1.0 eq) in methanol.[2]

  • Carefully add 10% Pd/C (10-20 mol%).

  • To the stirred suspension, add ammonium formate (4-5 eq) or formic acid (2-5 eq) portion-wise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. If formic acid was used, the product will be the formate salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the protection and deprotection of 2-methylpiperidine using Boc and Cbz protecting groups.

Boc_Protection_Workflow start Start: 2-Methylpiperidine react React with Boc₂O, TEA in DCM start->react workup Aqueous Workup react->workup purify Flash Chromatography workup->purify product Product: this compound purify->product

Boc Protection Workflow

Boc_Deprotection_Workflow start Start: this compound react Treat with TFA in DCM start->react neutralize Neutralization react->neutralize extract Extraction neutralize->extract product Product: 2-Methylpiperidine extract->product

Boc Deprotection Workflow

Cbz_Protection_Workflow start Start: 2-Methylpiperidine react React with Cbz-Cl, NaHCO₃ in THF/H₂O start->react workup Aqueous Workup react->workup purify Crystallization / Chromatography workup->purify product Product: N-Cbz-2-methylpiperidine purify->product

Cbz Protection Workflow

Cbz_Deprotection_Workflow start Start: N-Cbz-2-methylpiperidine react Catalytic Transfer Hydrogenation (Pd/C, HCOOH or HCOONH₄) start->react filter Filter Catalyst react->filter concentrate Concentrate filter->concentrate product Product: 2-Methylpiperidine concentrate->product

References

A Comparative Guide to 1-Boc-2-methylpiperidine and 1-Boc-3-methylpiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group on the piperidine ring can significantly influence the stereochemical outcome and overall efficiency of synthetic routes. This guide provides a detailed comparison of two commonly utilized building blocks, 1-Boc-2-methylpiperidine and 1-Boc-3-methylpiperidine, with a focus on their differential performance in stereoselective synthesis. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for the rational design of synthetic pathways in drug discovery and development.

Introduction to 1-Boc-Methylpiperidine Isomers

This compound and 1-Boc-3-methylpiperidine are valuable intermediates in organic synthesis, serving as chiral scaffolds for the construction of complex molecules, including pharmaceutical agents and natural products. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled functionalization of the piperidine nitrogen, while the methyl substituent introduces a key stereocenter that can direct subsequent transformations. The position of this methyl group, either at the 2- or 3-position, profoundly impacts the steric and electronic environment of the piperidine ring, leading to distinct reactivity and stereoselectivity.

Comparative Performance in Diastereoselective Lithiation and Carboxylation

A critical transformation that highlights the divergent reactivity of these two isomers is the directed ortho-lithiation of the Boc-protected piperidine ring followed by electrophilic trapping. A study on the synthesis of various methyl-substituted pipecolinates provides a direct comparison of this compound and 1-Boc-3-methylpiperidine under these conditions.[1][2][3]

The lithiation of N-Boc protected piperidines with sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) generates a nucleophilic carbanion alpha to the nitrogen atom. The stereochemical outcome of the subsequent reaction with an electrophile, such as carbon dioxide, is dictated by the conformational preferences of the lithiated intermediate, which is in turn influenced by the position of the methyl group.

Quantitative Data Summary
Starting MaterialProduct(s)Diastereomeric Ratio (trans:cis)Yield (%)Reference
This compoundN-Boc-6-methylpiperidine-2-carboxylic acidSingle regio- and diastereoisomer82[1][2][3]
1-Boc-3-methylpiperidineN-Boc-5-methylpiperidine-2-carboxylic acid90:1056[1][2][3]

Table 1: Comparison of yields and stereoselectivity in the lithiation-carboxylation of this compound and 1-Boc-3-methylpiperidine.

The data clearly indicates that the lithiation-carboxylation of this compound proceeds with high diastereoselectivity and a significantly higher yield compared to its 3-methyl counterpart. The formation of a single diastereomer from the 2-methyl isomer suggests a highly organized transition state where the methyl group effectively directs the approach of the electrophile. In contrast, the 3-methyl isomer yields a mixture of diastereomers, indicating less facial selectivity in the quenching of the lithiated intermediate.

Experimental Protocols

General Procedure for Diastereoselective Lithiation and Carboxylation

The following protocols are adapted from the supplementary information of the comparative study on methyl-substituted pipecolinates.[1][2][3]

Protocol 1: Synthesis of N-Boc-6-methylpiperidine-2-carboxylic acid from this compound

To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether (Et₂O) at -40 °C under an inert atmosphere, is added s-BuLi (1.1 eq, as a solution in hexanes) dropwise. The reaction mixture is stirred at -40 °C for 90 minutes. An excess of freshly crushed solid carbon dioxide is then added in one portion. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with Et₂O. The aqueous layer is then acidified with 1 M HCl and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by flash chromatography.

Protocol 2: Synthesis of N-Boc-5-methylpiperidine-2-carboxylic acid from 1-Boc-3-methylpiperidine

To a solution of 1-Boc-3-methylpiperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et₂O at -60 °C under an inert atmosphere, is added s-BuLi (1.1 eq, as a solution in hexanes) dropwise. The reaction mixture is stirred at -60 °C for 3 hours. An excess of freshly crushed solid carbon dioxide is then added in one portion. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with Et₂O. The aqueous layer is then acidified with 1 M HCl and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product as a mixture of diastereomers, which can be purified by flash chromatography.

Logical Workflow and Stereochemical Rationale

The observed differences in stereoselectivity can be rationalized by considering the conformational analysis of the lithiated intermediates.

G cluster_0 This compound Pathway cluster_1 1-Boc-3-methylpiperidine Pathway A This compound B Lithiation with s-BuLi/TMEDA A->B C Conformationally locked lithiated intermediate (axial methyl) B->C D Equatorial attack of CO2 C->D E Single trans diastereomer (High Yield & Selectivity) D->E F 1-Boc-3-methylpiperidine G Lithiation with s-BuLi/TMEDA F->G H Conformationally flexible lithiated intermediate (equatorial methyl) G->H I Axial and Equatorial attack of CO2 H->I J Mixture of trans and cis diastereomers (Lower Yield & Selectivity) I->J

Caption: Lithiation-carboxylation pathways of the two isomers.

For this compound, the lowest energy conformation of the lithiated intermediate is believed to have the 2-methyl group in an axial position to avoid unfavorable A(1,3) strain.[1][2] This locks the conformation and directs the incoming electrophile to the equatorial position, resulting in the formation of a single trans diastereomer.

In contrast, for 1-Boc-3-methylpiperidine, the methyl group resides in a more distal position relative to the lithiation site. The lowest energy conformation of the lithiated intermediate is likely to have the equatorial methyl group to avoid 1,3-diaxial interactions.[1] This conformational flexibility allows for both axial and equatorial attack of the electrophile, leading to a mixture of diastereomeric products.

Conclusion

The choice between this compound and 1-Boc-3-methylpiperidine as a synthetic starting material has profound implications for the stereochemical outcome of subsequent transformations. As demonstrated by the diastereoselective lithiation-carboxylation reaction, the 2-methyl isomer offers superior stereocontrol and higher yields due to the strong directing effect of the C2-methyl group. The 3-methyl isomer, while still a valuable building block, provides less stereochemical induction at the C2 position under these conditions.

Researchers should carefully consider the desired stereochemistry of their target molecule and the mechanistic pathways of their intended reactions when selecting between these two versatile building blocks. The experimental data and protocols provided in this guide serve as a valuable resource for making these critical decisions in the design and execution of complex synthetic strategies.

References

A Comparative Guide to the Efficacy of Acidic Conditions for 1-Boc-2-methylpiperidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step. This guide provides an objective comparison of various acidic conditions for the deprotection of 1-Boc-2-methylpiperidine, a common intermediate in the synthesis of bioactive molecules. The efficacy of different acids is evaluated based on reaction time and yield, with supporting experimental protocols.

Comparison of Acidic Deprotection Reagents

The deprotection of the Boc group is an acid-labile process that proceeds through the formation of a stable tert-butyl cation.[1][2] The choice of acid significantly impacts the reaction's efficiency, with stronger acids generally affording faster and more complete reactions. The following table summarizes the performance of common acidic reagents for this transformation.

Acidic ReagentTypical ConditionsReaction TimeYieldNotes
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM)0.5 - 2 hours>95%Highly effective and common method. Volatility of TFA requires careful handling.[3][4]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate1 - 4 hours>90%Another highly effective method. The resulting hydrochloride salt is often easily isolated.
Formic Acid Neat or in a co-solventSeveral hours to daysVariableGenerally slower and may require elevated temperatures. Can be useful when milder conditions are necessary to avoid side reactions.[5]
Acetic Acid Neat or in a co-solventIneffective at room temperatureLowGenerally not strong enough for efficient Boc deprotection under standard conditions. May facilitate other deprotections, such as N-benzyl group removal.[6]

Experimental Workflow and Protocols

The general workflow for the acidic deprotection of a Boc-protected amine, such as this compound, is straightforward and involves the reaction with a suitable acid followed by workup to isolate the free amine.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Workup and Isolation cluster_product Final Product start This compound in Solvent acid Add Acidic Reagent (e.g., TFA or HCl) start->acid 1. stir Stir at Room Temperature acid->stir 2. evaporate Solvent Evaporation stir->evaporate 3. Monitor by TLC/LC-MS neutralize Neutralization (e.g., NaHCO3) evaporate->neutralize 4. extract Extraction with Organic Solvent neutralize->extract 5. dry Drying and Concentration extract->dry 6. product 2-Methylpiperidine dry->product 7.

General workflow for the acidic deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly efficient method for Boc group removal.[3][4]

  • Dissolve this compound in dichloromethane (DCM).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-methylpiperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for purification and storage.

  • Dissolve this compound in a minimal amount of a co-solvent like methanol or ethyl acetate.

  • Add a 4M solution of hydrochloric acid (HCl) in dioxane to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2-methylpiperidine hydrochloride.

  • The resulting solid can be triturated with a solvent like diethyl ether to afford the purified product.

Discussion

The choice of acidic conditions for the deprotection of this compound is primarily dictated by the stability of other functional groups in the molecule and the desired final salt form of the product.

  • Trifluoroacetic acid (TFA) is generally the reagent of choice for rapid and clean deprotection.[3][4] Its high acidity ensures a fast reaction, and the volatility of both TFA and the common solvent, DCM, facilitates easy removal during workup.

  • Hydrochloric acid (HCl) in an organic solvent is also a robust method.[7] It offers the advantage of directly producing the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated and purified by filtration or trituration.

  • Weaker acids , such as formic and acetic acid, are typically less effective for Boc deprotection. While formic acid can be used, it often requires longer reaction times or heating, which may not be compatible with sensitive substrates.[5] Acetic acid is generally too weak to efficiently cleave the Boc group under mild conditions.[6]

References

A Comprehensive Guide to the Stereochemical Purity Analysis of (S)-1-Boc-2-methylpiperidine by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is of paramount importance. (S)-1-Boc-2-methylpiperidine is a key intermediate in the synthesis of numerous pharmaceutical agents, and ensuring its enantiomeric integrity is a critical quality control step. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the stereochemical purity analysis of (S)-1-Boc-2-methylpiperidine, supported by experimental protocols and data for analogous compounds.

Chiral HPLC stands as the most prevalent and robust method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and enabling their separation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including N-protected piperidines.

Comparative Analysis of Analytical Methodologies

While chiral HPLC is a dominant technique, other methods can also be employed to assess the enantiomeric purity of (S)-1-Boc-2-methylpiperidine. The choice of method often depends on factors such as available instrumentation, sample matrix, and the specific requirements of the analysis.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.Direct separation of enantiomers, high accuracy, precision, and robustness. Widely applicable.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Chiral Gas Chromatography (GC) Separation on a chiral capillary column.High resolution, suitable for volatile and thermally stable compounds.Often requires derivatization to increase volatility and thermal stability.
Chiral Capillary Electrophoresis (CE) Differential migration in the presence of a chiral selector in the background electrolyte.High separation efficiency, low sample and solvent consumption, rapid analysis.Lower concentration sensitivity compared to HPLC, can be less robust.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Does not require chromatographic separation, provides structural information.Lower sensitivity and accuracy for determining low levels of enantiomeric impurity compared to chromatographic methods.

Experimental Protocols

I. Chiral HPLC Analysis of N-Boc-piperidine Derivatives

The following protocol is a representative method for the chiral separation of N-Boc-piperidine derivatives, based on established methods for structurally similar compounds like (S)-1-Boc-3-hydroxypiperidine. This method serves as an excellent starting point for the analysis of (S)-1-Boc-2-methylpiperidine, though minor optimization of the mobile phase composition may be necessary to achieve optimal resolution.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with a cellulose or amylose derivative, is recommended. For example, a Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) or a similar column.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent
Mobile Phase Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA). A typical starting ratio is 95:5 (v/v). Additives like 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) can be used to improve peak shape and resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Performance Data (for analogous compounds):

CompoundChiral Stationary PhaseMobile PhaseRetention Time (S-enantiomer)Retention Time (R-enantiomer)Resolution (Rs)
(S)-1-Boc-3-hydroxypiperidineChiralpak® IC-3n-Hexane/IPA (95:5) + 0.2% TFA~24 min~26 min> 1.5
2-BenzylpiperidineCellulose-based CSPn-Hexane/IPA with additiveNot specifiedNot specified2.1
Piperidin-3-amine (derivatized)Chiralpak® AD-HEthanol + 0.1% DEANot specifiedNot specified> 4.0

Note: Retention times and resolution are highly dependent on the specific column, mobile phase composition, and other chromatographic parameters. The data presented is for illustrative purposes.

II. Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent

This method provides a non-chromatographic approach to determine enantiomeric purity.

Protocol:

  • Accurately weigh approximately 10-20 mg of the (S)-1-Boc-2-methylpiperidine sample into an NMR tube.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the diastereomeric complexes.

  • Integrate the signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (e.e.).

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of different analytical components, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample (S)-1-Boc-2-methylpiperidine Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separation Enantiomeric Separation on Chiral Column inject->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Purity / e.e. integrate->calculate

Caption: Experimental workflow for the analysis of (S)-1-Boc-2-methylpiperidine stereochemical purity by chiral HPLC.

logical_relationships cluster_analyte Analyte cluster_methods Analytical Methods cluster_parameters Key Performance Parameters analyte (S)-1-Boc-2-methylpiperidine hplc Chiral HPLC analyte->hplc gc Chiral GC analyte->gc ce Chiral CE analyte->ce nmr NMR Spectroscopy analyte->nmr resolution Resolution (Rs) hplc->resolution selectivity Selectivity (α) hplc->selectivity ee Enantiomeric Excess (e.e.) hplc->ee gc->resolution gc->selectivity gc->ee ce->resolution ce->selectivity ce->ee nmr->ee purity Stereochemical Purity resolution->purity selectivity->purity ee->purity ee->purity

Caption: Logical relationships between the analyte, analytical methods, and key performance parameters.

The Strategic Synthesis of Chiral Piperidines: A Cost-Benefit Analysis of 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral piperidine scaffolds is a critical endeavor. The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals. This guide provides an objective comparison of utilizing the chiral building block, 1-Boc-2-methylpiperidine, against alternative synthetic strategies, offering a cost-benefit analysis supported by available data to inform synthetic route selection.

The introduction of a stereocenter at the 2-position of the piperidine ring is a common challenge in medicinal chemistry. The use of a pre-synthesized, enantiomerically pure building block like (R)- or (S)-1-Boc-2-methylpiperidine offers a straightforward approach. However, the cost of such specialized reagents necessitates a careful evaluation against other methods, such as those employing chiral auxiliaries or asymmetric catalysis. This comparison guide will delve into these strategies, using the synthesis of 2-alkylpiperidines, exemplified by the natural product coniine, as a benchmark for evaluation.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route to a chiral 2-alkylpiperidine is a trade-off between the upfront cost of starting materials, the number of synthetic steps, overall yield, and the achievable enantiomeric excess (e.e.). Below is a comparative summary of three primary approaches.

ParameterChiral Building Block (this compound)Chiral Auxiliary-Mediated SynthesisAsymmetric Catalysis
Starting Material (R)- or (S)-1-Boc-2-methylpiperidineAchiral piperidine precursor, chiral auxiliary (e.g., pseudoephenamine)Achiral pyridine or piperidine precursor
Key Reagent/Catalyst Standard organic reagents for functionalizationStoichiometric chiral auxiliary, organometallic reagentsChiral catalyst (e.g., Iridium complex with chiral ligand)
Typical Overall Yield Dependent on subsequent steps, but often high for the key couplingModerate to good (multi-step process)High
Enantioselectivity High (derived from the starting material)High diastereoselectivity, leading to high e.e. after auxiliary removalGood to excellent (e.g., up to 93:7 er)[1]
Number of Steps Fewer steps for core structure assemblyMore steps (attachment and removal of auxiliary)Fewer steps for core structure assembly
Cost of Chiral Source High initial cost of the building blockModerate cost of the auxiliary (can be recoverable)High initial cost of catalyst, but low loading
Scalability Generally goodCan be challenging due to stoichiometry of auxiliaryExcellent

Cost Considerations

A direct price for chiral this compound is not readily available from all suppliers, but based on structurally similar compounds, the cost is estimated to be significant. For instance, (R)-1-N-Boc-2-methylpiperazine can be priced at approximately


216.22 per gram [1]. The cost of chiral auxiliaries varies, but they are often used in stoichiometric amounts, which can become expensive on a larger scale, although recovery is sometimes possible[2]. Asymmetric catalysis requires a significant upfront investment in the catalyst, but the low catalyst loading can make it more cost-effective for large-scale production[3].

Experimental Protocols

To provide a practical comparison, the following section details a representative experimental protocol for a key transformation using a chiral piperidine derivative and outlines the workflow for alternative approaches.

Protocol 1: N-Alkylation of a 2-Substituted Piperidine (Adapted for this compound)

This protocol describes a general method for the N-alkylation of a 2-substituted piperidine, which can be adapted for the deprotected form of this compound.

Materials:

  • 2-methylpiperidine (from deprotection of this compound)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-methylpiperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered and dry potassium carbonate (1.5-2.0 eq.).

  • Slowly add the alkyl halide (1.1 eq.) to the stirring mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time may vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2-methylpiperidine[4][5].

Protocol 2: Boc Deprotection

Prior to N-alkylation or other functionalization of the piperidine nitrogen, the Boc protecting group must be removed.

Materials:

  • N-Boc-2-methylpiperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-2-methylpiperidine in anhydrous dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding salt of 2-methylpiperidine.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic strategy, the following diagrams are provided.

Synthesis_Strategy_Comparison cluster_0 Chiral Building Block Approach cluster_1 Chiral Auxiliary Approach cluster_2 Asymmetric Catalysis Approach start0 Chiral this compound proc0_1 Deprotection start0->proc0_1 proc0_2 Functionalization (e.g., Alkylation) proc0_1->proc0_2 end0 Target Molecule proc0_2->end0 start1 Achiral Piperidine Precursor proc1_1 Attach Chiral Auxiliary start1->proc1_1 proc1_2 Diastereoselective Reaction proc1_1->proc1_2 proc1_3 Remove Auxiliary proc1_2->proc1_3 end1 Target Molecule proc1_3->end1 start2 Achiral Pyridine/Piperidine Precursor proc2_1 Asymmetric Hydrogenation/Reaction start2->proc2_1 end2 Target Molecule proc2_1->end2

Caption: Comparative workflow of three major synthetic strategies for chiral 2-substituted piperidines.

Logical Relationships in Synthesis Planning

The decision-making process for selecting a synthetic route involves several interconnected factors.

Decision_Flowchart start Define Target Molecule & Scale q1 Is a suitable chiral building block commercially available? start->q1 q2 Is the cost of the building block prohibitive for the scale? q1->q2 Yes q3 Are there established methods for chiral auxiliary or asymmetric catalysis? q1->q3 No a1_yes Yes a1_no No strategy1 Use Chiral Building Block q2->strategy1 No q2->q3 Yes a2_yes Yes a2_no No q4 Is catalyst cost/loading favorable for the scale? q3->q4 Yes a3_yes Yes strategy2 Asymmetric Catalysis q4->strategy2 Yes strategy3 Chiral Auxiliary q4->strategy3 No a4_yes Yes a4_no No

Caption: Decision-making flowchart for selecting a synthetic strategy for chiral piperidines.

Conclusion

The selection of a synthetic strategy for chiral 2-alkylpiperidines is a multifaceted decision that requires a careful analysis of cost, efficiency, and scalability. The use of a chiral building block like this compound offers a direct and often shorter route to the desired product, which can be advantageous for rapid lead optimization in a research setting. However, for large-scale synthesis, the high initial cost of such building blocks may be a significant drawback.

Alternative approaches, such as chiral auxiliary-mediated synthesis and asymmetric catalysis, provide viable and potentially more cost-effective solutions for larger-scale production. Chiral auxiliary methods are well-established and can provide high stereoselectivity, though they often involve more synthetic steps. Asymmetric catalysis represents a highly efficient and atom-economical approach, particularly attractive for industrial applications, despite the initial investment in catalyst development and cost.

Ultimately, the optimal choice will depend on the specific project requirements, including the target molecule's complexity, the scale of the synthesis, and the available budget and resources. This guide provides a framework for making an informed decision by highlighting the key trade-offs between these powerful synthetic methodologies.

References

Spectroscopic Comparison of (R)- and (S)-1-Boc-2-methylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of the spectroscopic properties of the (R) and (S) enantiomers of 1-Boc-2-methylpiperidine, a common building block in organic synthesis. Due to the limited availability of directly comparable experimental data in publicly accessible literature, this guide outlines the expected spectroscopic behavior based on the principles of stereochemistry and spectroscopic techniques, supplemented with available data for closely related compounds.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will produce identical spectra for both the (R) and (S) enantiomers of this compound. The differentiation between these stereoisomers necessitates the use of chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in a molecule.

Spectroscopic Data Comparison

As enantiomers, the NMR and IR spectra of (R)- and (S)-1-Boc-2-methylpiperidine are expected to be identical. Any observed differences in these spectra would indicate the presence of impurities or diastereomers. The key to distinguishing between the enantiomers lies in chiroptical spectroscopy.

Spectroscopic Technique(R)-1-Boc-2-methylpiperidine(S)-1-Boc-2-methylpiperidine
¹H NMR Identical to (S)-enantiomerIdentical to (R)-enantiomer
¹³C NMR Identical to (S)-enantiomerIdentical to (R)-enantiomer
IR Spectroscopy Identical to (S)-enantiomerIdentical to (R)-enantiomer
Vibrational Circular Dichroism (VCD) Expected to show a spectrum with opposite signs to the (S)-enantiomer across all vibrational bands.Expected to show a spectrum with opposite signs to the (R)-enantiomer across all vibrational bands.
Optical Rotatory Dispersion (ORD) Expected to exhibit a Cotton effect curve that is a mirror image of the (S)-enantiomer's curve.Expected to exhibit a Cotton effect curve that is a mirror image of the (R)-enantiomer's curve.

Experimental Protocols

The successful spectroscopic analysis of (R)- and (S)-1-Boc-2-methylpiperidine relies on robust experimental protocols. Below are generalized methodologies for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=O (from the Boc group), and C-N bonds.

Chiroptical Spectroscopy (VCD and ORD)
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration that provides an adequate signal without saturation. The choice of solvent is critical as it should be transparent in the spectral region of interest.

  • Instrumentation: A dedicated VCD spectrometer or an ORD-capable spectropolarimeter.

  • VCD Data Acquisition: VCD spectra are typically measured in the mid-infrared region. The instrument measures the differential absorption of left and right circularly polarized light for each vibrational mode.

  • ORD Data Acquisition: ORD spectra are measured by recording the optical rotation of the sample as a function of the wavelength of plane-polarized light, typically in the UV-Vis region.

  • Data Analysis: The resulting VCD spectrum will show positive and negative peaks corresponding to the different vibrational transitions. For enantiomers, the VCD spectra will be mirror images of each other. Similarly, the ORD curves for the two enantiomers will be mirror images.

Visualizing the Workflow and Logic

To better understand the process of spectroscopic comparison and the underlying principles, the following diagrams have been generated.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison R_Sample (R)-1-Boc-2-methylpiperidine NMR NMR (¹H, ¹³C) R_Sample->NMR IR IR R_Sample->IR Chiroptical VCD / ORD R_Sample->Chiroptical S_Sample (S)-1-Boc-2-methylpiperidine S_Sample->NMR S_Sample->IR S_Sample->Chiroptical Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra Mirror_Image_Spectra Mirror-Image Spectra Chiroptical->Mirror_Image_Spectra

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

Enantiomer_Spectroscopy_Logic cluster_enantiomers Enantiomers cluster_properties Properties cluster_spectroscopy Spectroscopic Outcome Molecule This compound R_Enantiomer (R) Enantiomer Molecule->R_Enantiomer S_Enantiomer (S) Enantiomer Molecule->S_Enantiomer Achiral_Props Identical Achiral Properties (BP, MP, Refractive Index, etc.) R_Enantiomer->Achiral_Props Chiral_Props Opposite Chiral Properties (Optical Rotation) R_Enantiomer->Chiral_Props S_Enantiomer->Achiral_Props S_Enantiomer->Chiral_Props Standard_Spectra Identical NMR & IR Spectra Achiral_Props->Standard_Spectra Chiroptical_Spectra Mirror-Image VCD & ORD Spectra Chiral_Props->Chiroptical_Spectra

Caption: Logical relationship of enantiomeric properties and spectroscopic outcomes.

A Comparative Guide to the Biological Activity of Chiral 2-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of enantiomers derived from chiral 2-methylpiperidine scaffolds. The stereochemistry of these molecules often plays a crucial role in their pharmacological profiles, influencing their efficacy, selectivity, and overall therapeutic potential. The following sections present quantitative data, detailed experimental protocols, and relevant signaling pathways to aid in the understanding and development of these compounds.

While direct comparative studies on derivatives of (S)- and (R)-1-Boc-2-methylpiperidine are not extensively available in publicly accessible literature, valuable insights can be drawn from structurally similar compounds, such as the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent analgesic agent. The data presented below is derived from such analogues and serves as a representative model for understanding the impact of stereoisomerism in the piperidine class of compounds.

Quantitative Comparison of Biological Activity

The following table summarizes the opioid receptor binding affinities and analgesic potency of the different stereoisomers of a 3-methylpiperidine derivative, highlighting the significant impact of stereochemistry on biological function.

Table 1: Opioid Receptor Binding Affinities and Analgesic Activity of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide Stereoisomers

Isomer Configurationµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)κ-Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)
(3R, 4S, 2'R)0.0311.83.50.0002
(3S, 4R, 2'S)0.0423.24.80.0003
(3R, 4S, 2'S)0.121.52.10.001
(3S, 4R, 2'R)0.152.53.90.0012
(3R, 4R, 2'S)1.225450.02
(3S, 4S, 2'R)1.531520.025
(3R, 4R, 2'R)2.845780.05
(3S, 4S, 2'S)3.152850.055

Data adapted from studies on fentanyl analogues.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of these compounds.

1. Radioligand Binding Assays

This assay is used to determine the affinity of a compound for a specific receptor.

  • Objective: To measure the binding affinity (Ki) of the test compounds to µ, δ, and κ opioid receptors.

  • Materials:

    • Membrane preparations from cells expressing the specific opioid receptor subtype.

    • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).

    • Test compounds (the different stereoisomers).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 values (concentration of test compound that inhibits 50% of radioligand binding) are determined from competition curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

2. In Vivo Analgesic Activity (Mouse Tail-Flick Test)

This assay is used to assess the analgesic (pain-relieving) effects of a compound in a living organism.

  • Objective: To determine the median effective dose (ED50) of the test compounds required to produce an analgesic effect.

  • Animals: Male mice (e.g., Swiss-Webster strain).

  • Materials:

    • Test compounds dissolved in a suitable vehicle (e.g., saline).

    • Tail-flick analgesia meter.

  • Procedure:

    • A baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away.

    • The test compound is administered to the mice (e.g., via subcutaneous injection).

    • At a predetermined time after drug administration (e.g., 30 minutes), the tail-flick latency is measured again.

    • A maximum cut-off time is set to prevent tissue damage.

    • A positive analgesic effect is recorded if the post-treatment latency is significantly longer than the baseline latency.

    • The ED50 is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The biological effects of the opioid receptor agonists described above are primarily mediated through the G-protein coupled receptor (GPCR) signaling pathway. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist ((S)- or (R)-derivative) Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis S_Start (S)-1-Boc-2-methylpiperidine Derivatization Chemical Derivatization S_Start->Derivatization R_Start (R)-1-Boc-2-methylpiperidine R_Start->Derivatization S_Derivative (S)-Enantiomer Derivative Derivatization->S_Derivative R_Derivative (R)-Enantiomer Derivative Derivatization->R_Derivative Binding Radioligand Binding Assays (Determine Ki) S_Derivative->Binding R_Derivative->Binding Functional Functional Assays (e.g., GTPγS binding) Binding->Functional Analgesia Analgesia Models (e.g., Tail-flick) Functional->Analgesia PK_PD Pharmacokinetics/ Pharmacodynamics Analgesia->PK_PD SAR Structure-Activity Relationship (SAR) PK_PD->SAR

References

Performance of Catalysts in the Asymmetric Hydrogenation to 1-Boc-2-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 1-Boc-2-methylpiperidine, a valuable chiral building block in pharmaceutical development, is critically dependent on the choice of catalyst for the asymmetric hydrogenation of its prochiral precursors, such as N-Boc-2-methyl-1,2,3,4-tetrahydropyridine. This guide provides an objective comparison of the performance of various catalyst systems, supported by experimental data, to aid in the selection of the most suitable catalyst for this key transformation.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of representative Rhodium, Ruthenium, and Iridium-based catalysts in the asymmetric hydrogenation of N-protected tetrahydropyridines and related enamides. While a direct side-by-side comparison for the exact synthesis of this compound is not extensively documented in a single study, the data presented from analogous systems provide valuable insights into the expected performance of these catalyst classes.

Catalyst SystemLigandSubstrateYield (%)ee (%)TONTOF (h⁻¹)Reaction Conditions
Rhodium-based
[Rh(COD)2]BF4DuanPhosN-acylated β-enamine esterHigh9910,000N/ANot Specified[1]
[(R)-BINAP(COD)Rh]TfO(R)-BINAPTetrahydropyrazine9699N/AN/AH₂, Solvent not specified[2]
Ruthenium-based
Ru(η³-methallyl)₂(cod)PhTRAPN-Boc-indoles>99up to 99N/AN/AH₂, Toluene, 80°C
Ru/JosiphosJosiphosTetrasubstituted β-fluoroenamideHigh98N/AN/AMild conditions[3]
Iridium-based
[Ir(COD)Cl]₂P-stereogenic phosphinooxazolineN-Boc-2,3-diarylallyl amines>9999up to 500>124H₂, Solvent not specified, 40°C[4]
[IrH(THF)(P,N)(imine)][BArF]P-stereogenic MaxPHOXN-methyl and N-alkyl iminesHighup to 94N/AN/AMild conditions[5]

Note: Data is compiled from studies on analogous substrates and may not directly reflect the performance on N-Boc-2-methyl-1,2,3,4-tetrahydropyridine. N/A indicates that the data was not available in the cited sources.

Experimental Protocols

Below are detailed methodologies for representative asymmetric hydrogenation reactions, providing a framework for experimental design.

General Procedure for Asymmetric Hydrogenation

In a glovebox, a glass vial or a pressure reactor is charged with the catalyst precursor (e.g., [Rh(COD)2]BF4, Ru(η³-methallyl)₂(cod), or [Ir(COD)Cl]₂) and the chiral ligand in a specified solvent. The mixture is stirred at room temperature to allow for the formation of the active catalyst. The substrate (e.g., N-Boc-2-methyl-1,2,3,4-tetrahydropyridine) is then added. The reactor is sealed, removed from the glovebox, and connected to a hydrogen line. The reactor is purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature for the specified time. Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the product, this compound. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.

Specific Experimental Conditions

Rhodium-Catalyzed Hydrogenation (based on a similar system)

  • Catalyst System: [(R)-BINAP(COD)Rh]TfO

  • Catalyst Loading: 1 mol%

  • Substrate: Tetrahydropyrazine derivative

  • Solvent: Methanol

  • Hydrogen Pressure: 50 psi

  • Temperature: Room Temperature

  • Reaction Time: 12 hours

Ruthenium-Catalyzed Hydrogenation (based on a similar system)

  • Catalyst Precursor: Ru(η³-methallyl)₂(cod)

  • Ligand: (S,S)-PhTRAP

  • Catalyst Loading: 1 mol% Ru, 1.2 mol% Ligand

  • Substrate: N-Boc-3-methylindole

  • Solvent: Toluene

  • Hydrogen Pressure: 10 atm

  • Temperature: 80 °C

  • Reaction Time: 24 hours

Iridium-Catalyzed Hydrogenation (based on a similar system)

  • Catalyst Precursor: [Ir(COD)Cl]₂

  • Ligand: P-stereogenic phosphinooxazoline

  • Catalyst Loading: 0.2 mol%

  • Substrate: N-Boc-2,3-diarylallyl amine

  • Solvent: Dichloromethane

  • Hydrogen Pressure: 50 bar

  • Temperature: 40 °C

  • Reaction Time: 12 hours

Mandatory Visualization

Experimental Workflow for Asymmetric Hydrogenation

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis catalyst_precursor Catalyst Precursor active_catalyst Active Catalyst Solution catalyst_precursor->active_catalyst Mixing ligand Chiral Ligand ligand->active_catalyst solvent_prep Solvent solvent_prep->active_catalyst reaction_vessel Reaction Vessel active_catalyst->reaction_vessel substrate Substrate (N-Boc-2-methyl- 1,2,3,4-tetrahydropyridine) substrate->reaction_vessel stirring Reaction in Progress reaction_vessel->stirring Stirring at Controlled Temp. H2 H₂ Gas H2->reaction_vessel Pressurize depressurize Depressurize stirring->depressurize Completion solvent_removal Solvent Removal depressurize->solvent_removal purification Purification (Chromatography) solvent_removal->purification product Product (this compound) purification->product analysis Chiral HPLC/GC (ee% determination) product->analysis Analysis

Caption: General experimental workflow for the asymmetric hydrogenation to this compound.

Logical Relationship for Catalyst Performance Comparison

catalyst_comparison cluster_catalysts Catalyst Systems cluster_metrics Performance Metrics cluster_conditions Reaction Parameters Rh Rhodium-based ee Enantiomeric Excess (ee%) Rh->ee yield Yield (%) Rh->yield ton Turnover Number (TON) Rh->ton tof Turnover Frequency (TOF) Rh->tof Ru Ruthenium-based Ru->ee Ru->yield Ru->ton Ru->tof Ir Iridium-based Ir->ee Ir->yield Ir->ton Ir->tof temp Temperature ee->temp pressure Pressure ee->pressure solvent Solvent ee->solvent loading Catalyst Loading ee->loading yield->temp yield->pressure yield->solvent yield->loading

Caption: Key metrics and parameters for comparing catalyst performance in asymmetric hydrogenation.

References

Literature review of synthetic routes utilizing 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-2-methylpiperidine scaffold is a crucial building block in the synthesis of numerous pharmaceutical agents and complex organic molecules. Its stereochemistry and conformational rigidity make it a valuable component in drug design. This guide provides a comparative overview of the primary synthetic strategies to access this important intermediate, focusing on reaction efficiency, stereochemical control, and practicality.

At a Glance: Comparison of Synthetic Strategies

Synthetic RouteKey FeaturesTypical YieldStereocontrolKey Considerations
Route 1: Two-Step Synthesis from 2-Methylpyridine Readily available starting material, straightforward transformations.Good to ExcellentRacemic product unless asymmetric hydrogenation is employed.Requires handling of hydrogen gas for the reduction step.
Route 2: Asymmetric Synthesis via Catalytic Hydrogenation Direct access to enantiomerically enriched product.GoodHigh enantioselectivity achievable.Requires specialized chiral catalysts and ligands.
Route 3: Diastereoselective Functionalization Utilization of this compound to create specific diastereomers of more complex molecules.GoodHigh diastereoselectivity.Dependent on the availability of the starting this compound.

Route 1: Two-Step Synthesis from 2-Methylpyridine

This is the most common and direct approach for the synthesis of racemic this compound. The synthesis involves two primary steps: the reduction of the pyridine ring followed by the protection of the secondary amine.

Workflow of Two-Step Synthesis

Start 2-Methylpyridine Step1 Catalytic Hydrogenation (e.g., H₂, PtO₂) Start->Step1 Intermediate 2-Methylpiperidine Step1->Intermediate Step2 N-Boc Protection ((Boc)₂O, Base) Intermediate->Step2 End This compound Step2->End

Caption: General workflow for the two-step synthesis of this compound.

Step 1: Catalytic Hydrogenation of 2-Methylpyridine

The reduction of the aromatic pyridine ring to a piperidine is typically achieved through catalytic hydrogenation.

CatalystPressure (atm)Temperature (°C)SolventReaction Time (h)Yield (%)
PtO₂ (Adam's catalyst)3.4Room Temp.Acetic Acid6High (not specified)
Ru/C50-100100-150Various4-8>90
Rh/C50-70Room Temp.Methanol4-6>95

Experimental Protocol: Hydrogenation using PtO₂

A solution of 2-methylpyridine (10.0 g, 107.4 mmol) in glacial acetic acid (50 mL) is charged into a Parr hydrogenation apparatus. Platinum(IV) oxide (0.5 g, 2.2 mmol) is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 psi. The reaction mixture is shaken at room temperature for 6 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure. The residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 2-methylpiperidine.

Step 2: N-Boc Protection of 2-Methylpiperidine

The protection of the secondary amine of 2-methylpiperidine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Triethylamine (Et₃N)Dichloromethane (DCM)Room Temp.16Quantitative
Sodium Bicarbonate (NaHCO₃)Dioxane/WaterRoom Temp.12>90
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temp.3Quantitative

Experimental Protocol: N-Boc Protection using Di-tert-butyl dicarbonate

To a solution of 2-methylpiperidine (10.6 g, 107 mmol) in dichloromethane (200 mL) is added triethylamine (22.3 mL, 160 mmol). The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (25.7 g, 118 mmol) in dichloromethane (50 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a colorless oil.

Route 2: Asymmetric Synthesis via Catalytic Hydrogenation

For applications requiring enantiomerically pure this compound, asymmetric hydrogenation of a suitable pyridine precursor is a powerful strategy. This approach often involves the use of a chiral catalyst, typically based on iridium or rhodium complexed with a chiral ligand.

Workflow of Asymmetric Synthesis

Start 2-Methylpyridine Derivative Step1 Asymmetric Hydrogenation (Chiral Ir or Rh catalyst) Start->Step1 Intermediate Enantioenriched 2-Methylpiperidine Derivative Step1->Intermediate Step2 N-Boc Protection ((Boc)₂O, Base) Intermediate->Step2 End (S)- or (R)-1-Boc-2-methylpiperidine Step2->End

Caption: General workflow for the asymmetric synthesis of this compound.

An effective method involves the asymmetric hydrogenation of 2-alkylpyridinium salts, which can be prepared from 2-methylpyridine.

Catalyst SystemLigandEnantiomeric Ratio (er)
[Ir(COD)Cl]₂MeO-BoQPhosup to 93:7
[Rh(COD)₂]BF₄Josiphos-type ligandup to 99:1

Experimental Protocol: Asymmetric Hydrogenation of a 2-Methylpyridinium Salt

A 2-methylpyridinium salt (prepared from 2-methylpyridine) (1.0 mmol) and [Ir(COD)Cl]₂ (0.01 mmol) with a chiral ligand such as MeO-BoQPhos (0.022 mmol) are placed in a glovebox. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is transferred to an autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 24 hours). After cooling and venting, the solvent is removed, and the enantioenriched 2-methylpiperidine derivative is purified, typically by chromatography. Subsequent N-Boc protection as described in Route 1 yields the final product.

Route 3: Diastereoselective Functionalization of this compound

This compound itself is a valuable starting material for the synthesis of more complex, stereochemically defined piperidine derivatives. A notable example is the diastereoselective α-lithiation followed by trapping with an electrophile.

Workflow of Diastereoselective Functionalization

Start This compound Step1 α-Lithiation (s-BuLi, TMEDA) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 Electrophilic Trap (e.g., CO₂) Intermediate->Step2 End trans-2,6-Disubstituted Piperidine Step2->End

Caption: Diastereoselective synthesis of a trans-2,6-disubstituted piperidine.

This methodology allows for the controlled introduction of a second substituent at the C6 position, leading predominantly to the trans diastereomer.

ReactionDiastereomeric Ratio (dr)Yield (%)
α-Lithiation and carboxylationsingle diastereomer82

Experimental Protocol: Diastereoselective α-Lithiation and Carboxylation

To a solution of this compound (1.0 g, 5.0 mmol) and TMEDA (1.14 mL, 7.5 mmol) in anhydrous diethyl ether (20 mL) at -78 °C is added s-butyllithium (1.4 M in cyclohexane, 5.4 mL, 7.5 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to -40 °C for 90 minutes. The solution is then cooled back to -78 °C, and an excess of freshly crushed dry ice is added. The mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the trans-1-Boc-6-methylpiperidine-2-carboxylic acid.[1]

Conclusion

The synthesis of this compound can be efficiently achieved through multiple synthetic routes. The choice of method depends on the desired stereochemistry and the scale of the synthesis. For racemic material, a two-step procedure involving hydrogenation of 2-methylpyridine followed by N-Boc protection is the most straightforward approach. For enantiomerically enriched products, asymmetric catalytic hydrogenation of a pyridine derivative is the preferred method, offering high levels of stereocontrol. Furthermore, this compound serves as a versatile intermediate for the diastereoselective synthesis of more complex substituted piperidines, highlighting its importance in modern organic and medicinal chemistry.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 1-Boc-2-methylpiperidine and its associated waste with caution, adhering to stringent disposal protocols. The following guide provides essential safety and logistical information for the proper disposal of this compound.

Based on safety data sheets for structurally similar compounds, this compound should be treated as hazardous waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedures outlined below are based on data for related piperidine derivatives. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Assessment and Safety Principles

Piperidine derivatives can be hazardous, and therefore, this compound should be handled with care. All waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous.

Key safety principles include:

  • Containment: All waste must be stored in appropriate, sealed containers.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor. Do not discard down the drain or in general trash.[1]

Quantitative Data Summary

Hazard ClassificationData (for N-Methylpiperidine)Source
Acute Oral ToxicityCategory 4[2]
Acute Dermal ToxicityCategory 4[2]
Acute Inhalation ToxicityCategory 3[2]
Skin Corrosion/IrritationCategory 1B[2]
Serious Eye Damage/IrritationCategory 1[2]
Flammable LiquidsCategory 2[2]

Detailed Disposal Protocols

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3]

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof container with a secure lid.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, dedicated liquid hazardous waste container.[1] Do not mix with other solvents unless explicitly permitted by your EHS department.

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.

3. Container Management:

  • Container Type: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[4]

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.[4]

  • Storage: Keep the hazardous waste container securely sealed when not in use. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[4]

4. Disposal Procedure:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[5] This waste will likely require high-temperature incineration.[5]

  • Empty Containers: Thoroughly rinse empty containers of this compound. The first rinse must be collected and disposed of as hazardous waste.[1] After thorough rinsing and drying, obliterate or remove the label before disposing of the container as solid waste.[1]

5. Spill Response:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material.

  • Sweep or scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_waste_containment Waste Containment cluster_storage_disposal Storage & Final Disposal A This compound Waste Generated B Solid Waste (e.g., contaminated gloves, paper) A->B C Liquid Waste (e.g., solutions, reaction residues) A->C D Sharps Waste (e.g., contaminated needles, glass) A->D E Sealable, Labeled Solid Waste Container B->E F Sealable, Labeled Liquid Waste Container C->F G Puncture-proof, Labeled Sharps Container D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange for Pickup by Licensed Contractor H->I J High-Temperature Incineration I->J

Caption: Workflow for the segregation and disposal of this compound waste.

A Is the container empty? B Does it contain solid or sludge residue? A->B Yes C Dispose of container as hazardous waste A->C No B->C Yes D Triple rinse container B->D No E Collect first rinseate as hazardous waste D->E F Deface label E->F G Dispose of container as non-hazardous solid waste F->G

Caption: Decision-making process for the disposal of empty this compound containers.

References

Personal protective equipment for handling 1-Boc-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Boc-2-methylpiperidine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard and Personal Protective Equipment (PPE) Summary

Hazard CategoryPotential RisksRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) tested to EN 374 or US F739 standards. Select gloves with a breakthrough time appropriate for the duration of handling.[1][3] Protective Clothing: Lab coat or chemical-resistant apron.[1]
Eye Contact Causes serious eye irritation or damage.[1][2]Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][3] Do not wear contact lenses.[1]
Inhalation May cause respiratory tract irritation.[2][4] Vapors may be harmful if inhaled.[4]Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[1][5]
Ingestion Harmful if swallowed.[6]General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][7]
Flammability Combustible liquid and vapor.[3][5] Vapors may form explosive mixtures with air.[5]Fire Safety: Keep away from heat, sparks, and open flames.[6][7] Use spark-proof tools and explosion-proof equipment.[5][6][7] Have a carbon dioxide or dry chemical fire extinguisher readily available.[1][4]

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
  • Assemble all necessary PPE as detailed in the table above.
  • Prepare all required equipment and reagents for the experiment.
  • Have absorbent materials (e.g., vermiculite, sand) and a designated waste container ready for potential spills.[3][5]

2. Weighing and Transfer:

  • Perform all manipulations of this compound inside a chemical fume hood.
  • Wear appropriate PPE, including gloves, a lab coat, and eye protection.
  • Carefully open the container, avoiding inhalation of any vapors.
  • Use a clean spatula or pipette to transfer the desired amount of the chemical to a tared container.
  • Close the primary container tightly immediately after use.
  • Clean any residual material from the spatula or pipette using a suitable solvent, collecting the rinse as chemical waste.

3. Experimental Use:

  • Conduct all reactions and procedures involving this compound within the chemical fume hood.
  • Maintain a clutter-free workspace to minimize the risk of spills.
  • Keep the container of this compound closed when not in use.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Dispose of all contaminated materials, including empty containers, pipette tips, and gloves, in a designated and properly labeled hazardous waste container.[3]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unreacted this compound and solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, should be disposed of in a designated solid hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup and Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_weigh Weigh/Measure Chemical prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_react Perform Experiment handle_transfer->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disp_liquid Liquid Waste Container cleanup_waste->disp_liquid disp_solid Solid Waste Container disp_liquid->disp_solid disp_sharps Contaminated Sharps disp_solid->disp_sharps

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-2-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-2-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.